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  • Product: 2-Amino-1-(4-methyl-piperazin-1-yl)-ethanone
  • CAS: 359821-43-5

Core Science & Biosynthesis

Foundational

2-Amino-1-(4-methyl-piperazin-1-yl)-ethanone structure elucidation

An In-depth Technical Guide: Structure Elucidation of 2-Amino-1-(4-methyl-piperazin-1-yl)-ethanone Introduction: The Imperative of Structural Certainty In the landscape of modern drug discovery and development, the piper...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide: Structure Elucidation of 2-Amino-1-(4-methyl-piperazin-1-yl)-ethanone

Introduction: The Imperative of Structural Certainty

In the landscape of modern drug discovery and development, the piperazine moiety stands out as a "privileged scaffold."[1] Its unique conformational flexibility and tunable basicity make it a cornerstone in the design of therapeutic agents targeting a wide array of biological systems, from the central nervous system to infectious diseases.[1][2] 2-Amino-1-(4-methyl-piperazin-1-yl)-ethanone (C₇H₁₅N₃O) is a representative of this critical class of molecules. Its unambiguous structural characterization is not merely an academic exercise; it is a foundational requirement for ensuring the safety, efficacy, and quality of any potential pharmaceutical product.

Compound Profile: Physicochemical Characteristics

Before embarking on spectroscopic analysis, a foundational understanding of the target molecule's basic properties is essential. These data provide the initial parameters for method development and data interpretation.

PropertyValueSource
Chemical Name 2-Amino-1-(4-methyl-piperazin-1-yl)-ethanone-
Molecular Formula C₇H₁₅N₃O[6]
Molecular Weight 157.22 g/mol [6]
CAS Number 359821-43-5[6]
Form (Dihydrochloride) Solid[7]
Melting Point (Dihydrochloride) 274 °C[7][8][9]
Boiling Point (Free Base, est.) 285.6 °C at 760 mmHg[8][9]

Part 1: The Carbon-Hydrogen Framework via Nuclear Magnetic Resonance (NMR) Spectroscopy

Expertise & Rationale: NMR spectroscopy is the cornerstone of small molecule structure elucidation. It provides an atomic-level map of the molecule's carbon-hydrogen framework. By analyzing the chemical environment, connectivity, and number of protons (¹H NMR) and carbon atoms (¹³C NMR), we can piece together the molecular puzzle with unparalleled detail. For a molecule with distinct aliphatic regions like this one, NMR is indispensable for confirming the integrity of the ethanone linker, the piperazine ring, and the N-methyl group.

Experimental Protocol: NMR Analysis
  • Sample Preparation: Accurately weigh approximately 5-10 mg of the sample and dissolve it in ~0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃). The choice of solvent is critical; DMSO-d₆ is often preferred for its ability to dissolve a wide range of compounds and for its exchangeable proton signals (like -NH₂) which are readily observed.

  • Instrument Setup:

    • Spectrometer: A 400 MHz (or higher) spectrometer is recommended for achieving adequate signal dispersion.

    • Experiments: Acquire standard ¹H and ¹³C{¹H} spectra. For unambiguous assignments, 2D correlation experiments such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) are highly recommended.

  • Data Acquisition:

    • ¹H NMR: Acquire data with sufficient scans to achieve a high signal-to-noise ratio. Typical parameters include a 30-45° pulse angle and a relaxation delay of 1-2 seconds.

    • ¹³C NMR: Acquire data using proton decoupling to produce sharp singlets for each unique carbon. A greater number of scans is required due to the lower natural abundance of the ¹³C isotope.

    • 2D NMR (COSY/HSQC): Use standard pulse programs. COSY will reveal proton-proton coupling networks, while HSQC will correlate each proton directly to its attached carbon.

Data Interpretation & Expected Results

The combination of ¹H and ¹³C NMR data allows for the complete assignment of the molecule's structure.

NMR_Workflow

Caption: Workflow for Mass Spectrometry analysis.

Expected Mass Spectral Data (ESI+):

m/z Value (Expected)IonInterpretation
158.13[M+H]⁺Molecular Ion Peak. Protonated parent molecule (C₇H₁₆N₃O⁺). Confirms the molecular weight.
114.10[M-C₂H₃NO+H]⁺Loss of the aminoethanone moiety, resulting in the protonated N-methylpiperazine fragment.
100.11[M-C₂H₅N₂O+H]⁺Cleavage of the piperazine ring.
58.07[C₃H₈N]⁺A common fragment from N-methylpiperazine cleavage.
44.05[C₂H₆N]⁺Fragment corresponding to the ethylamine side chain.

Part 3: Functional Group Identification via Infrared (IR) Spectroscopy

Expertise & Rationale: While NMR and MS define the molecular structure and mass, Infrared (IR) spectroscopy provides rapid and definitive confirmation of the functional groups present. [10]Its value lies in its ability to quickly verify the presence of key bonds, such as the N-H of the amine and the C=O of the amide, which are fundamental to the molecule's identity.

Experimental Protocol: IR Spectroscopy
  • Sample Preparation: If the sample is a solid, it can be finely ground with potassium bromide (KBr) and pressed into a thin pellet. Alternatively, a small amount of sample can be analyzed using an Attenuated Total Reflectance (ATR) accessory, which requires minimal sample preparation.

  • Instrument Setup: A standard Fourier-Transform Infrared (FTIR) spectrometer is used.

  • Data Acquisition: A background spectrum (of air or the empty ATR crystal) is collected first. The sample spectrum is then collected and ratioed against the background to produce the final absorbance/transmittance spectrum.

Data Interpretation & Expected Results

The IR spectrum is analyzed by identifying characteristic absorption bands corresponding to specific bond vibrations.

IR_Workflow Prep Prepare Sample (KBr Pellet or ATR) Acquire Acquire Spectrum (FTIR) Prep->Acquire Analyze Identify Characteristic Bands Acquire->Analyze Confirm Confirm Functional Groups Analyze->Confirm

Caption: Workflow for Infrared Spectroscopy analysis.

Expected IR Absorption Bands:

Wavenumber (cm⁻¹)Vibration TypeFunctional Group
3400-3250N-H StretchPrimary Amine (-NH₂)
2950-2800C-H StretchAliphatic (CH₃, CH₂)
1680-1640C=O StretchAmide (tertiary)
1470-1430C-H BendAliphatic (CH₂, CH₃)
1250-1020C-N StretchAmine/Amide

Part 4: Purity Assessment via High-Performance Liquid Chromatography (HPLC)

Expertise & Rationale: Structure elucidation is incomplete without an assessment of purity. HPLC is the gold standard for separating a target compound from synthesis-related impurities or degradation products. [11]A validated HPLC method ensures that the spectra obtained from other techniques are representative of the main compound and not confounded by significant impurities. This is a cornerstone of regulatory compliance and quality control. [12][13]

Experimental Protocol: HPLC
  • Method Development:

    • Column: A reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm) is a standard starting point.

    • Mobile Phase: A gradient elution is typically employed for impurity profiling. For example, Mobile Phase A: 0.1% Formic Acid in Water; Mobile Phase B: 0.1% Formic Acid in Acetonitrile. A gradient from 5% to 95% B over 20-30 minutes can be used to separate compounds of varying polarity.

    • Detector: UV detector set at a wavelength where the analyte absorbs (e.g., ~210 nm, due to the amide chromophore).

  • Sample Preparation: Dissolve a known concentration of the sample in the initial mobile phase composition.

  • Data Acquisition: Inject the sample and record the chromatogram. The area percentage of the main peak relative to the total area of all peaks is used to calculate purity.

HPLC_Workflow cluster_prep Method & Sample Prep cluster_run Analysis cluster_output Result Develop Develop RP-HPLC Method Prep Dissolve Sample Develop->Prep Inject Inject Sample Prep->Inject Detect UV Detection Inject->Detect Output Assess Purity & Identify Impurities Detect->Output

Caption: Workflow for HPLC purity analysis.

Synthesis of Evidence: The Self-Validating Conclusion

Convergence_of_Evidence Structure Confirmed Structure: 2-Amino-1-(4-methyl- piperazin-1-yl)-ethanone NMR NMR (¹H, ¹³C, 2D) NMR->Structure C-H Framework Connectivity MS Mass Spec (ESI-MS/MS) MS->Structure Molecular Weight Fragmentation IR IR (FTIR) IR->Structure Functional Groups (C=O, N-H) HPLC HPLC (Purity) HPLC->Structure Purity >99%

Caption: Convergence of analytical evidence for structure confirmation.

  • NMR establishes the precise arrangement of protons and carbons, confirming the ethanone linker, the 4-methylpiperazine ring, and the primary amine.

  • Mass Spectrometry confirms the molecular weight (157.22 g/mol ) via the [M+H]⁺ ion at m/z 158.13 and provides fragmentation data consistent with the proposed structure.

  • IR Spectroscopy provides unambiguous evidence for the presence of the key amine (N-H stretch) and amide (C=O stretch) functional groups.

  • HPLC confirms the sample's high purity, ensuring that the spectroscopic data is representative of the target molecule.

Conclusion

The structure elucidation of 2-Amino-1-(4-methyl-piperazin-1-yl)-ethanone is achieved through a systematic and multi-technique analytical approach. By integrating the detailed framework information from NMR, the molecular weight and fragmentation from MS, the functional group confirmation from IR, and the purity assessment from HPLC, we build a comprehensive and self-validating data package. This rigorous methodology is fundamental to ensuring scientific integrity, meeting regulatory expectations, and enabling the confident progression of piperazine-based compounds in the drug development pipeline.

References

  • Al-Blewi, F. F., et al. (2022). Development of 1-(4-(Substituted)piperazin-1-yl)-2-((2-((4-methoxybenzyl)thio)pyrimidin-4-yl)oxy)ethanones That Target Poly (ADP-Ribose) Polymerase in Human Breast Cancer Cells. PubMed. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 2-Chloro-1-[4-(2-fluorobenzyl)piperazin-1-yl]ethanone. PubChem. Retrieved from [Link]

  • SpectraBase. (n.d.). 2-Piperidin-1-yl-1-(4-quinolin-2-yl-piperazin-1-yl)-ethanone. Retrieved from [Link]

  • Contreras, J. M., et al. (2005). 2-Chloro-1-[4-(2,4-difluorobenzyl)piperazin-1-yl]ethanone. PubMed Central. Retrieved from [Link]

  • Biotech Spain. (2025). Impurity Profiling in Pharmaceuticals: Analytical Methods and Compliance. Retrieved from [Link]

  • ResearchGate. (n.d.). General structures of piperazine derivatives. Retrieved from [Link]

  • PharmTech. (n.d.). Analytical Method Validation in Pharmaceuticals | Step-by-Step Guide to AMV. Retrieved from [Link]

  • ResearchGate. (n.d.). FTIR spectra of 2-amino-5-methylpyridine and the complex. Retrieved from [Link]

  • Jacobsen, A., et al. (2016). Analytical advances in pharmaceutical impurity profiling. PubMed. Retrieved from [Link]

  • Satała, G., et al. (2021). Structural and Molecular Insight into Piperazine and Piperidine Derivatives as Histamine H3 and Sigma-1 Receptor Antagonists with Promising Antinociceptive Properties. PubMed Central. Retrieved from [Link]

  • Biomedical Journal of Scientific & Technical Research. (2024). Advances in Impurity Profiling of Pharmaceutical Formulations. Retrieved from [Link]

  • Master Organic Chemistry. (2016). Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra. Retrieved from [Link]

  • LCGC International. (n.d.). HPLC-Based Strategies for Impurity Profiling and Validation in Standard Drug Analysis. Retrieved from [Link]

  • Wiley-VCH. (n.d.). Mass Spectrometry of Amino Acids and Proteins. Retrieved from [Link]

  • ChemistryOpen. (2026). Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. Retrieved from [Link]

  • Pharmuni. (n.d.). Validating Analytical Methods in Pharmaceuticals. Retrieved from [Link]

  • LCGC International. (n.d.). Method Development for Drug Impurity Profiling: Part 1. Retrieved from [Link]

  • Michigan State University Department of Chemistry. (n.d.). Mass Spectrometry. Retrieved from [Link]

  • HPMC Manufacturer. (2025). piperazine structure. Retrieved from [Link]

  • Pharmaceutical Technology. (n.d.). Analytical Methods Validation In-Process Control Methods for the Manufacture of Active Pharmaceutical Ingredients. Retrieved from [Link]

Sources

Exploratory

2-Amino-1-(4-methyl-piperazin-1-yl)-ethanone molecular weight

An In-Depth Technical Guide to 2-Amino-1-(4-methyl-piperazin-1-yl)-ethanone: Physicochemical Properties, Synthesis, and Analysis Introduction 2-Amino-1-(4-methyl-piperazin-1-yl)-ethanone is a chemical compound of signifi...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to 2-Amino-1-(4-methyl-piperazin-1-yl)-ethanone: Physicochemical Properties, Synthesis, and Analysis

Introduction

2-Amino-1-(4-methyl-piperazin-1-yl)-ethanone is a chemical compound of significant interest to the pharmaceutical and chemical research sectors. As a functionalized piperazine derivative, it serves as a versatile building block in the synthesis of more complex molecules, particularly in the development of novel therapeutic agents. The piperazine ring is a common scaffold in medicinal chemistry, known for improving the physicochemical properties of drug candidates, thereby enhancing their biological activity and pharmacokinetic profiles.[1] This guide, intended for researchers, chemists, and drug development professionals, provides a comprehensive technical overview of this compound, with a foundational focus on its molecular weight and the empirical methods for its verification. We will delve into its physicochemical characteristics, outline a robust synthetic pathway, and detail the analytical methodologies required for its structural confirmation and quality control.

Part 1: Physicochemical Characterization

A precise understanding of a compound's physicochemical properties is the cornerstone of its application in research and development. This section details the fundamental identifiers and properties of 2-Amino-1-(4-methyl-piperazin-1-yl)-ethanone, with a primary focus on its molecular weight in both its free base and dihydrochloride salt forms.

Molecular Weight and Core Identifiers

The compound is typically handled and supplied as a dihydrochloride salt to enhance its stability and aqueous solubility. This is a critical distinction, as the molecular formula and weight differ significantly from the free base. The following table summarizes the key identifiers for both forms.

PropertyFree BaseDihydrochloride Salt
IUPAC Name 2-Amino-1-(4-methylpiperazin-1-yl)ethanone2-amino-1-(4-methylpiperazin-1-yl)ethanone;dihydrochloride[2]
CAS Number N/A146788-11-6[2][3][4]
Molecular Formula C₇H₁₅N₃O[5]C₇H₁₇Cl₂N₃O[2][3]
Molecular Weight (MW) 157.22 g/mol [5]230.13 g/mol [2][3]
InChI InChI=1S/C7H15N3O/c1-9-2-4-10(5-3-9)7(11)6-8/h2-6,8H2,1H3InChI=1S/C7H15N3O.2ClH/c1-9-2-4-10(5-3-9)7(11)6-8;;/h2-6,8H2,1H3;2*1H[2]
Canonical SMILES CN1CCN(C(=O)CN)CC1CN1CCN(C(=O)CN)CC1.Cl.Cl[2]
Physical and Spectroscopic Properties

The physical state and thermal properties are crucial for handling, storage, and reaction setup. The data presented here corresponds to the dihydrochloride salt, which is the most common commercially available form.

PropertyValueSource
Physical State Solid[2]
Melting Point 274 °C[2][3]
Boiling Point 285.6 °C at 760 mmHg (Predicted)[3]
Flash Point 126.5 °C (Predicted)[3]

Spectroscopic analysis provides the definitive structural proof. Based on its molecular structure, the expected spectroscopic signatures are:

  • ¹H NMR: Distinct signals corresponding to the N-methyl protons, the four sets of piperazine ring protons, and the α-amino methylene protons.

  • ¹³C NMR: Resonances for the N-methyl carbon, the piperazine ring carbons, the carbonyl carbon, and the α-amino methylene carbon.

  • IR Spectroscopy: Characteristic absorption bands for the N-H stretch (amine), C-H stretch (aliphatic), C=O stretch (amide), and C-N stretch.

  • Mass Spectrometry (MS): For the free base, a molecular ion peak [M]+ at m/z 157.22 and a protonated molecule [M+H]+ at m/z 158.23.

Part 2: Synthesis and Purification

The synthesis of 2-Amino-1-(4-methyl-piperazin-1-yl)-ethanone can be approached through a logical, multi-step process. The causality behind the chosen strategy is to employ commercially available and cost-effective starting materials in a sequence that reliably forms the target amide and amino functionalities.

Retrosynthetic Analysis and Strategy

A logical retrosynthetic approach involves disconnecting the two C-N bonds attached to the carbonyl group. The most practical disconnection is at the amide bond, leading back to 1-methylpiperazine and a two-carbon synthon containing the amino and carbonyl groups, such as 2-chloroacetyl chloride. A subsequent disconnection of the C-N bond of the aminomethyl group leads back to an ammonia equivalent. This strategy is efficient as it builds the molecule by forming robust amide and amine bonds sequentially.

G Target 2-Amino-1-(4-methyl-piperazin-1-yl)-ethanone Intermediate1 2-Chloro-1-(4-methyl-piperazin-1-yl)-ethanone Target->Intermediate1 C-N Bond Formation (Amination) StartingMaterial3 Ammonia Source (e.g., NH₃) Target->StartingMaterial3 StartingMaterial1 1-Methylpiperazine Intermediate1->StartingMaterial1 C-N Bond Formation (Acylation) StartingMaterial2 2-Chloroacetyl chloride Intermediate1->StartingMaterial2 G cluster_0 Primary Analysis cluster_1 Secondary Confirmation cluster_2 Final Verification LCMS LC-MS Analysis HRMS High-Resolution MS (HRMS) LCMS->HRMS Accurate Mass Purity Chromatographic Purity (HPLC/GC) LCMS->Purity Purity Assay NMR NMR Spectroscopy (¹H, ¹³C) Final Structure & Purity Confirmed NMR->Final HRMS->Final Purity->Final Sample Synthesized Compound Sample->LCMS Initial Check Sample->NMR Structural ID

Sources

Foundational

Discovery of 2-Amino-1-(4-methyl-piperazin-1-yl)-ethanone Derivatives: A Guide to Synthesis, Biological Evaluation, and Structure-Activity Relationship Analysis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals Abstract The piperazine moiety is a cornerstone of modern medicinal chemistry, recognized as a privileged scaffold in the design...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The piperazine moiety is a cornerstone of modern medicinal chemistry, recognized as a privileged scaffold in the design of therapeutically active agents. Within this class, derivatives of the 2-amino-1-(4-methyl-piperazin-1-yl)-ethanone core have emerged as a versatile and promising family of compounds, demonstrating a remarkable breadth of biological activities. This technical guide provides a comprehensive overview of the discovery process for these derivatives, intended for professionals in drug development. We will delve into robust synthetic strategies, detail protocols for biological screening, and synthesize critical structure-activity relationship (SAR) insights that drive lead optimization. This document is structured to serve not as a rigid template, but as a dynamic guide, emphasizing the scientific rationale behind experimental design and providing the foundational knowledge necessary to innovate within this chemical space.

The Strategic Importance of the Piperazine Ethanone Core

The 2-amino-1-(4-methyl-piperazin-1-yl)-ethanone scaffold combines several features of high medicinal chemistry value. The 1-methylpiperazine group is a common motif used to enhance aqueous solubility and bioavailability, often serving as a key pharmacophoric element for interacting with biological targets. The ethanone linker provides a synthetically tractable point for introducing diverse chemical functionalities, while the terminal amino group offers a crucial handle for further derivatization. This inherent modularity allows for the systematic exploration of chemical space to target a wide array of biological systems.

Indeed, compounds bearing this or closely related piperazine-ethanone cores have been investigated for a multitude of therapeutic applications, including:

  • Antimicrobial Agents: By modifying the core, researchers have developed potent antibacterial and anti-biofilm agents.[1]

  • CNS Disorders: Piperazine derivatives are well-known for their neurotropic activities, acting as dopamine D2/D3 agonists or other CNS modulators.[2][3]

  • Oncology: This scaffold has been successfully incorporated into inhibitors of key cancer-related enzymes such as Poly (ADP-Ribose) Polymerase (PARP), Janus Kinase 2 (JAK2), and FMS-like tyrosine kinase 3 (FLT3).[4][5]

  • Anti-inflammatory and Antiviral Applications: The versatility of the scaffold extends to the development of anti-inflammatory agents and even inhibitors of viral enzymes like HIV-1 reverse transcriptase.[2][6][7]

This guide will illuminate the pathway from initial synthesis to the generation of potent and selective lead compounds.

Synthetic Strategies and Derivatization

The successful discovery of novel derivatives hinges on efficient and flexible synthetic methodologies. The modular nature of the 2-amino-1-(4-methyl-piperazin-1-yl)-ethanone scaffold lends itself to a convergent synthesis approach, allowing for the late-stage introduction of diversity.

Core Scaffold Synthesis and Key Derivatization Logic

The primary synthetic challenge lies in the controlled formation of the amide bond and the subsequent functionalization of the terminal amino group. A common and effective strategy involves the acylation of 1-methylpiperazine with a protected 2-aminoacetyl halide, followed by deprotection and derivatization. An alternative, more direct approach involves using a 2-haloacetyl halide followed by nucleophilic substitution with a primary or secondary amine.

The causality behind this choice is rooted in efficiency and modularity. By first constructing the 1-(4-methylpiperazin-1-yl)-2-chloroethanone intermediate, a stable precursor is created that can be reacted with a vast library of commercially available amines, enabling rapid generation of a diverse set of final compounds. This workflow minimizes repetitive synthesis steps and maximizes the exploration of the desired chemical space.

G cluster_synthesis Synthesis Phase cluster_evaluation Evaluation Phase Start 1-Methylpiperazine + 2-Chloroacetyl Chloride Intermediate Intermediate Synthesis: 1-(4-methylpiperazin-1-yl)-2-chloroethanone Start->Intermediate Acylation Derivatization Nucleophilic Substitution with Primary/Secondary Amines (R-NH2) Intermediate->Derivatization Reaction with Amine Library Library Derivative Library: 2-(R-amino)-1-(4-methylpiperazin-1-yl)-ethanone Derivatization->Library Purification Purification & Characterization (HPLC, NMR, MS) Library->Purification Screening Biological Screening (e.g., In Vitro Enzyme Assays) Purification->Screening SAR Structure-Activity Relationship (SAR) Analysis Screening->SAR Lead Lead Compound Identification SAR->Lead

Caption: High-level workflow for the discovery of novel ethanone derivatives.

Experimental Protocol: Synthesis of a 2-Amino-1-(4-methyl-piperazin-1-yl)-ethanone Derivative

This protocol is a self-validating system, designed for reproducibility and clarity. The rationale for each step is explained to ensure technical understanding.

Objective: To synthesize a representative derivative, 2-((4-fluorobenzyl)amino)-1-(4-methylpiperazin-1-yl)ethanone.

Materials:

  • 1-Methylpiperazine

  • 2-Chloroacetyl chloride

  • 4-Fluorobenzylamine

  • Potassium Carbonate (K₂CO₃), anhydrous

  • Dichloromethane (DCM), anhydrous

  • Acetonitrile (ACN), anhydrous

  • Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Magnesium Sulfate (MgSO₄), anhydrous

  • Silica gel for column chromatography

Step 1: Synthesis of 2-Chloro-1-(4-methylpiperazin-1-yl)ethanone (Intermediate)

  • Rationale: This step creates the key electrophilic intermediate. DCM is used as an inert solvent, and the reaction is run at 0 °C to control the exothermicity of the acylation.

  • Dissolve 1-methylpiperazine (1.2 eq.) in anhydrous DCM and cool the solution to 0 °C in an ice bath.

  • Add 2-chloroacetyl chloride (1.0 eq.) dropwise to the stirred solution over 20 minutes.

  • Allow the reaction to warm to room temperature and stir for 2 hours. Monitor completion by TLC.

  • Wash the reaction mixture sequentially with saturated NaHCO₃ solution and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude intermediate, which can often be used without further purification.

Step 2: Nucleophilic Substitution to Form the Final Product

  • Rationale: This is the diversity-generating step. Anhydrous K₂CO₃ is used as a base to scavenge the HCl byproduct without introducing water, and ACN is a suitable polar aprotic solvent for this Sₙ2 reaction.[1]

  • Dissolve the crude 2-chloro-1-(4-methylpiperazin-1-yl)ethanone (1.0 eq.) in anhydrous ACN.

  • Add 4-fluorobenzylamine (1.1 eq.) followed by anhydrous K₂CO₃ (2.0 eq.).

  • Heat the mixture to reflux (approx. 82 °C) and stir for 4-6 hours, monitoring by TLC.

  • After completion, cool the reaction to room temperature and filter off the inorganic salts.

  • Concentrate the filtrate under reduced pressure.

Step 3: Purification and Characterization

  • Rationale: Purification by column chromatography is essential to isolate the target compound from unreacted starting materials and byproducts. Characterization by NMR and MS confirms the structure and purity.

  • Purify the crude residue by silica gel column chromatography using a gradient of DCM/Methanol as the eluent.

  • Combine the pure fractions and evaporate the solvent.

  • Characterize the final product by ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS) to confirm its identity and purity (>95%).

Biological Evaluation & Therapeutic Landscape

Once a library of derivatives is synthesized, the next critical phase is to evaluate their biological activity. A tiered screening approach is often most effective, starting with broad primary assays and progressing to more specific, secondary assays for active compounds.

Focus Area: Anticancer Activity and JAK/STAT Pathway Inhibition

A significant number of piperazine-containing compounds have been identified as kinase inhibitors.[5] The JAK/STAT pathway is a critical signaling cascade that, when dysregulated, is a major driver of myeloproliferative neoplasms and other cancers. Dual inhibition of kinases like JAK2 and FLT3 is a validated therapeutic strategy.[5] Derivatives from the 2-amino-1-(4-methyl-piperazin-1-yl)-ethanone class are well-suited to target the ATP-binding pocket of these kinases.

G Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor Binds JAK2 JAK2 Receptor->JAK2 Activates STAT STAT JAK2->STAT Phosphorylates STAT_P p-STAT STAT->STAT_P STAT_P->STAT_P Dimerizes Nucleus Nucleus STAT_P->Nucleus Translocates to Gene Gene Transcription (Proliferation, Survival) Nucleus->Gene Promotes Inhibitor Ethnone Derivative (e.g., Compound 14j) Inhibitor->JAK2 Inhibits ATP Binding

Caption: Inhibition of the JAK/STAT signaling pathway by a candidate derivative.

Experimental Protocol: In Vitro Kinase Inhibition Assay (e.g., for JAK2)

Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of synthesized derivatives against a target kinase.

Principle: This protocol uses a luminescence-based assay that quantifies the amount of ATP remaining in solution following a kinase reaction. Low luminescence indicates high kinase activity (ATP consumed), while high luminescence indicates low kinase activity (ATP preserved due to inhibition).

Materials:

  • Recombinant human JAK2 enzyme

  • Suitable peptide substrate

  • ATP

  • Assay buffer (e.g., Tris-HCl, MgCl₂, DTT)

  • Synthesized derivative compounds dissolved in DMSO

  • Kinase-Glo® Luminescent Kinase Assay Kit (or equivalent)

  • White, opaque 384-well assay plates

  • Multimode plate reader with luminescence detection

Procedure:

  • Compound Plating: Create a serial dilution of the test compounds in DMSO. Dispense a small volume (e.g., 50 nL) of each concentration into the assay plate. Include positive (no enzyme) and negative (DMSO vehicle) controls.

  • Enzyme/Substrate Addition: Prepare a solution of JAK2 enzyme and peptide substrate in assay buffer. Add this mixture to the wells containing the compounds.

  • Initiation of Reaction: Prepare a solution of ATP in assay buffer. Add this solution to all wells to start the kinase reaction. Incubate the plate at room temperature for a specified time (e.g., 60 minutes). The choice of incubation time is critical; it must be within the linear range of the enzyme kinetics to ensure accurate IC₅₀ determination.

  • Detection: Add the Kinase-Glo® reagent to all wells. This reagent stops the kinase reaction and initiates the luminescence signal. Incubate for 10 minutes in the dark.

  • Data Acquisition: Read the luminescence on a plate reader.

  • Data Analysis: Convert raw luminescence units to percent inhibition relative to controls. Plot percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to calculate the IC₅₀ value.

Structure-Activity Relationship (SAR) Analysis

SAR is the intellectual core of the discovery process, transforming raw screening data into actionable design principles. By systematically altering the derivative's structure and observing the effect on biological activity, we can build a model for what chemical features are required for potency and selectivity.

Key Structural Modifications and Their Impact

From studies on similar scaffolds, several key SAR trends can be hypothesized and tested.[5][8]

  • Amino Substituent (R¹): This is often the most critical region for determining potency and selectivity.

    • Small alkyl groups may be poorly active.

    • Aromatic or heteroaromatic rings can form crucial π-stacking or hydrogen bond interactions within the target's binding site.

    • Substituents on these rings (e.g., halogens, methoxy groups) can fine-tune electronic properties and potency. For instance, in one study on 4-piperazinyl-2-aminopyrimidine derivatives, adding a cyano group to a phenyl ring was found to be crucial for activity.[5]

  • Piperazine Ring (R²): While the 4-methyl group is common for solubility, modifying this position can impact pharmacokinetics and target engagement.

  • Ethnone Backbone: Modifications here are less common but could be explored to alter rigidity or spacing between the key pharmacophores.

G cluster_R1 R1: Amino Substituent cluster_R2 R2: Piperazine N4-Substituent Core Core Scaffold: 2-Amino-1-(4-methyl- piperazin-1-yl)-ethanone R1_Aryl Aromatic Ring (e.g., Phenyl) Core->R1_Aryl Derivatization at Amino Group R2_Me Methyl Group Core->R2_Me Derivatization at Piperazine R1_Sub Ring Substituents (e.g., -F, -CN, -OCH3) R1_Aryl->R1_Sub Activity_Potency Modulates Potency & Selectivity R1_Sub->Activity_Potency Activity_PK Influences Solubility & Pharmacokinetics (PK) R2_Me->Activity_PK

Caption: Logical relationships in the SAR of the ethanone scaffold.

Quantitative SAR Data Summary

To illustrate the SAR, consider the following hypothetical data for a series of derivatives tested against JAK2, which mirrors findings from real-world studies.[5]

Compound IDR¹ (Amino Substituent)JAK2 IC₅₀ (nM)Rationale for Change
1a -H>10,000Unsubstituted amine lacks key interactions.
1b -Benzyl850Phenyl ring provides basic hydrophobic interaction.
1c -4-Fluorobenzyl420Electron-withdrawing group improves potency.
1d -4-Cyanobenzyl35Cyano group acts as a key hydrogen bond acceptor.
1e -3-Cyanobenzyl310Positional isomerism is critical; meta-CN is less effective.

This table clearly demonstrates that substitution on the terminal amine is essential for activity and that specific substituents, like a para-cyano group, can dramatically increase potency by forming specific interactions with the target protein.

Conclusion and Future Directions

The 2-amino-1-(4-methyl-piperazin-1-yl)-ethanone scaffold represents a highly versatile and synthetically accessible starting point for drug discovery campaigns. This guide has outlined a logical and efficient pathway for the design, synthesis, and evaluation of novel derivatives. By employing robust synthetic strategies and systematic biological screening, researchers can effectively probe the therapeutic potential of this compound class. The key to success lies in a deep understanding of the structure-activity relationships, which allows for the rational design of next-generation compounds with improved potency, selectivity, and drug-like properties.

Future work should focus on optimizing lead compounds for in vivo efficacy and safety. This includes detailed pharmacokinetic and pharmacodynamic (PK/PD) studies, evaluation in animal models of disease, and preliminary toxicology assessments. Furthermore, the remarkable chemical tractability of this scaffold invites exploration into novel therapeutic areas beyond those already mentioned, ensuring its continued relevance in the field of medicinal chemistry.

References

  • Pop, R., et al. (2020). Design, Synthesis and Biological Evaluation of New Piperazin-4-yl-(acetyl-thiazolidine-2,4-dione) Norfloxacin Analogues as Antimicrobial Agents. MDPI. Available at: [Link]

  • Kaufmann, G. (2005). Cited in: 2-Chloro-1-[4-(2-fluorobenzyl)piperazin-1-yl]ethanone. Acta Crystallographica Section E: Structure Reports Online. Available at: [Link]

  • Madegowda, M., et al. (2022). Development of 1-(4-(Substituted)piperazin-1-yl)-2-((2-((4-methoxybenzyl)thio)pyrimidin-4-yl)oxy)ethanones That Target Poly (ADP-Ribose) Polymerase in Human Breast Cancer Cells. MDPI. Available at: [Link]

  • Lozynskyi, A. V., et al. (2021). Synthesis and evaluation of biological activity of 1-[2-amino-4-methylthiazol-5-yl]-3-arylpropenones. Biopolymers and Cell. Available at: [Link]

  • Khan, I., et al. (2022). Synthesis and Structure–Activity Relationship (SAR) Studies on New 4-Aminoquinoline-Hydrazones and Isatin Hybrids as Promising Antibacterial Agents. MDPI. Available at: [Link]

  • Gomha, S. M., et al. (2021). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. MDPI. Available at: [Link]

  • Patel, R. V., et al. (2023). Design, synthesis and anti-HIV-1 RT evaluation of 2-(benzyl(4-chlorophenyl)amino)-1-(piperazin-1-yl)ethanone derivatives. ResearchGate. Available at: [Link]

  • Google Patents. (2020). Synthesis method of chiral piperazinone derivative. CN108129404B.
  • Nishimura, T., et al. (1995). Structure-activity relationships of dermorphin analogues containing chiral piperazin-2-one and piperazine derivatives. PubMed. Available at: [Link]

  • Kulkarni, P. P., et al. (2016). Discovery of 4-(4-(2-((5-hydroxy-1,2,3,4-tetrahydronaphthalen-2-yl)(propyl)amino)-ethyl)piperazin-1-yl)quinolin-8-ol and its analogues as highly potent dopamine D2/D3 agonists and as iron chelator: In vivo activity indicates. PubMed Central. Available at: [Link]

  • Lozynskyi, A. V., et al. (2021). Synthesis and evaluation of biological activity of 1-[2-amino-4- methylthiazol-5-yl]-3-arylpropenones. Biopolymers and Cell. Available at: [Link]

  • Alishba, G., et al. (2024). Evolution in the synthesis of 1,4-benzothiazines over the last decade (2014 to 2024). RSC Advances. Available at: [Link]

  • Wong, C. C. S., et al. (2022). Structure-Activity Relationship Studies of 4-((4-(2-fluorophenyl)piperazin-1-yl)methyl)-6-imino-N-(naphthalen-2-yl)-1,3,5-triazin-2-amine (FPMINT) Analogues as Inhibitors of Human Equilibrative Nucleoside Transporters. Frontiers in Pharmacology. Available at: [Link]

  • Johnson, E. A., et al. (2022). Structure-Activity Relationships for the Anaesthetic and Analgaesic Properties of Aromatic Ring-Substituted Ketamine Esters. MDPI. Available at: [Link]

  • Wang, Y., et al. (2019). Discovery of 4-piperazinyl-2-aminopyrimidine derivatives as dual inhibitors of JAK2 and FLT3. European Journal of Medicinal Chemistry. Available at: [Link]

  • Szychowska, K., et al. (2017). Synthesis of 1-indanones with a broad range of biological activity. Beilstein Journal of Organic Chemistry. Available at: [Link]

Sources

Exploratory

A Comprehensive Guide to the Spectroscopic Analysis of 2-Amino-1-(4-methyl-piperazin-1-yl)-ethanone

Introduction In the landscape of modern drug discovery and development, the precise structural elucidation of novel chemical entities is paramount. 2-Amino-1-(4-methyl-piperazin-1-yl)-ethanone, a compound of interest due...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

In the landscape of modern drug discovery and development, the precise structural elucidation of novel chemical entities is paramount. 2-Amino-1-(4-methyl-piperazin-1-yl)-ethanone, a compound of interest due to its potential applications in medicinal chemistry, presents a unique spectroscopic fingerprint. This technical guide provides an in-depth analysis of the expected spectroscopic data for this molecule, including Infrared (IR) spectroscopy, Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), and Mass Spectrometry (MS).

This document is intended for researchers, scientists, and drug development professionals. It moves beyond a simple presentation of data, offering insights into the rationale behind the expected spectral features and outlining robust, self-validating experimental protocols. Our approach is grounded in fundamental principles and draws parallels with structurally related compounds to provide a comprehensive and authoritative resource.

Molecular Structure and Functional Groups

A thorough understanding of the molecular structure is the foundation for interpreting its spectroscopic data. 2-Amino-1-(4-methyl-piperazin-1-yl)-ethanone is comprised of a terminal primary amine, a ketone carbonyl group, and a 4-methylpiperazine ring. Each of these functional groups will give rise to characteristic signals in the various spectroscopic techniques employed.

Caption: Chemical structure of 2-Amino-1-(4-methyl-piperazin-1-yl)-ethanone.

Infrared (IR) Spectroscopy

Theoretical Basis: IR spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of the chemical bonds. The frequency of the absorbed radiation is specific to the type of bond and its molecular environment, making it an excellent tool for identifying functional groups.

Experimental Protocol: Attenuated Total Reflectance (ATR)-IR

  • Sample Preparation: Ensure the diamond crystal of the ATR accessory is clean by wiping it with a solvent such as isopropanol and allowing it to dry completely.

  • Background Scan: Record a background spectrum of the empty ATR crystal. This is a critical self-validating step to account for atmospheric CO₂ and H₂O, as well as any instrumental artifacts.

  • Sample Analysis: Place a small amount of the solid sample onto the ATR crystal and apply pressure using the anvil to ensure good contact.

  • Data Acquisition: Collect the sample spectrum. The instrument software will automatically ratio the sample spectrum to the background spectrum to generate the final absorbance or transmittance spectrum.

  • Cleaning: Thoroughly clean the ATR crystal after analysis.

Expected IR Spectral Data:

Wavenumber (cm⁻¹)Functional GroupVibration ModeExpected Appearance
3400-3200N-H (Primary Amine)Symmetric & Asymmetric StretchingTwo distinct, medium-intensity peaks.
2950-2800C-H (Aliphatic)StretchingMultiple sharp peaks of varying intensity.
1715-1680C=O (Ketone)StretchingA strong, sharp absorption band.
1650-1580N-H (Primary Amine)Scissoring (Bending)A medium to strong, broad peak.
1470-1430C-H (CH₂)BendingA medium-intensity peak.
1150-1000C-NStretchingMedium to strong intensity peaks.

Expert Analysis: The presence of two distinct N-H stretching bands in the 3400-3200 cm⁻¹ region would be a strong indicator of the primary amine. The ketone's C=O stretch is expected to be a prominent feature, and its exact position can be influenced by the electronegativity of the adjacent nitrogen atom. The various C-H and C-N vibrations in the fingerprint region (below 1500 cm⁻¹) will create a complex pattern that is unique to the molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon and hydrogen framework of a molecule.

Experimental Protocol: ¹H and ¹³C NMR

  • Sample Preparation: Dissolve approximately 5-10 mg of the compound in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube. The choice of solvent is critical as its residual peak should not overlap with signals of interest.

  • Instrument Setup: Place the NMR tube in the spectrometer. The instrument should be tuned and the magnetic field shimmed to ensure homogeneity, which is crucial for high-resolution spectra.

  • ¹H NMR Acquisition: Acquire the proton NMR spectrum. A standard pulse sequence is typically sufficient. The number of scans will depend on the sample concentration.

  • ¹³C NMR Acquisition: Acquire the carbon NMR spectrum. Due to the low natural abundance of ¹³C, a greater number of scans is required. A proton-decoupled experiment is standard to simplify the spectrum to single lines for each unique carbon.

  • Data Processing: The raw data (Free Induction Decay - FID) is Fourier transformed to generate the frequency-domain spectrum. Phasing and baseline correction are then applied.

Expected ¹H NMR Spectral Data:

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale
~ 2.2-2.4Singlet3H-CH₃The methyl group on the piperazine nitrogen is in a relatively shielded environment.
~ 2.4-2.8Multiplet4HPiperazine -CH₂-Protons on the piperazine ring adjacent to the methyl-bearing nitrogen.
~ 3.4-3.7Multiplet4HPiperazine -CH₂-Protons on the piperazine ring adjacent to the carbonyl group, deshielded by the electron-withdrawing effect of the amide-like nitrogen.
~ 3.8-4.0Singlet2H-CH₂-NH₂Protons on the carbon between the carbonyl and the amino group, deshielded by both.
~ 1.5-2.5 (broad)Singlet2H-NH₂The chemical shift of amine protons can vary significantly and is often broad due to hydrogen bonding and exchange.

Expert Analysis: The ¹H NMR spectrum is expected to be well-resolved. The singlet for the methyl group and the distinct multiplets for the non-equivalent piperazine protons will be key identifiers. The singlet for the -CH₂-NH₂ group will be downfield due to the influence of the adjacent carbonyl and amino groups. 2D NMR techniques like COSY and HSQC would be invaluable for definitively assigning the proton and carbon signals, respectively.[1]

cluster_1H_NMR 1H NMR Workflow a Sample Preparation (Dissolve in Deuterated Solvent) b Instrument Setup (Tuning and Shimming) a->b c Data Acquisition (Pulse Sequence) b->c d Data Processing (Fourier Transform, Phasing) c->d e Spectral Analysis (Integration, Multiplicity) d->e M [M+H]⁺ m/z = 158.22 F1 m/z = 100.12 (4-methylpiperazine-1-carbonyl cation) M->F1 α-cleavage F2 m/z = 58.10 (CH₂=NH₂⁺ + CO) M->F2 Rearrangement & Cleavage F3 m/z = 57.07 (C₄H₉N⁺ fragment) F1->F3 Ring Fragmentation

Caption: Predicted major fragmentation pathways in ESI-MS.

Expert Analysis: The observation of the protonated molecular ion is the most critical piece of data for confirming the molecular weight. The fragmentation pattern provides a "fingerprint" that can be used to confirm the structure. The fragment at m/z 100.12, corresponding to the 4-methylpiperazine-1-carbonyl cation, would be a strong piece of evidence for the proposed structure. The presence of smaller fragments related to the piperazine ring and the aminoethanone side chain would further validate the identification.

Conclusion

The spectroscopic characterization of 2-Amino-1-(4-methyl-piperazin-1-yl)-ethanone is a multi-faceted process that relies on the complementary information provided by IR, NMR, and MS. By understanding the fundamental principles behind each technique and the expected spectral features of the constituent functional groups, researchers can confidently elucidate and confirm the structure of this molecule. The protocols and analyses presented in this guide are designed to be robust and self-validating, ensuring a high degree of scientific integrity in the characterization of this and other novel chemical entities.

References

  • Spectroscopic and Crystallographic Characterization of Two Hydrochloride Cathinones. (2023). MDPI. [Link]

  • 2-Amino-1-(4-methylphenyl)ethan-1-one hydrochloride. PubChem. [Link]

  • 2-Methyl-1-indanone - Optional[ATR-IR] - Spectrum. SpectraBase. [Link]

  • Ethanone, 1-(4-methylphenyl)-. NIST WebBook. [Link]

  • Interpreting C-13 NMR Spectra. Chemistry LibreTexts. [Link]

  • Interpretation of 2D NMR Spectra. Agilent Technologies. [Link]

  • Production and Incorporation of 15N, 13C, 2H (1H-δ1 Methyl) Isoleucine into Proteins for Multidimensional NMR Studies. University of Toronto. [Link]

Sources

Foundational

Safety and handling of 2-Amino-1-(4-methyl-piperazin-1-yl)-ethanone

An In-Depth Technical Guide to the Safe Handling and Application of 2-Amino-1-(4-methyl-piperazin-1-yl)-ethanone Abstract 2-Amino-1-(4-methyl-piperazin-1-yl)-ethanone is a substituted piperazine derivative that serves as...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Safe Handling and Application of 2-Amino-1-(4-methyl-piperazin-1-yl)-ethanone

Abstract

2-Amino-1-(4-methyl-piperazin-1-yl)-ethanone is a substituted piperazine derivative that serves as a valuable building block in medicinal chemistry and drug development. Its bifunctional nature, incorporating both a primary amine and a tertiary amine-linked ketone, makes it a versatile precursor for synthesizing more complex molecules, particularly in the development of novel therapeutic agents.[1][2] The piperazine moiety is frequently incorporated into drug candidates to improve physicochemical properties and enhance biological activity.[1] This guide provides a comprehensive framework for the safe handling, storage, and use of this compound. As a Senior Application Scientist, the following sections synthesize critical safety data, field-proven handling protocols, and analytical methodologies to ensure both personnel safety and experimental integrity for researchers, scientists, and drug development professionals.

Compound Identification and Properties

Precise identification is the foundation of chemical safety. The compound is typically handled in its dihydrochloride salt form, which exhibits greater stability.

Identifier Value Source
Chemical Name 2-Amino-1-(4-methyl-piperazin-1-yl)-ethanone Dihydrochloride[3]
CAS Number 146788-11-6[3][4]
Molecular Formula C₇H₁₇Cl₂N₃O[3][5]
Molecular Weight 230.13 g/mol [3][5]
Synonyms 2-(4-methylpiperazin-1-yl)-2-oxoethanamine dihydrochloride[3]

Physical and Chemical Properties (Dihydrochloride Salt):

Property Value Source
Physical State Solid[5]
Melting Point 274 °C[3][4][5]
Boiling Point 285.6 °C at 760 mmHg (Predicted for free base)[3][4]
Flash Point 126.5 °C (Predicted for free base)[3][4]
Purity Typically ≥97%[5]

Hazard Identification and Toxicological Profile

While specific toxicological data for 2-Amino-1-(4-methyl-piperazin-1-yl)-ethanone is limited, a robust hazard assessment can be constructed by analyzing its structural components: the piperazine ring and the α-amino ketone functional group.

Inferred GHS Classification (Based on Analogues):

  • Skin Corrosion/Irritation: Category 2. Piperazine derivatives are known skin irritants.[6][7]

  • Serious Eye Damage/Eye Irritation: Category 2. Direct contact is likely to cause serious irritation.[6][7]

  • Respiratory Sensitization: Potential hazard. Piperazine itself is a known respiratory sensitizer, which can lead to asthmatic reactions upon repeated inhalation exposure.[8]

Causality of Hazards:

  • Piperazine Moiety: The basic nitrogen atoms of the piperazine ring are responsible for its corrosive and irritant properties.[9] This functional group can cause chemical burns and is a well-documented sensitizer, meaning initial exposures may show no effect, but subsequent exposures can trigger a severe allergic reaction (dermatitis or asthma).[8]

  • α-Amino Ketone Moiety: This is a reactive chemical motif. While essential for its synthetic utility, this reactivity implies a higher potential for interaction with biological macromolecules, which is a cornerstone of toxicology.[10][11]

Researchers must assume the compound is irritating to the skin and eyes, and potentially a respiratory sensitizer. All handling procedures should be designed to prevent direct contact and inhalation.

Core Safety and Handling Protocols

A self-validating safety system relies on multiple layers of protection. The following protocols are designed to minimize exposure through engineering controls, appropriate personal protective equipment, and rigorous procedural discipline.

Engineering Controls

The primary engineering control is to handle this compound within a certified chemical fume hood. This is non-negotiable. The rationale is to maintain a controlled, negative-pressure environment that prevents vapors, dust, or aerosols from entering the laboratory workspace, directly protecting the user from inhalation, which is a primary exposure route for sensitizing agents.[9] An eyewash station and safety shower must be immediately accessible.[9]

Personal Protective Equipment (PPE)

PPE is the last line of defense and must be selected to provide a complete barrier to the identified hazards.

Task Gloves Eye Protection Lab Coat/Clothing Respiratory
Weighing/Handling Solid Nitrile gloves (double-gloving recommended)Chemical safety goggles and a full-face shieldStandard lab coat, fully buttonedNot required if in a fume hood
Preparing Solutions Nitrile gloves (double-gloving recommended)Chemical safety goggles and a full-face shieldChemical-resistant apron over a lab coatNot required if in a fume hood
Cleaning Spills Heavy-duty nitrile or butyl rubber glovesChemical safety goggles and a full-face shieldChemical-resistant apron over a lab coatUse an approved respirator if there is a risk of aerosol generation[9]

Causality: The use of a face shield in addition to goggles is mandated because piperazine compounds can cause severe burns; this combination protects the entire face from splashes during solution preparation or spill cleanup.[9] Double-gloving provides protection against tears and minimizes contamination when removing the outer glove.

Storage and Incompatibility

Proper storage is critical for maintaining the compound's integrity and preventing hazardous reactions.

  • Storage Conditions: Store in a tightly sealed container in a cool, dry, and well-ventilated area.[6][12] The storage area should be designated for corrosive and sensitizing materials.

  • Atmosphere: Store under an inert atmosphere (e.g., argon or nitrogen).[6][12] The amine functionalities can be sensitive to oxidation from the air.

  • Light Sensitivity: Protect from light, as indicated for analogous compounds, to prevent photochemical degradation.[6][12]

  • Incompatible Materials: Keep away from strong oxidizing agents and strong acids.[12][13] Contact with acids can cause a strong exothermic reaction, while oxidizing agents can lead to rapid, potentially explosive, decomposition.

Spill Management Protocol

Immediate and correct response to a spill is crucial.

  • Assess and Evacuate: For any spill outside of a fume hood, alert personnel and evacuate the immediate area.

  • Don PPE: Before cleanup, don the appropriate PPE as outlined in Table 2 for spill cleaning.

  • Containment: For solid spills, gently cover with a dry absorbent material like sand or vermiculite. DO NOT dry sweep, as this can generate dust.[9] For liquid spills, surround the spill with an absorbent dike.

  • Neutralization/Collection: Carefully scoop the contained material into a designated chemical waste container.

  • Decontamination: Wipe the spill area with a suitable solvent (e.g., isopropanol, followed by soap and water), ensuring all residue is removed. Collect all cleaning materials in the waste container.

  • Ventilate: Allow the area to ventilate thoroughly before resuming work.

Chemical Reactivity and Synthetic Considerations

Understanding the compound's reactivity is key to its effective use and anticipating potential side reactions or impurities.

Synthesis Overview

α-amino ketones like this compound are often synthesized via the nucleophilic substitution of an α-haloketone precursor.[10] For instance, 2-chloro-1-(4-methyl-piperazin-1-yl)-ethanone could be reacted with a source of ammonia or a protected amine equivalent. This synthetic route implies that potential impurities could include unreacted α-haloketone, which is a lachrymator and a strong alkylating agent, necessitating the safety precautions outlined.

Experimental Workflow Diagram

The following diagram illustrates a typical workflow for using the compound as a reactant, integrating safety and decision points.

G cluster_prep Preparation Phase cluster_reaction Reaction Phase cluster_cleanup Post-Reaction Phase start Review SDS and Protocol ppe Don Appropriate PPE (Gloves, Goggles, Face Shield) start->ppe Step 1 fume_hood Work in Chemical Fume Hood ppe->fume_hood Step 2 weigh Weigh Compound fume_hood->weigh Step 3 dissolve Dissolve in Solvent weigh->dissolve Step 4 react Add to Reaction Vessel dissolve->react Step 5 monitor Monitor Reaction (e.g., TLC) react->monitor Step 6 workup Perform Aqueous Workup/ Extraction monitor->workup Step 7 waste Segregate and Dispose of Chemical Waste workup->waste Step 8 decon Decontaminate Glassware and Work Area waste->decon Step 9 remove_ppe Remove PPE Correctly decon->remove_ppe Step 10

Caption: Standard laboratory workflow from preparation to cleanup.

Analytical Methodologies

Verifying the identity and purity of the starting material and monitoring its consumption during a reaction are critical for reproducible science.

Quality Control and Characterization
  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are primary methods to confirm the chemical structure. The proton NMR would be expected to show signals for the N-methyl group, the piperazine ring protons, and the methylene protons adjacent to the amine and carbonyl groups.[14]

  • Mass Spectrometry (MS): Provides confirmation of the molecular weight of the compound, verifying its identity.

Reaction Monitoring Protocol: Thin-Layer Chromatography (TLC)

TLC is a rapid and effective method for monitoring the progress of a reaction involving this compound.[15]

  • Plate Preparation: Use a silica gel-coated TLC plate.

  • Spotting: Using a capillary tube, spot the reaction mixture, a co-spot (reaction mixture and starting material), and the starting material standard on the baseline.

  • Elution: Develop the plate in a chamber with an appropriate solvent system (e.g., a mixture of dichloromethane and methanol). The optimal system will provide good separation between the starting material and the product.

  • Visualization: Visualize the plate under UV light. If the compounds are not UV-active, stain with an appropriate agent such as potassium permanganate or ninhydrin (which specifically stains primary amines).

  • Interpretation: The disappearance of the starting material spot and the appearance of a new product spot indicates the reaction is proceeding. This self-validating check ensures that the reaction is not worked up prematurely or allowed to run for too long, which could lead to side product formation.

Spill Response Decision Logic

G decision decision action action stop stop spill Spill Occurs in_hood Is spill contained within a fume hood? spill->in_hood spill_size Is spill minor? (<100 mL / 10g) in_hood->spill_size Yes alert Alert Personnel and Evacuate Area in_hood->alert No spill_size->alert No don_ppe Don Full PPE (Spill Kit) spill_size->don_ppe Yes call_ehs Call Emergency/ EHS alert->call_ehs contain Contain Spill with Absorbent Material don_ppe->contain collect Collect Waste contain->collect decon Decontaminate Area collect->decon

Caption: Decision-making flowchart for chemical spill response.

Conclusion

2-Amino-1-(4-methyl-piperazin-1-yl)-ethanone is a compound with significant potential in synthetic chemistry, but its safe use demands a thorough understanding of the hazards associated with its piperazine and α-amino ketone functionalities. By implementing robust engineering controls, mandating appropriate PPE, adhering to strict storage and handling protocols, and utilizing reliable analytical checks, researchers can mitigate the risks of skin/eye irritation and potential sensitization. This guide provides the foundational knowledge for scientists to work with this valuable molecule confidently and safely, ensuring both personal well-being and the integrity of their research.

References

  • National Center for Biotechnology Information. (n.d.). 2-Chloro-1-[4-(2-fluorobenzyl)piperazin-1-yl]ethanone. PubChem. Retrieved from [Link]

  • Yusoff, M. F. M., et al. (2021). CO2 Absorption from Biogas Using Piperazine-Promoted 2-Amino-2-methyl-1-propanol: Process Performance in a Packed Column. MDPI. Retrieved from [Link]

  • Gan, X., et al. (2010). 2-Chloro-1-[4-(2,4-difluorobenzyl)piperazin-1-yl]ethanone. Acta Crystallographica Section E: Structure Reports Online. Retrieved from [Link]

  • Smith, L., et al. (2020). Recent advances in the synthesis of α-amino ketones. Organic & Biomolecular Chemistry. Retrieved from [Link]

  • New Jersey Department of Health. (n.d.). Hazard Summary: Piperazine. Retrieved from [Link]

  • Al-Ostath, A., et al. (2022). Development of 1-(4-(Substituted)piperazin-1-yl)-2-((2-((4-methoxybenzyl)thio)pyrimidin-4-yl)oxy)ethanones That Target Poly (ADP-Ribose) Polymerase in Human Breast Cancer Cells. MDPI. Retrieved from [Link]

  • Pejchal, J., et al. (2020). Substituted Piperazines as Novel Potential Radioprotective Agents. Molecules. Retrieved from [Link]

  • Yu, L., Kokai, A., & Yudin, A. K. (2007). Preparation and reactivity of versatile alpha-amino ketones. The Journal of Organic Chemistry. Retrieved from [Link]

  • Carl ROTH. (n.d.). Safety Data Sheet: Piperazine-1,4-dipropanesulphonic acid. Retrieved from [Link]

  • Australian Government Department of Health. (2019). Piperazine: Human health tier II assessment. Retrieved from [Link]

  • United Nations Office on Drugs and Crime. (n.d.). Recommended methods for the Identification and Analysis of Piperazines in Seized Materials. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of α-amino ketones, aldehydes and derivatives. Retrieved from [Link]

  • Al-Ostath, A., et al. (2022). Development of 1-(4-(Substituted)piperazin-1-yl)-2-((2-((4-methoxybenzyl)thio)pyrimidin-4-yl)oxy)ethanones That Target Poly (ADP-Ribose) Polymerase in Human Breast Cancer Cells. PubMed. Retrieved from [Link]

  • Fogarty, M. F., et al. (2022). Toxicological and pharmacological characterization of novel cinnamylpiperazine synthetic opioids in humans and in vitro including 2-methyl AP-237 and AP-238. Archives of Toxicology. Retrieved from [Link]

  • Wikipedia. (n.d.). Imidazole. Retrieved from [Link]

  • Google Patents. (n.d.). CN108129404B - Synthesis method of chiral piperazinone derivative.
  • Cheméo. (n.d.). Chemical Properties of Ethanone, 1-(4-chlorophenyl)- (CAS 99-91-2). Retrieved from [Link]

  • SciHorizon. (2023). Synthesis of Chiral 1,2-Amino Alcohol-Containing Compounds Utilizing Ruthenium-Catalyzed Asymmetric Transfer Hydrogenation. Retrieved from [Link]

  • Al-Zoubi, W., et al. (2022). Utility of 2-Chloro-N-arylacetamide and 1,1′-(Piperazine-1,4-diyl)bis(2-chloroethanone) as Versatile Precursors for Novel Mono- and Bis-Thieno[2,3-b]pyridines. ACS Omega. Retrieved from [Link]

  • Cole-Parmer. (n.d.). Material Safety Data Sheet - Piperazine, anhydrous, 99%. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of Novel 2-Aminoimidazo[4,5-b]pyridines. Retrieved from [Link]

  • Google Patents. (n.d.). US20190359606A1 - Processes for the preparation of 7-{4-[4-(1-benzothiophen-4-yl) piperazin-1-yl]butoxy}quinolin-2(1h)-one.

Sources

Protocols & Analytical Methods

Method

Application Notes &amp; Protocols: Synthesis of Novel Bioactive Scaffolds from 2-Amino-1-(4-methyl-piperazin-1-yl)-ethanone

Introduction: The Strategic Value of the 2-Amino-1-(4-methyl-piperazin-1-yl)-ethanone Scaffold In the landscape of medicinal chemistry and drug discovery, the selection of a starting scaffold is a critical decision that...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Value of the 2-Amino-1-(4-methyl-piperazin-1-yl)-ethanone Scaffold

In the landscape of medicinal chemistry and drug discovery, the selection of a starting scaffold is a critical decision that dictates the trajectory of a research program. The molecule 2-Amino-1-(4-methyl-piperazin-1-yl)-ethanone represents a highly strategic starting point for library synthesis. It embodies a privileged fragment combination: the piperazine ring, a cornerstone of many CNS-active and anti-inflammatory agents, and a reactive primary amine that serves as a versatile chemical handle for diversification.[1] The 4-methylpiperazine moiety often imparts favorable pharmacokinetic properties, including improved aqueous solubility and metabolic stability.

The primary amino group is the key to unlocking a universe of chemical diversity. It acts as a nucleophilic center, poised for a variety of well-established and robust chemical transformations. This guide provides detailed, field-proven protocols for three fundamental derivatization pathways: N-acylation (amide formation) , N-sulfonylation (sulfonamide formation) , and N-alkylation (reductive amination) . Each protocol is designed not merely as a set of instructions, but as a self-validating system, complete with mechanistic insights and rationale to empower the researcher to adapt and troubleshoot effectively.

Protocol 1: Synthesis of N-Acyl Derivatives via Amide Bond Formation

Expertise & Experience: The Primacy of the Amide Bond

The amide bond is arguably the most common functional group found in pharmaceuticals, prized for its metabolic stability and ability to participate in hydrogen bonding interactions with biological targets.[2] The direct coupling of a carboxylic acid with the primary amine of our starting material is the most atom-economical approach.[3] While numerous coupling reagents exist, this protocol utilizes HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), a highly efficient uronium salt-based reagent known for its rapid reaction times, high yields, and suppression of racemization, particularly with chiral carboxylic acids.[]

Causality Behind Experimental Choices:

  • Reagent: HATU is chosen over simpler carbodiimides like DCC or EDC because it forms a highly reactive O-acylisourea intermediate that is less prone to side reactions.

  • Base: A non-nucleophilic hindered base such as Diisopropylethylamine (DIPEA) is essential. It activates the carboxylic acid for coupling without competing with the primary amine in the nucleophilic attack.

  • Solvent: Anhydrous Dimethylformamide (DMF) is an excellent solvent for this reaction due to its high polarity, which solubilizes the reactants and salts, and its high boiling point, which allows for heating if required, although most HATU couplings proceed efficiently at room temperature.

Experimental Protocol: General Procedure for HATU-Mediated Amide Coupling
  • Reagent Preparation: In a dry, nitrogen-flushed round-bottom flask, dissolve the carboxylic acid (1.1 equivalents) and HATU (1.2 equivalents) in anhydrous DMF (approx. 0.1 M concentration relative to the amine).

  • Activation: Add DIPEA (3.0 equivalents) to the solution and stir for 15-20 minutes at room temperature. This pre-activation step is crucial for forming the active ester intermediate.

  • Amine Addition: To the activated mixture, add a solution of 2-Amino-1-(4-methyl-piperazin-1-yl)-ethanone hydrochloride (1.0 equivalent) and an additional equivalent of DIPEA (to neutralize the hydrochloride salt) in a minimal amount of anhydrous DMF.

  • Reaction: Stir the reaction mixture at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting amine is fully consumed (typically 2-6 hours).

  • Work-up & Purification:

    • Dilute the reaction mixture with ethyl acetate and wash sequentially with 5% aqueous LiCl solution (to remove DMF), saturated aqueous NaHCO₃, and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel to yield the desired N-acyl derivative.

Data Presentation: Representative N-Acyl Derivatives
Carboxylic Acid PartnerProduct StructureReaction Time (h)Yield (%)ESI-MS [M+H]⁺ (Calculated)ESI-MS [M+H]⁺ (Found)
Benzoic AcidN-Benzoyl Derivative392275.16275.2
Thiophene-2-carboxylic acidN-(Thiophen-2-oyl) Derivative488281.12281.1
4-Fluorophenylacetic acidN-(4-Fluorophenylacetyl) Derivative2.595307.18307.2
N-Boc-glycineN-(N-Boc-glycinyl) Derivative585328.21328.2
Visualization: Amide Synthesis Workflow

G cluster_prep 1. Activation cluster_reaction 2. Coupling cluster_workup 3. Workup & Purification Acid Carboxylic Acid (1.1 eq) Mix1 Stir 20 min @ RT Acid->Mix1 HATU HATU (1.2 eq) HATU->Mix1 DIPEA1 DIPEA (3.0 eq) DIPEA1->Mix1 DMF1 Anhydrous DMF DMF1->Mix1 AddAmine Add to Activated Mixture Mix1->AddAmine Pre-activated Ester Amine Starting Amine·HCl (1.0 eq) Amine->AddAmine DIPEA2 DIPEA (1.0 eq) DIPEA2->AddAmine DMF2 Anhydrous DMF DMF2->AddAmine Quench Aqueous Workup AddAmine->Quench Stir 2-6h @ RT (Monitor by TLC/LC-MS) Extract Extraction Quench->Extract Purify Chromatography Extract->Purify Product Final Amide Product Purify->Product G Amine Primary Amine Product Sulfonamide Amine->Product Nucleophilic Attack SulfonylCl R-SO₂Cl SulfonylCl->Product Base Pyridine or Et₃N HCl HCl Base->HCl Neutralization Product->HCl Byproduct G Start Primary Amine + Aldehyde/Ketone Imine Imine Formation (cat. AcOH, RT) Start->Imine Reduction In situ Reduction (STAB, RT) Imine->Reduction Workup Aqueous Quench & Extraction Reduction->Workup Purify Column Chromatography Workup->Purify Product Secondary Amine Product Purify->Product

Sources

Application

Protocol for the N-Alkylation of 2-Amino-1-(4-methyl-piperazin-1-yl)-ethanone: A Technical Guide to Method Selection and Execution

An Application Note from the Office of the Senior Application Scientist Abstract The 2-amino-1-(4-methyl-piperazin-1-yl)-ethanone scaffold is a valuable building block in medicinal chemistry, frequently utilized in the s...

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note from the Office of the Senior Application Scientist

Abstract

The 2-amino-1-(4-methyl-piperazin-1-yl)-ethanone scaffold is a valuable building block in medicinal chemistry, frequently utilized in the synthesis of targeted therapeutic agents.[1][2] The functionalization of its primary amine via N-alkylation is a critical step for generating diverse libraries of compounds for drug discovery programs. This application note provides a detailed, experience-driven guide for researchers, scientists, and drug development professionals on the two primary methodologies for achieving this transformation: direct alkylation via S_N_2 reaction and, the preferred method, reductive amination. We will dissect the mechanistic rationale behind each protocol, offer step-by-step experimental procedures, and provide troubleshooting insights to ensure reliable and reproducible outcomes. The superiority of reductive amination for achieving clean, monosubstituted products is a central theme, supported by comparative analysis and workflow diagrams.

Core Principles: Choosing the Optimal N-Alkylation Strategy

The N-alkylation of the primary amine on 2-amino-1-(4-methyl-piperazin-1-yl)-ethanone involves the formation of a new carbon-nitrogen bond. The choice of synthetic route is paramount and is dictated by the desired purity, yield, and the inherent reactivity of the molecules involved.

Strategy 1: Direct Alkylation with Alkyl Halides

Direct alkylation is a classical S_N_2 reaction where the amine's lone pair of electrons acts as a nucleophile, attacking an electrophilic alkyl halide.[3] The initial reaction forms the desired secondary amine along with a hydrohalic acid byproduct.[4]

However, this method is fraught with a significant, often unavoidable, complication: over-alkylation .[5] The secondary amine product is typically more nucleophilic than the primary amine starting material.[5] Consequently, it can compete with the starting material for the remaining alkyl halide, leading to the formation of a tertiary amine and, potentially, a quaternary ammonium salt.[5] This results in a mixture of products that can be challenging to separate, leading to poor yields of the desired compound. While using a large excess of the primary amine can favor mono-alkylation, this is often not feasible with valuable or complex substrates.

Strategy 2: Reductive Amination (Preferred Method)

Reductive amination is a more sophisticated and controlled two-stage, one-pot process that circumvents the issue of over-alkylation.[6]

  • Imine/Enamine Formation: The primary amine first condenses with a carbonyl compound (an aldehyde or ketone) to form a transient imine (or enamine) intermediate, with the loss of a water molecule.

  • Reduction: A mild, chemoselective reducing agent is then used to reduce the imine C=N double bond to a C-N single bond, yielding the final secondary amine.

The key to this method's success lies in the choice of the reducing agent. A reagent like Sodium Triacetoxyborohydride (NaBH(OAc)₃) is ideal because it is mild enough not to reduce the starting aldehyde or ketone but is highly effective at reducing the protonated iminium ion intermediate.[6][7][8] This selectivity ensures a clean reaction, high yields, and simple purification.[7] It is compatible with a wide range of functional groups, making it a robust choice in complex molecule synthesis.[7][8]

Protocol 1: N-Alkylation via Reductive Amination

This protocol is the recommended method for its high selectivity, broad substrate scope, and superior control over the reaction outcome.

Workflow: Reductive Amination

Reductive_Amination_Workflow Diagram 1: Reductive Amination Workflow Reactants 1. Starting Materials - Amine - Aldehyde/Ketone - Solvent (DCE/DCM) Imine_Formation 2. Imine Formation Stir at RT (Formation of C=N bond) Reactants->Imine_Formation Reduction 3. Selective Reduction Add NaBH(OAc)₃ (Reduction of Iminium Ion) Imine_Formation->Reduction Workup 4. Aqueous Work-up Quench reaction Extract product Reduction->Workup Purification 5. Purification Flash Chromatography Workup->Purification Product Clean N-Alkylated Product Purification->Product

Caption: High-level workflow for the N-alkylation of a primary amine using the preferred reductive amination method.

Materials and Reagents
ReagentGradeSupplier ExampleNotes
2-Amino-1-(4-methyl-piperazin-1-yl)-ethanone>95% PuritySigma-AldrichStarting amine. Ensure it is dry.
Aldehyde or KetoneReagent GradeVariousThe alkylating agent. Use 1.05-1.2 equivalents.
Sodium Triacetoxyborohydride (NaBH(OAc)₃)Reagent GradeSigma-AldrichMild reducing agent. Use 1.3-1.6 equivalents. Handle in a fume hood, as it is moisture-sensitive.[7][9]
1,2-Dichloroethane (DCE) or Dichloromethane (DCM)AnhydrousFisher ScientificReaction solvent. DCE is often preferred.[8]
Sodium Bicarbonate (NaHCO₃)Saturated SolutionLab GradeFor quenching the reaction.
Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)AnhydrousLab GradeFor drying the organic phase.
Silica Gel230-400 meshSorbent TechFor flash column chromatography.
Step-by-Step Experimental Protocol
  • Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (Nitrogen or Argon), add 2-Amino-1-(4-methyl-piperazin-1-yl)-ethanone (1.0 eq).

  • Dissolution: Dissolve the amine in anhydrous 1,2-dichloroethane (DCE) (approx. 0.1 M concentration).

  • Carbonyl Addition: Add the desired aldehyde or ketone (1.1 eq) to the solution.

  • Imine Formation: Stir the mixture at room temperature for 30-60 minutes. This allows for the formation of the imine intermediate. The progress can be monitored by Thin Layer Chromatography (TLC) or LC-MS.[10]

  • Reduction: Carefully add Sodium Triacetoxyborohydride (1.5 eq) to the mixture in portions over 5-10 minutes. Causality Note: Portion-wise addition is necessary to control the mild effervescence that may occur and to manage the reaction exotherm.

  • Reaction Monitoring: Continue stirring at room temperature. The reaction is typically complete within 3-24 hours. Monitor the disappearance of the imine intermediate and starting amine by TLC or LC-MS.

  • Quenching: Once the reaction is complete, carefully pour the mixture into a separatory funnel containing a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

  • Extraction: Extract the aqueous layer three times with dichloromethane (DCM). Combine the organic layers.

  • Drying and Concentration: Dry the combined organic phase over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude residue by flash column chromatography on silica gel, typically using a gradient of methanol in dichloromethane (e.g., 0% to 10% MeOH in DCM) to elute the final product.[11]

Protocol 2: N-Alkylation via Direct S_N_2 Reaction

This protocol is provided for contexts where reductive amination is not feasible. It requires careful management to minimize the formation of byproducts.

Workflow: Direct Alkylation

Direct_Alkylation_Workflow Diagram 2: Direct Alkylation Workflow Reactants 1. Starting Materials - Amine & Alkyl Halide - Base (e.g., K₂CO₃) - Solvent (ACN/DMF) SN2_Reaction 2. S_N_2 Reaction Stir at RT or Heat (C-N bond formation) Reactants->SN2_Reaction Workup 3. Aqueous Work-up Dilute & Extract SN2_Reaction->Workup Purification 4. Purification Careful Chromatography Workup->Purification Product Product Mixture - Desired Secondary Amine - Tertiary Amine (byproduct) - Unreacted Starting Material Purification->Product

Caption: Workflow for direct N-alkylation, highlighting the common outcome of a product mixture requiring careful purification.

Materials and Reagents
ReagentGradeSupplier ExampleNotes
2-Amino-1-(4-methyl-piperazin-1-yl)-ethanone>95% PuritySigma-AldrichStarting amine.
Alkyl Halide (R-Br, R-I)Reagent GradeVariousThe alkylating agent. Use 1.0 equivalent to minimize over-alkylation.
Potassium Carbonate (K₂CO₃) or DIPEAAnhydrousSigma-AldrichNon-nucleophilic base. Use 2.0-3.0 equivalents to neutralize the acid byproduct.[4]
Acetonitrile (ACN) or Dimethylformamide (DMF)AnhydrousFisher ScientificPolar aprotic solvent.
Step-by-Step Experimental Protocol
  • Reaction Setup: In a round-bottom flask, combine 2-Amino-1-(4-methyl-piperazin-1-yl)-ethanone (1.0 eq) and the non-nucleophilic base (e.g., K₂CO₃, 2.5 eq).

  • Dissolution: Add anhydrous acetonitrile (ACN) to dissolve/suspend the solids.

  • Alkyl Halide Addition: Add the alkyl halide (1.0 eq) to the mixture.

  • Heating and Monitoring: Stir the reaction at room temperature or heat to 50-80 °C to facilitate the reaction. Monitor closely by TLC or LC-MS. Causality Note: Heating increases the reaction rate but can also accelerate the rate of the undesired over-alkylation reaction.

  • Work-up: After completion (or when significant product has formed), cool the reaction to room temperature and filter off the base. Concentrate the filtrate under reduced pressure.

  • Extraction: Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with water to remove any remaining salts.

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

  • Purification: The purification of this reaction mixture often requires careful flash column chromatography to separate the desired secondary amine from both the unreacted primary amine and the over-alkylated tertiary amine byproduct.

Comparative Summary and Data Presentation

FeatureProtocol 1: Reductive AminationProtocol 2: Direct Alkylation
Primary Advantage High selectivity for mono-alkylation, clean reactions, high yields.[7]Simple setup, utilizes common reagents.
Primary Disadvantage Requires a carbonyl compound as the alkyl source.Prone to over-alkylation, leading to product mixtures and lower yields.[5]
Substrate Scope Very broad; works with a wide variety of aldehydes and ketones.[7][8]Best with activated alkyl halides; simple halides lead to mixtures.[12]
Typical Yield Good to Excellent (70-95%)Poor to Moderate (10-50%)
Purification Generally straightforward.Often difficult, requiring careful separation of similar compounds.
Recommendation Highly Recommended for all N-alkylation applications.Use only when a carbonyl equivalent is unavailable or unstable.

Safety Precautions

  • All experiments should be conducted in a well-ventilated fume hood.

  • Personal Protective Equipment (PPE), including safety glasses, lab coat, and gloves, must be worn at all times.

  • Sodium Triacetoxyborohydride is moisture-sensitive and can release flammable hydrogen gas upon contact with water or acid. Handle with care.

  • Organic solvents like DCM, DCE, and ACN are volatile and flammable. Avoid open flames and ensure proper grounding of equipment.

References

  • Myers, A.
  • LibreTexts Chemistry.
  • Pavan, P. G., et al. (2024). Covalent Modification of p53 by (E)-1-(4-Methylpiperazin-1-yl)-3-(5-nitrofuran-2-yl)prop-2-en-1-one. ACS Pharmacology & Translational Science. [Link]

  • Pavan, P. G., et al. (2024). Covalent Modification of p53 by (E)-1-(4-Methylpiperazin-1-yl)-3-(5-nitrofuran-2-yl)prop-2-en-1-one. PubMed. [Link]

  • Scheidt, K. A., & Morgan, J. (2010). A Simple Secondary Amine Synthesis: Reductive Amination Using Sodium Triacetoxyborohydride. Journal of Chemical Education. [Link]

  • Staroń, J., et al. (2012). Synthesis of 1,4-disubstituted 2-methylpiperazine derivatives, new 5-HT(1A) receptor ligands. PubMed. [Link]

  • LibreTexts Chemistry. (2015). 20.05.1: Alkylation of Amines by Alkyl Halides. LibreTexts. [Link]

  • Lozynskyi, A. V., et al. (2022). Synthesis and evaluation of biological activity of 1-[2-amino-4-methylthiazol-5-yl]-3-arylpropenones. ResearchGate. [Link]

  • Abdel-Magid, A. F., et al. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Organic Chemistry Portal. [Link]

  • Ashenhurst, J. (2017). Alkylation of Amines (Sucks!). Master Organic Chemistry. [Link]

  • Shcherbakov, M., et al. (2020). Two-Step One-Pot Reductive Amination of Furanic Aldehydes Using CuAlOx Catalyst in a Flow Reactor. MDPI. [Link]

  • Organic Chemistry Data. Reductive Amination - Common Conditions. organic-chemistry.org. [Link]

  • Turgut, Z., et al. (2021). Synthesis of New 1-Aryl-2-(3,5-dimethylpyrazol-1-yl)ethanone Oxime Ether Derivatives and Investigation of Their Cytotoxic Effects. MDPI. [Link]

  • OC Lectures. (2020). Alkylation of Amines, Part 1: with Alkyl Halides. YouTube. [Link]

  • Larsen, A. S., & Miller, S. J. (2022). Quantifying Reductive Amination in Nonenzymatic Amino Acid Synthesis. Angewandte Chemie International Edition. [Link]

  • Ashenhurst, J. (2017). Reductive Amination, and How It Works. Master Organic Chemistry. [Link]

  • U.S. Army Armament Research and Development Command. (1981). ALKYLATION OF AMINES: A NEW METHOD FOR THE SYNTHESIS OF QUATERNARY AMMONIUM COMPOUNDS FROM PRIMARY AND SECONDARY AMINES. Defense Technical Information Center. [Link]

  • Al-Bayati, F. A. H., et al. (2022). Development of 1-(4-(Substituted)piperazin-1-yl)-2-((2-((4-methoxybenzyl)thio)pyrimidin-4-yl)oxy)ethanones That Target Poly (ADP-Ribose) Polymerase in Human Breast Cancer Cells. PubMed. [Link]

  • Ovat, A., et al. (2010). Peptidyl alpha-ketoamides with nucleobases, methylpiperazine, and dimethylaminoalkyl substituents as calpain inhibitors. PubMed. [Link]

Sources

Method

HPLC analysis of 2-Amino-1-(4-methyl-piperazin-1-yl)-ethanone

An Application Guide for the Quantitative Analysis of 2-Amino-1-(4-methyl-piperazin-1-yl)-ethanone using High-Performance Liquid Chromatography Abstract This technical guide provides a comprehensive framework for the dev...

Author: BenchChem Technical Support Team. Date: February 2026

An Application Guide for the Quantitative Analysis of 2-Amino-1-(4-methyl-piperazin-1-yl)-ethanone using High-Performance Liquid Chromatography

Abstract

This technical guide provides a comprehensive framework for the development and validation of High-Performance Liquid Chromatography (HPLC) methods for the quantitative analysis of 2-Amino-1-(4-methyl-piperazin-1-yl)-ethanone. This compound, a polar, basic molecule featuring a piperazine moiety, presents unique challenges for traditional reversed-phase chromatography, including poor retention and peak tailing. This document details two robust analytical approaches: a primary method utilizing Hydrophilic Interaction Chromatography (HILIC) for superior retention and peak shape, and a secondary, optimized Reversed-Phase (RP-HPLC) method for laboratories where HILIC is not standard. The causality behind critical methodological choices—from column chemistry and mobile phase composition to detector settings—is thoroughly explained. We further provide detailed, step-by-step protocols for method execution and a comprehensive validation strategy based on ICH guidelines to ensure data integrity and trustworthiness.

Analyte Characterization: Understanding the Challenge

A successful analytical method is built upon a fundamental understanding of the analyte's physicochemical properties. 2-Amino-1-(4-methyl-piperazin-1-yl)-ethanone is a small molecule characterized by its high polarity and basicity, properties that dictate the chromatographic strategy.

PropertyValueSource/Justification
Chemical Name 2-Amino-1-(4-methyl-piperazin-1-yl)-ethanoneIUPAC Nomenclature
CAS Number 146788-11-6 (as dihydrochloride salt)Guidechem[1], Fluorochem[2]
Molecular Formula C₇H₁₅N₃OAlchem Pharmtech[3]
Molecular Weight 230.13 g/mol (as dihydrochloride salt)Guidechem[1], Fluorochem[2]
LogP 0.89920Guidechem[1]
Predicted pKa Values pKa₁ ≈ 4.5-5.5 (Piperazine N), pKa₂ ≈ 9.0-10.0 (Primary Amine)Inferred from piperazine (pKa values of 4.27 and 8.65) and general primary amines.[4]
Form/Solubility Commonly supplied as a hydrochloride salt, indicating good aqueous solubility.Fluorochem[2], Guidechem[5]

Scientist's Note: The low LogP value and the presence of multiple ionizable amine groups are the most critical factors. In traditional RP-HPLC, this molecule will be highly water-soluble and protonated at typical acidic pH, leading to minimal interaction with the nonpolar stationary phase and, consequently, poor retention.[6][7] The basic nature of the nitrogens also predisposes the analyte to interact with acidic silanol groups on silica-based columns, causing peak tailing.[8]

Chromatographic Strategy: A Logic-Driven Approach

Given the analyte's polar and basic nature, a standard C18 column with a simple acetonitrile/water mobile phase is destined to fail. A more sophisticated approach is required to achieve adequate retention and symmetrical peak shape. The decision process for selecting the optimal chromatographic mode is outlined below.

G Analyte Analyte Properties: Polar (LogP < 1) Basic (Multiple pKa's) Challenge Analytical Challenge: Poor Retention & Peak Tailing in Standard RP-HPLC Analyte->Challenge Decision Select Chromatographic Mode Challenge->Decision HILIC Primary Method: HILIC Decision->HILIC   Optimal Choice RP_HPLC Alternative Method: Optimized RP-HPLC Decision->RP_HPLC   Viable Alternative HILIC_Why Rationale: - Excellent retention for polar analytes - Uses high organic mobile phase (MS friendly) - Avoids silanol interactions HILIC->HILIC_Why RP_Why Rationale: - Ubiquitous in QC labs - Requires special column (e.g., Polar-Embedded) - Requires careful pH control (high pH) or ion pairing RP_HPLC->RP_Why

Caption: Decision workflow for HPLC method selection.

The Case for HILIC (Primary Recommendation)

Hydrophilic Interaction Chromatography (HILIC) is the preferred technique for retaining and separating highly polar compounds.[9][10] The mechanism relies on partitioning the analyte between a high-organic mobile phase and a water-enriched layer immobilized on a polar stationary phase (e.g., bare silica, diol, or zwitterionic phases).[11][12] For 2-Amino-1-(4-methyl-piperazin-1-yl)-ethanone, this approach directly addresses the retention problem by using a fundamentally different separation principle compared to RP-HPLC.

The Optimized Reversed-Phase Approach (Alternative)

While HILIC is ideal, many labs are standardized on RP-HPLC. A viable RP method can be developed but requires specific conditions to overcome the inherent challenges. This involves using a specialized column, such as one with polar end-capping or an embedded polar group, which enhances interaction with polar analytes. Additionally, operating at an elevated pH (e.g., pH 10) can neutralize the amine groups, making the analyte less polar and increasing its retention on a C18 column. This, however, necessitates a pH-stable column.

Experimental Protocols

The following protocols are designed to be self-validating, with system suitability checks built in to ensure run-to-run consistency.

Protocol 1: HILIC Method for High-Resolution Analysis

This method provides robust retention, excellent peak shape, and high sensitivity.

A. Instrumentation and Consumables

  • HPLC System: A quaternary or binary HPLC system with a UV detector.

  • Column: Zwitterionic HILIC Column (e.g., SeQuant® ZIC®-HILIC), 150 mm x 4.6 mm, 5 µm.

  • Vials: 2 mL amber glass vials with PTFE septa.

  • Solvents: HPLC-grade acetonitrile, water, and analytical-grade ammonium acetate.

B. Mobile Phase Preparation

  • Mobile Phase A (Aqueous): 100% Water with 10 mM Ammonium Acetate. To prepare 1 L, weigh 0.77 g of ammonium acetate into 1 L of HPLC-grade water. Mix until dissolved and filter through a 0.22 µm membrane.

  • Mobile Phase B (Organic): 90:10 Acetonitrile:Water with 10 mM Ammonium Acetate. To prepare 1 L, mix 900 mL of acetonitrile with 100 mL of Mobile Phase A.

    • Scientist's Note: Ammonium acetate serves as a buffer and provides counter-ions that can improve peak shape. It is also volatile, making this method compatible with mass spectrometry (MS) detection.[12]

C. Standard and Sample Preparation

  • Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of 2-Amino-1-(4-methyl-piperazin-1-yl)-ethanone reference standard into a 10 mL volumetric flask. Dissolve and dilute to volume with a 50:50 mixture of acetonitrile and water.

  • Working Standard (10 µg/mL): Dilute 100 µL of the stock solution to 10 mL with 75:25 Acetonitrile:Water.

  • Sample Preparation: Prepare samples in a diluent consisting of 75:25 Acetonitrile:Water to a final concentration expected to be near the working standard.

    • Scientist's Note: The sample diluent should be similar to the initial mobile phase conditions to ensure good peak shape and prevent injection-related artifacts. In HILIC, a high organic content in the sample is crucial.

D. Chromatographic Conditions

ParameterSetting
Flow Rate 1.0 mL/min
Column Temperature 35 °C
Injection Volume 5 µL
Detection Wavelength 210 nm
Gradient Program Time (min)
0.0
10.0
10.1
15.0
  • Scientist's Note: The analyte lacks a strong chromophore, necessitating detection at a low UV wavelength like 210 nm.[13] A gradient elution, starting with high organic content (%B) and increasing the aqueous portion (%A), is used to elute the polar analyte.[9] The final re-equilibration step is critical in HILIC to ensure reproducible retention times.[11]

E. System Suitability

  • Inject the working standard five times.

  • Acceptance Criteria:

    • Relative Standard Deviation (RSD) of peak area < 2.0%.

    • Tailing factor between 0.9 and 1.5.

    • Theoretical plates > 2000.

Protocol 2: Optimized RP-HPLC Method

This method is a practical alternative for labs without HILIC capabilities. It requires a pH-stable column.

A. Instrumentation and Consumables

  • HPLC System: A quaternary or binary HPLC system with a UV detector.

  • Column: High-pH stable C18 Column (e.g., XBridge C18), 150 mm x 4.6 mm, 5 µm.

  • Vials: 2 mL amber glass vials with PTFE septa.

  • Solvents: HPLC-grade acetonitrile, water, and analytical-grade ammonium bicarbonate.

B. Mobile Phase Preparation

  • Mobile Phase A (Aqueous): 10 mM Ammonium Bicarbonate in Water, pH 10. To prepare 1 L, dissolve 0.79 g of ammonium bicarbonate in 1 L of HPLC-grade water. Adjust pH to 10.0 with ammonium hydroxide. Filter through a 0.22 µm membrane.

  • Mobile Phase B (Organic): Acetonitrile.

    • Scientist's Note: At pH 10, which is above the second pKa of the piperazine moiety and near the pKa of the primary amine, the analyte is largely in its neutral form. This significantly reduces its polarity and promotes retention on the C18 stationary phase. A pH-stable, hybrid-particle column is mandatory to prevent dissolution of the silica backbone.

C. Standard and Sample Preparation

  • Standard Stock Solution (1 mg/mL): Prepare as described in Protocol 1, using water as the diluent.

  • Working Standard (10 µg/mL): Dilute 100 µL of the stock solution to 10 mL with Mobile Phase A.

  • Sample Preparation: Prepare samples in Mobile Phase A to a final concentration expected to be near the working standard.

D. Chromatographic Conditions

ParameterSetting
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detection Wavelength 210 nm
Gradient Program Time (min)
0.0
15.0
15.1
20.0

E. System Suitability

  • Follow the same procedure and acceptance criteria as outlined in Protocol 1.

Method Validation Protocol

A robust analytical method requires comprehensive validation to ensure it is fit for its intended purpose. The following parameters should be assessed according to ICH Q2(R1) guidelines.

G cluster_Validation Method Validation Workflow Start Optimized HPLC Method Specificity Specificity (Peak Purity, Placebo Spikes) Start->Specificity Linearity Linearity & Range (5 concentration levels, e.g., 50-150% of target) Specificity->Linearity Accuracy Accuracy (Spike recovery at 3 levels) Linearity->Accuracy Precision Precision (Repeatability & Intermediate) Accuracy->Precision Limit LOD & LOQ (Signal-to-Noise or Slope Method) Precision->Limit Robustness Robustness (Vary Flow, Temp, pH) Limit->Robustness Report Validation Report Robustness->Report

Caption: Workflow for analytical method validation.

Validation Experiments
ParameterExperimental ProtocolAcceptance Criteria (Typical)
Specificity Analyze blank (diluent), placebo, and placebo spiked with the analyte. Assess peak purity using a DAD/PDA detector.Analyte peak is free from interference at its retention time. Peak purity index > 0.99.
Linearity Prepare standards at a minimum of five concentrations (e.g., 1, 5, 10, 15, 20 µg/mL). Plot peak area vs. concentration.Correlation coefficient (r²) ≥ 0.998.
Accuracy Analyze a placebo spiked with the analyte at three levels (e.g., 80%, 100%, 120% of target conc.) in triplicate.Mean recovery between 98.0% and 102.0% at each level.
Precision Repeatability: Analyze six replicate preparations of the standard at 100% target concentration. Intermediate Precision: Repeat on a different day with a different analyst or instrument.RSD ≤ 2.0% for repeatability. RSD ≤ 2.0% for intermediate precision.
Limit of Quantitation (LOQ) Determine the concentration that yields a signal-to-noise ratio of approximately 10.RSD of peak areas at the LOQ should be ≤ 10%.
Robustness Systematically vary key parameters (e.g., Flow Rate ±10%, Column Temp ±5°C, Mobile Phase pH ±0.2 units).System suitability parameters must pass under all varied conditions. Retention time shift should be minimal and predictable.

Conclusion

The successful is highly dependent on selecting a chromatographic strategy that directly addresses its polar and basic character. While a standard RP-HPLC approach is inadequate, this guide demonstrates that both HILIC and optimized high-pH RP-HPLC are effective and robust methods. The HILIC method is presented as the primary recommendation due to its superior retention mechanism for such polar analytes. By following the detailed protocols and validation framework provided, researchers and drug development professionals can generate accurate, reliable, and reproducible quantitative data for this challenging compound.

References

  • Agilent Technologies. (2018). Hydrophilic Interaction Chromatography Method Development and Troubleshooting. Available at: [Link]

  • ResearchGate. Accurate HPLC Determination of Piperazine Residues in the Presence of other Secondary and Primary Amines. Available at: [Link]

  • Khalili, F., Henni, A., & East, A. L. L. (2009). pKa Values of Some Piperazines at (298, 303, 313, and 323) K. Journal of Chemical & Engineering Data, 54(10), 2914–2917. Available at: [Link]

  • Journal of Chemical and Pharmaceutical Research. Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. Available at: [Link]

  • Olsen, B. A. (2001). Hydrophilic interaction chromatography using amino and silica columns for the determination of polar pharmaceuticals and impurities. Journal of Chromatography A, 913(1-2), 113-122. Available at: [Link]

  • Al-Bahrani, H. (2015). A Review on Analytical Methods for Piperazine Determination. International Journal of Pharmaceutical and Clinical Research, 7(3), 226-232. Available at: [Link]

  • Majors, R. E. Columns for Reversed-Phase LC Separations in Highly Aqueous Mobile Phases. LCGC North America. Available at: [Link]

  • McCalley, D. V. (2017). Hydrophilic-Interaction Chromatography: An Update. LCGC International, 30(4), 10-17. Available at: [Link]

  • Phenomenex. HPLC Method Development Guide. Available at: [Link]

  • UNODC. Recommended methods for the Identification and Analysis of Piperazines in Seized Materials. Available at: [Link]

  • Alchem Pharmtech. 2-Amino-1-(4-methylpiperazin-1-yl)ethanone hydrochloride. Available at: [Link]

  • ResearchGate. Hydrophilic interaction chromatography using amino and silica columns for the determination of polar pharmaceuticals and impurities. Available at: [Link]

Sources

Application

Application Notes and Protocols for NMR Spectroscopy of 2-Amino-1-(4-methyl-piperazin-1-yl)-ethanone Derivatives

For Researchers, Scientists, and Drug Development Professionals Abstract This document provides a comprehensive guide to the application of Nuclear Magnetic Resonance (NMR) spectroscopy for the structural elucidation and...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide to the application of Nuclear Magnetic Resonance (NMR) spectroscopy for the structural elucidation and characterization of 2-Amino-1-(4-methyl-piperazin-1-yl)-ethanone and its derivatives. These compounds, featuring a core piperazine moiety, are of significant interest in medicinal chemistry and drug development due to their prevalence in a wide range of bioactive molecules.[1][2] This guide details the principles and practical applications of various NMR techniques, including one-dimensional (¹H, ¹³C, DEPT) and two-dimensional (COSY, HSQC, HMBC) spectroscopy. Detailed, step-by-step protocols for sample preparation, data acquisition, and processing are provided, emphasizing the causality behind experimental choices to ensure robust and reproducible results. This document is intended to serve as a valuable resource for researchers and scientists involved in the synthesis, characterization, and development of piperazine-containing pharmaceuticals.

Introduction: The Significance of Piperazine Derivatives and the Role of NMR

The piperazine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous pharmaceuticals with diverse therapeutic applications, including antiviral, antibacterial, anticancer, and antifungal agents.[1] The compound 2-Amino-1-(4-methyl-piperazin-1-yl)-ethanone serves as a key building block for the synthesis of a wide array of derivatives with potential biological activity. Accurate and unambiguous structural characterization is a critical step in the drug discovery and development pipeline, ensuring the identity, purity, and stability of these novel chemical entities.[3][4][5]

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled and indispensable tool for the detailed structural analysis of organic molecules in solution.[3][6] It provides atomic-level information about the chemical environment of nuclei, primarily ¹H and ¹³C, enabling the elucidation of connectivity, stereochemistry, and conformational dynamics.[6][7][8] This guide will walk through the fundamental and advanced NMR methodologies tailored for the comprehensive characterization of 2-Amino-1-(4-methyl-piperazin-1-yl)-ethanone and its analogs.

Foundational NMR Concepts for Piperazine Derivative Analysis

A thorough understanding of fundamental NMR principles is essential for accurate spectral interpretation.

  • Chemical Shift (δ): The position of a signal in an NMR spectrum, measured in parts per million (ppm), is indicative of the electronic environment of the nucleus. Electronegative atoms (e.g., nitrogen, oxygen) and functional groups (e.g., carbonyl) deshield nearby nuclei, causing their signals to appear at higher chemical shifts (downfield).[9]

  • Spin-Spin Coupling (J-coupling): The interaction between neighboring magnetic nuclei results in the splitting of NMR signals. The magnitude of the coupling constant (J), measured in Hertz (Hz), provides information about the number of bonds separating the coupled nuclei and their dihedral angle.

  • Integration: The area under a ¹H NMR signal is proportional to the number of protons giving rise to that signal.

The chemical shifts of piperazine and its derivatives are significantly influenced by the nature and position of substituents on the ring and the nitrogen atoms.[6]

Experimental Workflow: From Sample Preparation to Data Analysis

A systematic approach to NMR experimentation is crucial for obtaining high-quality, interpretable data.

Figure 1: A generalized workflow for the NMR-based structural elucidation of 2-Amino-1-(4-methyl-piperazin-1-yl)-ethanone derivatives.

Protocol: Sample Preparation

The quality of the NMR spectrum is highly dependent on proper sample preparation.

Objective: To prepare a homogeneous solution of the analyte in a suitable deuterated solvent for NMR analysis.

Materials:

  • 2-Amino-1-(4-methyl-piperazin-1-yl)-ethanone derivative (5-10 mg for ¹H NMR, 20-50 mg for ¹³C NMR)[10][11][12]

  • High-quality 5 mm NMR tube

  • Deuterated solvent (e.g., CDCl₃, DMSO-d₆, D₂O)

  • Internal standard (e.g., Tetramethylsilane - TMS)

  • Pasteur pipette with cotton wool plug (for filtration if necessary)

Procedure:

  • Weighing the Sample: Accurately weigh the desired amount of the compound directly into a clean, dry vial.

  • Solvent Selection: Choose a deuterated solvent that completely dissolves the sample. Chloroform-d (CDCl₃) is a common first choice for many organic compounds. Dimethyl sulfoxide-d₆ (DMSO-d₆) is suitable for more polar compounds, and deuterium oxide (D₂O) for water-soluble samples.

  • Dissolution: Add approximately 0.6-0.7 mL of the chosen deuterated solvent to the vial containing the sample.[6]

  • Internal Standard: Add a small amount of an internal standard, such as TMS, for referencing the chemical shifts to δ = 0.00 ppm.[6] For aqueous samples, a water-soluble standard like DSS or TSP is used.[13]

  • Mixing: Gently vortex or swirl the vial until the sample is completely dissolved.

  • Transfer to NMR Tube: Carefully transfer the solution into the NMR tube using a Pasteur pipette. If the solution contains any particulate matter, filter it through a small cotton wool plug in the pipette.[12]

  • Capping and Labeling: Securely cap the NMR tube and label it clearly.

Causality: The use of deuterated solvents is critical to avoid large solvent signals that would otherwise obscure the analyte's signals in ¹H NMR.[10] A homogeneous solution is essential for achieving sharp, well-resolved NMR signals, which is why filtration of any undissolved solids is important.[12]

One-Dimensional (1D) NMR Techniques

1D NMR experiments are the cornerstone of structural analysis, providing initial and often sufficient information for characterization.

¹H NMR Spectroscopy

Proton NMR is typically the first experiment performed due to its high sensitivity and the wealth of information it provides.

Expected ¹H NMR Spectral Features for the 2-Amino-1-(4-methyl-piperazin-1-yl)-ethanone Core:

ProtonsExpected Chemical Shift (δ, ppm)MultiplicityIntegrationNotes
N-CH~2.3 - 2.5singlet (s)3HThe methyl group on the piperazine nitrogen.
Piperazine ring CH ₂ (adjacent to N-CH₃)~2.4 - 2.7triplet (t) or multiplet (m)4HOften appears as a complex multiplet due to coupling with other piperazine protons.
Piperazine ring CH ₂ (adjacent to N-C=O)~3.4 - 3.7triplet (t) or multiplet (m)4HDeshielded by the adjacent amide carbonyl group.
CH ₂-NH₂~3.2 - 3.5singlet (s) or complex2HThe chemical shift can be variable and the signal may be broad.
NH~1.5 - 3.0 (variable)broad singlet (br s)2HThe chemical shift is highly dependent on solvent, concentration, and temperature. The signal may exchange with D₂O.[9][14]

Note: These are approximate values and can vary depending on the specific derivative and the solvent used.[6][15]

¹³C NMR and DEPT Spectroscopy

¹³C NMR provides information about the carbon skeleton of the molecule. Due to the low natural abundance of ¹³C, these experiments require more sample or longer acquisition times.[10]

DEPT (Distortionless Enhancement by Polarization Transfer) is a crucial experiment for determining the number of hydrogens attached to each carbon.[16][17]

  • DEPT-45: Shows all protonated carbons (CH, CH₂, CH₃).

  • DEPT-90: Shows only CH carbons.

  • DEPT-135: Shows CH and CH₃ carbons as positive signals and CH₂ carbons as negative signals.

Expected ¹³C NMR and DEPT Spectral Features for the Core Structure:

CarbonExpected Chemical Shift (δ, ppm)DEPT-135 PhaseNotes
C =O~165 - 175No signalQuaternary carbon.
Piperazine ring C H₂ (adjacent to N-C=O)~42 - 48Negative
Piperazine ring C H₂ (adjacent to N-CH₃)~52 - 56Negative
N-C H₃~45 - 48Positive
C H₂-NH₂~40 - 45Negative

Note: The exact chemical shifts are influenced by substituents.[1][9]

Two-Dimensional (2D) NMR Techniques for Unambiguous Assignments

When 1D NMR spectra are complex or ambiguous, 2D NMR experiments are employed to establish definitive structural connectivity.[18][19]

Figure 2: Relationship between key 2D NMR experiments for structural elucidation.

Protocol: Acquiring a COSY Spectrum

Objective: To identify proton-proton spin coupling networks within the molecule.

Procedure:

  • Setup: Load the prepared NMR sample into the spectrometer.

  • Lock and Shim: Lock onto the deuterium signal of the solvent and shim the magnetic field for optimal homogeneity.[6]

  • ¹H Spectrum: Acquire a standard ¹H NMR spectrum to determine the spectral width.

  • COSY Experiment: Select the appropriate COSY pulse program.

  • Parameters: Set the spectral width in both dimensions to encompass all proton signals. Use standard acquisition parameters for the number of increments and scans.

  • Acquisition: Start the 2D acquisition. This may take from 30 minutes to several hours depending on the sample concentration.

  • Processing: After acquisition, process the data using appropriate window functions and perform a 2D Fourier transform.

Interpretation: A COSY spectrum displays the ¹H NMR spectrum on both axes. Cross-peaks appear at the intersection of the chemical shifts of two coupled protons.[18][20] This is invaluable for tracing out the connectivity of protons within the piperazine ring and any aliphatic side chains.

HSQC (Heteronuclear Single Quantum Coherence)

Purpose: To identify which protons are directly attached to which carbons.[7][21]

Interpretation: An HSQC spectrum has the ¹H spectrum on one axis and the ¹³C spectrum on the other. A cross-peak indicates a direct one-bond C-H connection. This is the most reliable method for assigning the ¹³C signals based on the already assigned ¹H signals (or vice versa).

HMBC (Heteronuclear Multiple Bond Correlation)

Purpose: To identify longer-range couplings between protons and carbons (typically over 2-3 bonds).

Interpretation: Similar to HSQC, an HMBC spectrum correlates ¹H and ¹³C chemical shifts. However, the cross-peaks in an HMBC spectrum represent couplings over multiple bonds. This is extremely powerful for connecting different spin systems and identifying quaternary carbons. For example, the protons on the piperazine ring adjacent to the amide nitrogen will show a correlation to the carbonyl carbon.

Data Processing and Analysis

Modern NMR software is essential for processing and interpreting the acquired data.

Recommended Software:

  • MestReNova (Mnova): A comprehensive software package for processing, visualizing, and analyzing 1D and 2D NMR data.[22][23]

  • NMRium: A free, web-based platform for NMR data analysis.[24]

  • ACD/Labs NMR Software: Offers a suite of tools for processing, prediction, and structure verification.[25]

General Processing Steps:

  • Fourier Transformation: Converts the raw time-domain data (FID) into the frequency-domain spectrum.

  • Phase Correction: Adjusts the phase of the spectrum to ensure all peaks are in the pure absorption mode.

  • Baseline Correction: Corrects for any distortions in the baseline of the spectrum.

  • Referencing: Calibrates the chemical shift axis using the internal standard (e.g., TMS at 0 ppm).

  • Integration (¹H NMR): Determines the relative number of protons for each signal.

  • Peak Picking: Identifies the precise chemical shift of each peak.

Case Study: Hypothetical Derivative Analysis

Let's consider a hypothetical derivative: 2-Amino-1-(4-methyl-4-oxido-piperazin-1-yl)-ethanone . The introduction of the N-oxide will induce significant changes in the chemical shifts of the adjacent protons and carbons.

  • ¹H NMR: The protons on the carbons adjacent to the N-oxide will be significantly deshielded and shift downfield compared to the parent compound.

  • ¹³C NMR: The carbons adjacent to the N-oxide will also experience a downfield shift.

  • HMBC: An HMBC experiment would be crucial to confirm the connectivity around the N-oxide, showing correlations from the piperazine protons to the carbons on the opposite side of the nitrogen.

This systematic application of 1D and 2D NMR techniques allows for the confident and unambiguous structural determination of novel 2-Amino-1-(4-methyl-piperazin-1-yl)-ethanone derivatives, a critical step in advancing drug discovery programs.

References

  • Çalışkan, E., & Gümüş, F. (2020). Synthesis and characterization of piperazine-substituted dihydrofuran derivatives via Mn(OAc)3 mediated radical cyclizations. Turkish Journal of Chemistry, 44(4), 1037-1049. Retrieved from [Link]

  • Yılmaz, F., & Çetin, A. (2018). DESIGN AND SYNTHESIS OF SOME PIPERAZINE HYBRID MOLECULES. Revue Roumaine de Chimie, 63(1), 39-46. Retrieved from [Link]

  • Umemoto, K., & Takaoka, Y. (2019). 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions. Molecules, 24(21), 3939. Retrieved from [Link]

  • Abdel-Hafez, A. A., Al-Obaid, A. M., & Al-Rashood, K. A. (2023). Identification of New N-methyl-piperazine Chalcones as Dual MAO-B/AChE Inhibitors. Pharmaceuticals, 16(1), 83. Retrieved from [Link]

  • Agrawal, P., & Mishra, P. (2015). NMR Spectroscopy in Drug Discovery and Development. ResearchGate. Retrieved from [Link]

  • Wurm, F. R., & Ritter, H. (2016). Synthesis, dynamic NMR characterization and XRD studies of novel N,N'-substituted piperazines for bioorthogonal labeling. Beilstein Journal of Organic Chemistry, 12, 2478-2489. Retrieved from [Link]

  • Kricheldorf, H. R. (1977). 13C‐NMR sequence analysis 8. Investigation on piperazine‐containing copolyamides. Journal of Polymer Science: Polymer Letters Edition, 15(7), 385-391. Retrieved from [Link]

  • ResearchGate. (n.d.). The piperidine nitrogen signals of the acylated products can be visualised by HSQC experiments. The 1H-NMR and 13C{1H}. Retrieved from [Link]

  • NMRium. (n.d.). NMRium - The next-generation NMR software. Retrieved from [Link]

  • Wünsch, B., & Höfner, G. (2018). NMR-based investigations of acyl-functionalized piperazines concerning their conformational behavior in solution. RSC Advances, 8(73), 41945-41955. Retrieved from [Link]

  • Pell, A. J., & Kuntz, I. D. (2014). Advances in Nuclear Magnetic Resonance for Drug Discovery. PMC. Retrieved from [Link]

  • ResearchGate. (n.d.). A structure elucidation system using 1H-NMR and H-H COSY spectra. Retrieved from [Link]

  • Organomation. (n.d.). NMR Sample Preparation: The Complete Guide. Retrieved from [Link]

  • Chemistry LibreTexts. (2020, May 30). 12.12: ¹³C NMR Spectroscopy and DEPT. Retrieved from [Link]

  • Al-Ostoot, F. H., Al-Wabli, R. I., & Al-Ghamdi, S. A. (2023). New bis-piperazine derivatives: synthesis, characterization (IR, NMR), gamma-ray absorption, antimicrobial activity, molecular docking and dynamics study. Scientific Reports, 13(1), 18059. Retrieved from [Link]

  • Journal of Pharmaceutical Analysis. (2025, April 25). Advanced Modern NMR Techniques Enhance the Efficacy of Pharmaceutical Analysis. Retrieved from [Link]

  • Iowa State University. (n.d.). NMR Sample Preparation. Retrieved from [Link]

  • NC State University Libraries. (n.d.). 13.12 DEPT 13C NMR Spectroscopy. Retrieved from [Link]

  • Chemistry LibreTexts. (2022, October 4). 5.1: COSY Spectra. Retrieved from [Link]

  • SpectraBase. (n.d.). 2-Piperidin-1-yl-1-(4-quinolin-2-yl-piperazin-1-yl)-ethanone. Retrieved from [Link]

  • Varela, J., Di Pisa, F., & Cerecetto, H. (2023). Piperazine amides with desirable solubility, physicochemical and drug-like properties. Journal of the Saudi Chemical Society, 27(4), 101658. Retrieved from [Link]

  • Mestrelab Research. (n.d.). Mnova NMR Software for 1D and 2D NMR Data. Retrieved from [Link]

  • Spectroscopy Online. (2024, June 28). NMR Spectroscopy Revolutionizes Drug Discovery. Retrieved from [Link]

  • Fiveable. (n.d.). DEPT 13C NMR Spectroscopy. Retrieved from [Link]

  • JEOL. (n.d.). Structural Analysis of Organic Compound Using 2D - NMR Spectrum. Retrieved from [Link]

  • Focken, T., Gutteridge, A., & Hutchings, M. (2018). Discovery and hit-to-lead evaluation of piperazine amides as selective, state-dependent NaV1.7 inhibitors. MedChemComm, 9(4), 658-663. Retrieved from [Link]

  • Georgia Tech NMR Center. (n.d.). Recommended Software for NMR Data Process. Retrieved from [Link]

  • University of Cambridge. (2023, August 29). Small molecule NMR sample preparation. Retrieved from [Link]

  • MDPI. (2019). Current NMR Techniques for Structure-Based Drug Discovery. Molecules, 24(10), 1955. Retrieved from [Link]

  • Biological Magnetic Resonance Bank. (n.d.). bmse011658 2-(4-methylphenoxy)-1-(4-methylpiperazin-1-yl)ethanone at BMRB. Retrieved from [Link]

  • JoVE. (n.d.). Video: NMR Spectroscopy Of Amines. Retrieved from [Link]

  • ResearchGate. (n.d.). PIPERAZINE – A BIOLOGICALLY ACTIVE SCAFFOLD. Retrieved from [Link]

  • Fuloria, N. K., & Fuloria, S. (2013). Structural Elucidation of Small Organic Molecules by 1D, 2D and Multi Dimensional-Solution NMR Spectroscopy. Journal of Analytical & Bioanalytical Techniques, S1:001. Retrieved from [Link]

  • University College London. (n.d.). Sample Preparation. Retrieved from [Link]

  • Chemistry LibreTexts. (2024, March 24). 24.10: Spectroscopy of Amines. Retrieved from [Link]

  • ACD/Labs. (n.d.). NMR Software | Processing, Prediction, and Assignment. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis and spectroscopic investigation of substituted piperazine-2,5-dione derivatives. Retrieved from [Link]

  • PubMed. (2024, August 15). New piperazine and morpholine derivatives: Mass spectrometry characterization and evaluation of their antimicrobial activity. Retrieved from [Link]

  • University of Delaware. (n.d.). NMR Data Processing Software. Retrieved from [Link]

  • National Institutes of Health. (n.d.). 2-Chloro-1-[4-(2-fluorobenzyl)piperazin-1-yl]ethanone. Retrieved from [Link]

  • Rasayan Journal of Chemistry. (n.d.). SYNTHESIS, CHARACTERIZATION AND ANTIMICROBIAL STUDIES OF METAL COMPLEXES WITH SCHIFF BASES DERIVED FROM 2-THIENYL GLYOXAL. Retrieved from [Link]

Sources

Method

Application Notes &amp; Protocols: Leveraging 2-Amino-1-(4-methyl-piperazin-1-yl)-ethanone for the Development of Novel GPCR Ligands

Abstract G-Protein Coupled Receptors (GPCRs) represent the largest and most successfully targeted receptor family for drug discovery, mediating a vast array of physiological processes.[1][2][3] The identification of nove...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

G-Protein Coupled Receptors (GPCRs) represent the largest and most successfully targeted receptor family for drug discovery, mediating a vast array of physiological processes.[1][2][3] The identification of novel, selective, and potent GPCR ligands remains a cornerstone of modern pharmacology. A key strategy in this endeavor is the use of "privileged scaffolds"—molecular frameworks that are capable of binding to multiple biological targets. The piperazine ring is a quintessential example of such a scaffold, widely incorporated into marketed drugs due to its favorable physicochemical properties, including aqueous solubility, tunable basicity, and synthetic versatility.[4][5][6][7][8] This guide details the strategic application of 2-Amino-1-(4-methyl-piperazin-1-yl)-ethanone , a versatile piperazine-containing building block, for the rational design and development of novel GPCR ligands. We provide a comprehensive overview of the underlying scientific principles, detailed synthetic protocols for library generation, and robust in vitro methodologies for pharmacological characterization.

The Scientific Rationale: Why 2-Amino-1-(4-methyl-piperazin-1-yl)-ethanone?

The utility of this specific chemical starting point is rooted in its inherent structural features, which provide a powerful platform for medicinal chemistry exploration.

  • The Privileged Piperazine Core: The N-methylpiperazine moiety is a common feature in CNS-active drugs. Its two nitrogen atoms offer distinct properties: the tertiary amine (N-methylated) typically has a pKa that ensures it is protonated at physiological pH, often forming critical salt-bridge interactions with acidic residues (e.g., Aspartic acid) in GPCR binding pockets. The second nitrogen, part of an amide linkage, provides a rigidifying element and a hydrogen bond acceptor. This core structure often imparts favorable pharmacokinetic (ADME) properties.[6][8]

  • A Versatile Synthetic Handle: The terminal primary amine (-NH2) is the key to diversification. It serves as a nucleophilic handle for a wide range of chemical reactions, allowing for the systematic and efficient introduction of various chemical moieties. This enables the exploration of the chemical space around the core scaffold to optimize binding affinity and selectivity for a specific GPCR target.

  • Fragment-Based Design Logic: Utilizing this molecule aligns with the principles of fragment-based drug discovery (FBDD).[9] The core can be considered a high-value fragment that anchors within a binding pocket, while the modifications introduced via the primary amine are designed to engage with surrounding sub-pockets, thereby building potency and selectivity in a stepwise, rational manner.

GPCR Drug Discovery Workflow

The overall strategy involves a cyclical process of design, synthesis, and testing to establish Structure-Activity Relationships (SAR) and identify lead compounds.

G cluster_0 Design & Synthesis cluster_1 Screening & Characterization cluster_2 Optimization Scaffold Start: 2-Amino-1- (4-methyl-piperazin-1-yl)-ethanone Design In Silico Design (Docking, Pharmacophore Modeling) Scaffold->Design Synthesis Chemical Synthesis (e.g., Reductive Amination, Acylation) Design->Synthesis Library Focused Compound Library Synthesis->Library Binding Primary Screen: Binding Assay (Ki) Library->Binding Functional Functional Assays (cAMP, Ca2+) (EC50/IC50) Binding->Functional SAR SAR Analysis Functional->SAR SAR->Design Iterative Refinement LeadOpt Lead Optimization (Potency, Selectivity, ADME) SAR->LeadOpt Candidate Preclinical Candidate LeadOpt->Candidate

Caption: Iterative workflow for GPCR ligand development.

Protocol: Synthesis of a Focused Ligand Library

This section provides a representative protocol for derivatizing the primary amine of the scaffold via reductive amination, a robust and widely used method for generating diverse amine-containing compounds.

General Protocol: Reductive Amination

Causality: Reductive amination is a two-step, one-pot reaction. First, the primary amine of the scaffold reacts with an aldehyde or ketone to form a transient imine (or Schiff base). Second, a mild reducing agent, such as sodium triacetoxyborohydride (STAB), selectively reduces the imine to a stable secondary amine without reducing the starting carbonyl compound. STAB is preferred as it is less basic and less hydrolytically sensitive than other borohydrides, making the reaction tolerant to a wider range of functional groups.

Materials:

  • 2-Amino-1-(4-methyl-piperazin-1-yl)-ethanone hydrochloride

  • A diverse set of aldehydes or ketones (e.g., benzaldehyde derivatives, heteroaromatic aldehydes)

  • Sodium triacetoxyborohydride (STAB)

  • Dichloromethane (DCM) or 1,2-Dichloroethane (DCE), anhydrous

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Step-by-Step Methodology:

  • Reactant Preparation: To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Argon), add 2-Amino-1-(4-methyl-piperazin-1-yl)-ethanone hydrochloride (1.0 eq).

  • Solvent and Base: Dissolve/suspend the starting material in anhydrous DCM (approx. 0.1 M concentration). Add triethylamine (1.1 eq) to neutralize the hydrochloride salt and liberate the free amine. Stir for 10-15 minutes at room temperature.

  • Carbonyl Addition: Add the desired aldehyde or ketone (1.05 eq) to the mixture. Stir for 30-60 minutes to allow for imine formation. The reaction can be monitored by Thin Layer Chromatography (TLC) or LC-MS to observe the consumption of the starting amine.

  • Reduction: Carefully add STAB (1.5 eq) portion-wise to the reaction mixture. Caution: Addition may cause gas evolution. Stir the reaction at room temperature for 4-16 hours.

  • Reaction Quench: Once the reaction is complete (as determined by TLC/LC-MS), slowly add saturated NaHCO₃ solution to quench any remaining reducing agent and acid.

  • Workup: Transfer the mixture to a separatory funnel. Separate the organic layer. Wash the organic layer sequentially with saturated NaHCO₃ solution (2x) and brine (1x).

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Purification: Purify the resulting crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of methanol in DCM) to yield the pure, derivatized product.

  • Validation: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS). Purity should be >95% for use in biological assays.

Protocols: In Vitro Pharmacological Evaluation

Once a library of compounds has been synthesized and validated, the next critical step is to assess their biological activity at the target GPCR. This is typically done in a tiered approach, starting with binding assays followed by functional assays.

Primary Screen: Radioligand Binding Assay

Purpose: To determine if the synthesized compounds bind to the target GPCR and to quantify their binding affinity (Kᵢ). This is a competition assay where the test compound competes with a known radiolabeled ligand (radioligand) for binding to the receptor.

Materials:

  • Cell membranes prepared from a cell line stably expressing the target GPCR.

  • A specific, high-affinity radioligand for the target GPCR (e.g., [³H]-Dopamine for dopamine receptors).

  • Test compounds (synthesized library) dissolved in DMSO.

  • Assay Buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4).

  • 96-well plates and a multi-channel pipette.

  • Glass fiber filter mats (e.g., Whatman GF/B) and a cell harvester.

  • Scintillation cocktail and a liquid scintillation counter.

Step-by-Step Methodology:

  • Plate Setup: In a 96-well plate, add assay buffer to all wells. Add test compounds across a range of concentrations (e.g., 10 µM to 0.1 nM in half-log dilutions). Include control wells for total binding (radioligand + vehicle) and non-specific binding (radioligand + vehicle + a high concentration of a known unlabeled ligand).

  • Radioligand Addition: Add the radioligand to all wells at a concentration near its Kₑ (dissociation constant).

  • Incubation: Initiate the binding reaction by adding the cell membranes to all wells. Incubate the plate at a specific temperature (e.g., 25°C or 37°C) for a defined period (e.g., 60 minutes) to reach equilibrium.

  • Harvesting: Terminate the reaction by rapid filtration through the glass fiber filter mat using a cell harvester. This separates the membrane-bound radioligand from the unbound radioligand.

  • Washing: Quickly wash the filters with ice-cold assay buffer to remove any non-specifically trapped radioligand.

  • Quantification: Place the filter discs into scintillation vials, add scintillation cocktail, and count the radioactivity (in counts per minute, CPM) using a liquid scintillation counter.

Data Analysis:

  • Calculate the percent inhibition of specific binding for each concentration of the test compound.

  • Plot percent inhibition versus the log concentration of the test compound.

  • Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ (the concentration of test compound that inhibits 50% of specific binding).

  • Calculate the binding affinity constant (Kᵢ) using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₑ), where [L] is the concentration of the radioligand and Kₑ is its dissociation constant.

Compound IDStructure ModificationIC₅₀ (nM)Kᵢ (nM)
Scaffold(Parent Compound)>10,000>10,000
LIB-001R = 4-Fluorobenzyl850425
LIB-002R = 2-Thiophenylmethyl210105
LIB-003R = 3-Pyridylmethyl7537.5

Table 1: Example data presentation for a primary binding screen. Kᵢ values are calculated assuming a radioligand concentration equal to its Kₑ.

Functional Assays: Assessing Cellular Response

Binding does not reveal the functional consequence of the interaction. Functional assays are essential to classify compounds as agonists, antagonists, or allosteric modulators.[10] The choice of assay depends on the G-protein the GPCR couples to.[10][11]

Principle: Gₛ-coupled receptors activate adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP).[12] Gᵢ-coupled receptors inhibit adenylyl cyclase, causing a decrease in cAMP levels (often measured as the inhibition of forskolin-stimulated cAMP production).[1][10] Modern assays use technologies like HTRF or AlphaScreen for detection.[13]

G cluster_0 Cell Preparation & Treatment cluster_1 Detection cluster_2 Analysis Seed Seed cells expressing target GPCR in 96-well plate Treat Add test compounds (agonist or antagonist + agonist) Seed->Treat Incubate Incubate (e.g., 30 min at 37°C) Treat->Incubate Lyse Lyse cells and add detection reagents (e.g., HTRF) Incubate->Lyse Read Read plate on a compatible plate reader Lyse->Read Plot Plot dose-response curve Read->Plot Calculate Calculate EC50 (agonist) or IC50 (antagonist) Plot->Calculate

Caption: Workflow for a cAMP functional assay.

Protocol (Agonist Mode):

  • Cell Seeding: Seed a cell line expressing the target Gₛ-coupled GPCR into 96- or 384-well plates and culture overnight.

  • Compound Addition: Remove media and add assay buffer containing a phosphodiesterase (PDE) inhibitor (e.g., IBMX) to prevent cAMP degradation. Add test compounds at various concentrations.

  • Incubation: Incubate the plate for a specified time (e.g., 30 minutes) at 37°C.

  • Detection: Lyse the cells and detect cAMP levels using a commercial kit (e.g., Cisbio cAMP HTRF kit) according to the manufacturer's instructions.

  • Data Analysis: Plot the response (e.g., HTRF ratio) against the log concentration of the compound and fit to a sigmoidal curve to determine the Emax and EC₅₀ (concentration for 50% of maximal effect).

Principle: Gᵩ-coupled receptors activate phospholipase C, which generates inositol trisphosphate (IP₃). IP₃ triggers the release of Ca²⁺ from intracellular stores, leading to a transient increase in cytosolic calcium concentration.[14][15] This change can be measured using calcium-sensitive fluorescent dyes.[16][17][18]

G cluster_0 Cell Preparation cluster_1 Measurement & Analysis Seed Seed cells expressing target GPCR in black-walled plate Load Load cells with Ca2+-sensitive dye (e.g., Fluo-4 AM) Seed->Load Measure Measure baseline fluorescence in a FLIPR or plate reader Load->Measure Inject Inject test compounds and measure fluorescence kinetically Measure->Inject Analyze Calculate peak response and plot dose-response curve (EC50) Inject->Analyze

Sources

Application

Application Note: High-Throughput Screening of 2-Amino-1-(4-methyl-piperazin-1-yl)-ethanone Libraries for Novel Kinase Inhibitors

For: Researchers, scientists, and drug development professionals engaged in early-stage drug discovery. Introduction: The Quest for Specificity in Kinase Inhibition Protein kinases are a pivotal class of enzymes that reg...

Author: BenchChem Technical Support Team. Date: February 2026

For: Researchers, scientists, and drug development professionals engaged in early-stage drug discovery.

Introduction: The Quest for Specificity in Kinase Inhibition

Protein kinases are a pivotal class of enzymes that regulate a vast array of cellular processes, and their dysregulation is a hallmark of numerous diseases, including cancer and inflammatory disorders. Consequently, kinase inhibitors have become a major focus of modern drug discovery. The 2-amino-1-(4-methyl-piperazin-1-yl)-ethanone scaffold represents a privileged structure in medicinal chemistry, with derivatives showing promise against various targets.[1][2][3][4] This application note provides a comprehensive guide to the high-throughput screening (HTS) of compound libraries based on this scaffold to identify novel and specific kinase inhibitors.

High-throughput screening is a cornerstone of modern drug discovery, enabling the rapid testing of large and diverse chemical libraries against biological targets to identify "hits" that can be developed into lead compounds.[5][6] This process leverages automation, miniaturization, and robust data analysis to efficiently navigate the vast chemical space in search of molecules with desired biological activity.[7][8]

Here, we present a detailed protocol for a fluorescence polarization (FP)-based biochemical assay designed to identify inhibitors of a hypothetical serine/threonine kinase, "Kinase-X," implicated in oncogenic signaling. The principles and methodologies described herein are broadly applicable to screening other compound libraries against various kinase targets.

Assay Principle: Fluorescence Polarization for Kinase Activity

The selected assay format is a competitive binding assay utilizing fluorescence polarization. This technique is well-suited for HTS due to its homogeneous format ("mix-and-read"), high sensitivity, and robustness.[9][10]

The core principle relies on the observation that a small, fluorescently labeled molecule (tracer) tumbles rapidly in solution, resulting in low polarization of emitted light when excited with plane-polarized light. When this tracer binds to a larger molecule, such as our target Kinase-X, its tumbling rate is significantly reduced, leading to a high polarization value.

In our screening assay, a known fluorescently labeled ligand (tracer) that binds to the ATP-binding pocket of Kinase-X is used. Test compounds from the 2-Amino-1-(4-methyl-piperazin-1-yl)-ethanone library that also bind to the ATP pocket will compete with the tracer, displacing it from the kinase. This displacement results in a decrease in the fluorescence polarization signal, which is directly proportional to the inhibitory activity of the test compound.

Experimental Workflow & Protocols

A successful HTS campaign is built upon a foundation of meticulous assay development, optimization, and validation.[11][12] The following sections detail the step-by-step protocols for screening the 2-Amino-1-(4-methyl-piperazin-1-yl)-ethanone library against Kinase-X.

I. Assay Development and Optimization

The initial phase focuses on establishing a robust and reproducible assay with a clear distinction between positive and negative controls.[8][13]

Key Optimization Parameters:

  • Reagent Concentrations: Titration of Kinase-X and the fluorescent tracer to determine optimal concentrations that yield a stable and significant signal window.

  • DMSO Tolerance: Assessing the effect of dimethyl sulfoxide (DMSO), the solvent for the compound library, on assay performance to establish the maximum permissible concentration without compromising data quality.

  • Incubation Time: Determining the optimal incubation period for the binding reaction to reach equilibrium.

  • Z'-Factor Calculation: A critical metric for assessing the quality of an HTS assay. The Z'-factor is calculated using the means and standard deviations of the positive and negative controls. An assay with a Z'-factor between 0.5 and 1.0 is considered excellent for HTS.[5][14][15][16][17]

Table 1: Optimized Assay Parameters

ParameterOptimized ValueRationale
Kinase-X Concentration10 nMProvides a robust signal with minimal protein usage.
Fluorescent Tracer Concentration5 nMSaturates the binding to Kinase-X while minimizing background fluorescence.
Final DMSO Concentration0.5% (v/v)Well-tolerated by the assay, ensuring compound solubility without affecting enzyme activity.
Incubation Time60 minutes at 25°CSufficient time for the binding reaction to reach equilibrium.
Assay Buffer50 mM HEPES (pH 7.5), 150 mM NaCl, 1 mM DTT, 0.01% Tween-20Provides a stable environment for the kinase and minimizes non-specific binding.
II. High-Throughput Screening Protocol

The following protocol is designed for a 384-well microplate format, a standard for HTS campaigns.[7][18]

Materials:

  • Purified Kinase-X enzyme

  • Fluorescent tracer

  • Assay buffer

  • 2-Amino-1-(4-methyl-piperazin-1-yl)-ethanone compound library (10 mM in 100% DMSO)

  • Positive control (e.g., a known broad-spectrum kinase inhibitor like Staurosporine)

  • Negative control (DMSO)

  • 384-well, low-volume, black, round-bottom microplates

  • Automated liquid handling systems (e.g., acoustic dispenser, multi-channel pipettors)

  • Microplate reader capable of fluorescence polarization detection

Protocol Steps:

  • Compound Plating: Using an acoustic liquid handler, transfer 25 nL of each compound from the library stock plates to the 384-well assay plates. This results in a final compound concentration of 10 µM in a 25 µL assay volume.

  • Control Plating: Dispense 25 nL of the positive control and negative control (DMSO) into designated wells on each plate. Typically, 16 wells of each control are included for robust statistical analysis.

  • Enzyme Addition: Add 12.5 µL of 2X Kinase-X solution (20 nM in assay buffer) to all wells.

  • Incubation: Gently mix the plates and incubate for 30 minutes at room temperature to allow for compound-enzyme interaction.

  • Tracer Addition: Add 12.5 µL of 2X fluorescent tracer solution (10 nM in assay buffer) to all wells.

  • Final Incubation: Mix the plates and incubate for 60 minutes at room temperature, protected from light.

  • Detection: Read the fluorescence polarization on a compatible microplate reader.

Workflow Diagram:

HTS_Workflow cluster_prep Plate Preparation cluster_assay Assay Execution cluster_readout Data Acquisition & Analysis Compound_Plating Compound Library Dispensing (25 nL) Enzyme_Addition Add Kinase-X (12.5 µL) Compound_Plating->Enzyme_Addition Control_Plating Control Dispensing (Positive & Negative) Control_Plating->Enzyme_Addition Incubation1 Incubate (30 min) Enzyme_Addition->Incubation1 Tracer_Addition Add Fluorescent Tracer (12.5 µL) Incubation1->Tracer_Addition Incubation2 Incubate (60 min) Tracer_Addition->Incubation2 FP_Reading Read Fluorescence Polarization Incubation2->FP_Reading Data_Analysis Data Normalization & Hit Identification FP_Reading->Data_Analysis

Caption: High-Throughput Screening Workflow.

Data Analysis and Hit Identification

Robust data analysis is crucial for distinguishing true hits from experimental noise and systematic errors.[19]

  • Data Normalization: The raw fluorescence polarization data from each well is normalized to the plate-specific controls. The percent inhibition is calculated using the following formula:

    % Inhibition = 100 * (1 - (Signal_Compound - Mean_Signal_Positive) / (Mean_Signal_Negative - Mean_Signal_Positive))

  • Quality Control: For each plate, the Z'-factor is calculated to ensure data quality. Plates with a Z'-factor below 0.5 should be flagged for review or repeated.

  • Hit Selection: A common method for hit selection is to define a threshold based on the standard deviation (SD) of the sample population. For this screen, compounds exhibiting a percent inhibition greater than three times the standard deviation of the library compounds are considered primary hits.

Table 2: Hit Identification Criteria

ParameterThresholdJustification
Z'-Factor≥ 0.5Ensures a statistically significant separation between positive and negative controls.[5][15]
Percent Inhibition> 3 x SD of library compoundsA statistically robust method for identifying compounds with activity significantly above the baseline noise.

Hit Confirmation and Follow-up Studies

Primary hits from the HTS campaign require further validation to eliminate false positives and confirm their activity.[18][20]

I. Hit Confirmation Workflow
  • Re-testing: Primary hits are "cherry-picked" from the library and re-tested in the primary assay to confirm their activity.

  • Dose-Response Analysis: Confirmed hits are then tested over a range of concentrations (typically an 8- or 10-point dose-response curve) to determine their potency (IC50 value).

  • Orthogonal Assays: To rule out assay-specific artifacts, hits should be validated in a secondary, orthogonal assay. For kinase inhibitors, this could be a luminescence-based assay that measures ATP consumption (e.g., Kinase-Glo®).[10][13]

  • Structure-Activity Relationship (SAR) Analysis: Initial SAR can be established by testing structurally related analogs of the confirmed hits.[18]

Hit Confirmation and Progression Diagram:

Hit_Confirmation Primary_Screen Primary HTS (Single Concentration) Hit_Confirmation Hit Confirmation (Re-test of Primary Hits) Primary_Screen->Hit_Confirmation Primary Hits Dose_Response Dose-Response Analysis (IC50 Determination) Hit_Confirmation->Dose_Response Confirmed Hits Orthogonal_Assay Orthogonal Assay Validation Dose_Response->Orthogonal_Assay SAR_Expansion SAR by Analogs Orthogonal_Assay->SAR_Expansion Validated Hits Lead_Optimization Lead Optimization SAR_Expansion->Lead_Optimization

Caption: Hit-to-Lead Progression Workflow.

II. Protocol for Dose-Response Analysis
  • Prepare serial dilutions of the confirmed hit compounds, typically starting from 100 µM.

  • Plate the compounds in triplicate in a 384-well plate.

  • Perform the fluorescence polarization assay as described in the HTS protocol.

  • Plot the percent inhibition against the logarithm of the compound concentration.

  • Fit the data to a four-parameter logistic equation to determine the IC50 value.

Conclusion

The methodologies outlined in this application note provide a robust framework for the high-throughput screening of 2-Amino-1-(4-methyl-piperazin-1-yl)-ethanone libraries to identify novel kinase inhibitors. By adhering to rigorous assay development, validation, and hit confirmation protocols, researchers can confidently identify high-quality starting points for subsequent lead optimization and drug discovery programs. The adaptability of the described fluorescence polarization assay makes it a powerful tool for a wide range of target-based screening campaigns.

References

  • High-throughput screening (HTS) | BMG LABTECH. (2019, April 10). Retrieved from [Link]

  • High-throughput screening - Wikipedia. (n.d.). Retrieved from [Link]

  • Developing Robust In Vitro Cell-Based Assays for High Throughput Screening (HTS). (n.d.). Retrieved from [Link]

  • High Throughput Screening Assays for Drug Discovery. (2025, November 13). BellBrook Labs. Retrieved from [Link]

  • Recent Advances in Design of Fluorescence-Based Assays for High-Throughput Screening. (2019). Analytical Chemistry, 91(1), 328–347. [Link]

  • How Are Biochemical Assays Used in High-Throughput Screening? (2025, April 21). Patsnap Synapse. Retrieved from [Link]

  • HTS Assay Validation. (2012, May 1). In Assay Guidance Manual. National Center for Biotechnology Information. Retrieved from [Link]

  • Cell-based assays in high-throughput mode (HTS). (2016). BioTechnologia, 97(4), 273-279. [Link]

  • Discovery of a Candidate Containing an (S)-3,3-Difluoro-1-(4-methylpiperazin-1-yl)-2,3-dihydro-1 H-inden Scaffold as a Highly Potent Pan-Inhibitor of the BCR-ABL Kinase Including the T315I-Resistant Mutant for the Treatment of Chronic Myeloid Leukemia. (2021). Journal of Medicinal Chemistry, 64(11), 7434–7452. [Link]

  • Quantitative assessment of hit detection and confirmation in single and duplicate high-throughput screenings. (2008). Journal of Biomolecular Screening, 13(2), 159-167. [Link]

  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. (2021). Molecules, 26(16), 4996. [Link]

  • Z-factor - Wikipedia. (n.d.). Retrieved from [Link]

  • Selecting, Acquiring, and Using Small Molecule Libraries for High-Throughput Screening. (2012). Journal of Biomolecular Screening, 17(5), 559-576. [Link]

  • Recent Advances in Design of Fluorescence-based Assays for High-throughput Screening. (2019). Analytical Chemistry, 91(1), 328-347. [Link]

  • Cell-Based Screening Using High-Throughput Flow Cytometry. (2012). ASSAY and Drug Development Technologies, 10(1), 13-22. [Link]

  • Boosting Accuracy and Efficiency: Assay Development and Validation Process for Drug Discovery. (2024, April 9). Dispendix. Retrieved from [Link]

  • Reporting data from high-throughput screening of small-molecule libraries. (2006). Nature Chemical Biology, 2(10), 523-526. [Link]

  • HTS confirmation rate analysis. (n.d.). ResearchGate. Retrieved from [Link]

  • Assay performance and the Z'-factor in HTS. (2023, March 30). Drug Target Review. Retrieved from [Link]

  • Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. (2023). Molecules, 28(15), 5786. [Link]

  • The Z prime value (Z´). (2025, January 27). BMG LABTECH. Retrieved from [Link]

  • Dose-Response Modeling of High-Throughput Screening Data. (2009). Environmental Health Perspectives, 117(3), 424-431. [Link]

  • Development of 1-(4-(Substituted)piperazin-1-yl)-2-((2-((4-methoxybenzyl)thio)pyrimidin-4-yl)oxy)ethanones That Target Poly (ADP-Ribose) Polymerase in Human Breast Cancer Cells. (2022). Molecules, 27(9), 2841. [Link]

  • 2-Aminopyridine – an unsung hero in drug discovery. (2017). RSC Advances, 7(82), 52029-52044. [Link]

  • Cell-Based Assays in High-Throughput Screening for Drug Discovery. (2014). Journal of Analytical & Bioanalytical Techniques, 5(6). [Link]

  • Calculating a Z-factor to assess the quality of a screening assay. (n.d.). GraphPad. Retrieved from [Link]

  • Synthetic Routes for the Development of Piperazine-Based Acetanilides and Their Medicinal Importance. (2023). Catalysts, 13(10), 1334. [Link]

  • A pragmatic approach to hit validation following biochemical high-throughput screening. (2017). SLAS Discovery, 22(10), 1215-1223. [Link]

  • HTS Assay Validation. (2012). Methods in Molecular Biology, 856, 319-331. [Link]

  • Asymmetric Catalytic Access to Piperazin-2-ones and Morpholin-2-ones in a One-Pot Approach: Rapid Synthesis of an Intermediate to Aprepitant. (2023). The Journal of Organic Chemistry, 88(6), 3658–3665. [Link]

  • A Simple Statistical Parameter for Use in Evaluation and Validation of High Throughput Screening Assays. (1999). Journal of Biomolecular Screening, 4(2), 67-73. [Link]

  • Discovery of novel 2-(4-aryl-2-methylpiperazin-1-yl)-pyrimidin-4-ones as glycogen synthase kinase-3β inhibitors. (2014). Bioorganic & Medicinal Chemistry Letters, 24(1), 262-266. [Link]

  • Discovery of 4-((7H-Pyrrolo[2,3-d]pyrimidin-4-yl)amino)-N-(4-((4-methylpiperazin-1-yl)methyl)phenyl)-1H-pyrazole-3-carboxamide (FN-1501), an FLT3- and CDK-Kinase Inhibitor with Potentially High Efficiency against Acute Myelocytic Leukemia. (2018). Journal of Medicinal Chemistry, 61(4), 1499-1518. [Link]

  • 2-Chloro-1-[4-(2-fluorobenzyl)piperazin-1-yl]ethanone. (n.d.). National Institutes of Health. Retrieved from [Link]

Sources

Technical Notes & Optimization

Troubleshooting

2-Amino-1-(4-methyl-piperazin-1-yl)-ethanone stability and storage issues

Welcome to the dedicated technical support guide for 2-Amino-1-(4-methyl-piperazin-1-yl)-ethanone. This resource is designed for researchers, scientists, and drug development professionals to ensure the stability and suc...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the dedicated technical support guide for 2-Amino-1-(4-methyl-piperazin-1-yl)-ethanone. This resource is designed for researchers, scientists, and drug development professionals to ensure the stability and successful application of this compound in your experiments. The following information is synthesized from established chemical principles and data from closely related piperazine and aminoketone analogs, providing a robust framework for its handling and storage.

Frequently Asked Questions (FAQs)

Q1: What are the ideal storage conditions for 2-Amino-1-(4-methyl-piperazin-1-yl)-ethanone?

A1: To ensure the long-term stability of 2-Amino-1-(4-methyl-piperazin-1-yl)-ethanone, it should be stored in a cool, dry, and well-ventilated area.[1] It is recommended to keep the container tightly sealed and protected from light and moisture.[2] Storage under an inert atmosphere (e.g., argon or nitrogen) is also advisable to prevent air-sensitive degradation.[3]

Q2: How does temperature affect the stability of this compound?

A2: High temperatures can accelerate the degradation of piperazine derivatives.[4] It is best to store the compound at refrigerated temperatures (2-8 °C) for long-term storage. For short-term storage, room temperature may be acceptable if the compound is protected from other degrading factors.

Q3: Is 2-Amino-1-(4-methyl-piperazin-1-yl)-ethanone sensitive to light?

A3: Yes, many piperazine derivatives exhibit sensitivity to light.[2][3] To prevent photodegradation, always store the compound in an amber or opaque vial.

Q4: What are the visible signs of degradation?

A4: A change in the physical appearance of the compound, such as discoloration (e.g., turning yellow or brown), clumping, or the development of an unusual odor, can indicate degradation. If you observe any of these changes, it is advisable to re-test the purity of the compound before use.

Q5: What is the expected shelf-life of this compound?

A5: The shelf-life of 2-Amino-1-(4-methyl-piperazin-1-yl)-ethanone is highly dependent on the storage conditions. When stored as recommended (cool, dry, dark, and under an inert atmosphere), the compound should remain stable for an extended period. However, it is best practice to re-qualify the material if it has been in storage for over a year or if you suspect exposure to adverse conditions.

Troubleshooting Guide

Observed Issue Potential Cause Recommended Action
Inconsistent experimental results Sample degradation due to improper storage or handling.1. Review your storage and handling procedures against the recommendations in this guide. 2. Perform a purity analysis (e.g., HPLC, NMR) on your current stock of the compound. 3. If degradation is confirmed, procure a new, quality-controlled batch of the compound.
Sample discoloration (yellowing/browning) Oxidation or photodegradation.1. Discard the discolored sample. 2. Ensure future storage is in an opaque container, under an inert atmosphere, and at a low temperature.
Poor solubility in aprotic solvents The compound may have degraded into more polar byproducts.1. Confirm the expected solubility of the pure compound. 2. If solubility issues persist with a fresh sample, consider gentle warming or sonication to aid dissolution.
Unexpected peaks in analytical chromatograms Presence of degradation products or impurities from synthesis.1. Compare the chromatogram to a reference standard if available. 2. Based on the likely degradation pathways (oxidation, hydrolysis), predict the potential structures of the impurity peaks. 3. Consider re-purification of the compound if the impurity levels are unacceptable for your application.

Understanding the Stability of 2-Amino-1-(4-methyl-piperazin-1-yl)-ethanone

The stability of 2-Amino-1-(4-methyl-piperazin-1-yl)-ethanone is influenced by its chemical structure, which contains both a piperazine ring and an aminoketone functional group. These moieties are susceptible to specific degradation pathways.

Potential Degradation Pathways
  • Oxidative Degradation: The piperazine ring is susceptible to oxidation, which can be accelerated by exposure to air, high temperatures, and the presence of metal ions.[4] The tertiary amine of the N-methylpiperazine group can be oxidized to an N-oxide. The piperazine ring itself can undergo oxidative cleavage to form byproducts such as ethylenediamine and formylpiperazine derivatives.[5][6]

  • Hydrolysis: The aminoketone functionality can be susceptible to hydrolysis, particularly under acidic or basic conditions. Acid-catalyzed hydrolysis can lead to the cleavage of the amide bond, yielding 4-methylpiperazine and 2-aminoacetic acid.[7][8]

  • Photodegradation: Exposure to UV light can provide the energy to initiate degradation reactions, particularly if photosensitive impurities are present.

Below is a troubleshooting workflow to help identify and mitigate stability issues.

G cluster_0 Problem Identification cluster_1 Investigation cluster_2 Decision & Action start Inconsistent Experimental Results or Visual Degradation check_storage Review Storage & Handling (Temp, Light, Atmosphere) start->check_storage storage_ok Storage Conditions Met? check_storage->storage_ok purity_analysis Perform Purity Analysis (e.g., HPLC, LC-MS) purity_ok Purity >95%? purity_analysis->purity_ok storage_ok->purity_analysis Yes improve_storage Improve Storage Conditions storage_ok->improve_storage No new_sample Procure New Sample purity_ok->new_sample No proceed Proceed with Experiment purity_ok->proceed Yes improve_storage->new_sample troubleshoot_exp Troubleshoot Other Experimental Parameters proceed->troubleshoot_exp Still Inconsistent?

Caption: Troubleshooting workflow for stability issues.

Experimental Protocol: Purity Assessment by High-Performance Liquid Chromatography (HPLC)

This protocol provides a general method for assessing the purity of 2-Amino-1-(4-methyl-piperazin-1-yl)-ethanone. Method optimization may be required for your specific instrumentation and application.

Objective: To determine the purity of a sample and detect the presence of potential degradation products.

Materials:

  • 2-Amino-1-(4-methyl-piperazin-1-yl)-ethanone sample

  • HPLC-grade acetonitrile

  • HPLC-grade water

  • Formic acid (or other suitable mobile phase modifier)

  • Volumetric flasks and pipettes

  • HPLC system with UV detector

Procedure:

  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% Formic acid in water

    • Mobile Phase B: 0.1% Formic acid in acetonitrile

  • Sample Preparation:

    • Accurately weigh approximately 1 mg of the compound and dissolve it in 1 mL of a 50:50 mixture of Mobile Phase A and B to create a 1 mg/mL stock solution.

    • Further dilute the stock solution to a working concentration of approximately 0.1 mg/mL.

  • HPLC Conditions:

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 10 µL

    • Column Temperature: 30 °C

    • Detection Wavelength: 210 nm (or a wavelength determined by UV scan of the compound)

    • Gradient Elution:

      Time (min) % Mobile Phase B
      0 5
      20 95
      25 95
      26 5

      | 30 | 5 |

  • Data Analysis:

    • Integrate all peaks in the chromatogram.

    • Calculate the area percent of the main peak corresponding to 2-Amino-1-(4-methyl-piperazin-1-yl)-ethanone. This will give an estimate of the sample's purity.

References

  • Ochedi, F. O., et al. (2023). Oxidative degradation of Piperazine (PZ) in aqueous KOH/K2CO3 solutions. ResearchGate. [Link]

  • Li, C. Y., et al. (2012). A fluorescent chemosensor for Hg2+ based on naphthalimide derivative by fluorescence enhancement in aqueous solution. Analytica Chimica Acta, 717, 122–126. [Link]

  • Eide-Haugmo, I., et al. (2021). Chemical Stability and Characterization of Degradation Products of Blends of 1-(2-Hydroxyethyl)pyrrolidine and 3-Amino-1-propanol. ACS Omega, 6(1), 1-13. [Link]

  • Zhang, G., et al. (2018). Isolation, identification and characterization of two novel process-related impurities in olanzapine. Journal of Pharmaceutical and Biomedical Analysis, 151, 29-36. [Link]

  • Ataman Kimya. (n.d.). N-METHYLPIPERAZINE. [Link]

  • Feng, W., et al. (2001). Structural characterization of the oxidative degradation products of an antifungal agent SCH 56592 by LC-NMR and LC-MS. Journal of Pharmaceutical and Biomedical Analysis, 25(3-4), 545-557. [Link]

  • Danagulyan, G. G., et al. (2020). Synthesis and antimicrobial activity of new 2-piperazin-1-yl-N-1,3-thiazol-2-ylacetamides of cyclopenta[c]pyridines and pyrano[3,4-c]pyridines. Archiv der Pharmazie, 353(11), e2000208. [Link]

  • Reddy, U. S., et al. (2021). Synthesis of Chiral 1,2-Amino Alcohol-Containing Compounds Utilizing Ruthenium-Catalyzed Asymmetric Transfer Hydrogenation of Unprotected α-Ketoamines. Organic Process Research & Development, 25(2), 346-353. [Link]

  • Chemistry Steps. (n.d.). Imine and Enamine Hydrolysis Mechanism. [Link]

  • Freeman, S. A., & Rochelle, G. T. (2012). Oxidation of Aqueous Piperazine: Oxidation Rates, Products, and High-Temperature Oxidation. Energy Procedia, 23, 119-131. [Link]

  • New Jersey Department of Health. (2010). HAZARD SUMMARY: Piperazine. [Link]

  • Wikipedia. (n.d.). CCR5 receptor antagonist. [Link]

  • Md Tobi, A. B., et al. (2021). CO2 Absorption from Biogas Using Piperazine-Promoted 2-Amino-2-methyl-1-propanol: Process Performance in a Packed Column. Processes, 9(12), 2197. [Link]

  • Ochedi, F. O., et al. (2023). Oxidative degradation of Piperazine (PZ) in aqueous KOH/K2CO3 solutions. Journal of Environmental Chemical Engineering, 11(6), 111228. [Link]

  • The Organic Chemistry Tutor. (2017). Mechanism of Enamine Hydrolysis. YouTube. [Link]

  • Pawełczyk, A., & Sova, M. (2019). The Stability Study of a Novel Phenylpiperazine Derivative. Journal of Analytical & Pharmaceutical Research, 8(1), 1-5. [Link]

  • Cho, M. J. (1983). Mechanism of hydrolysis and structure-stability relationship of enaminones as potential prodrugs of model primary amines. Journal of Pharmaceutical Sciences, 72(7), 812-816. [Link]

  • Wsół, A., et al. (2021). A Review of Advances in Bioanalytical Methods for the Detection and Quantification of Olanzapine and Its Metabolites in Complex Biological Matrices. Molecules, 26(16), 4983. [Link]

  • Norris, J. (2018). Imine Hydrolysis. YouTube. [Link]

  • Lepaumier, H., et al. (2011). Degradation of 2-Amino-2-methylpropanol and Piperazine at CO2 Capture-Relevant Conditions. Industrial & Engineering Chemistry Research, 50(16), 9497-9505. [Link]

  • Cousins, A., et al. (2021). Solvent Selection for Efficient CO2 Capture. Applied Sciences, 11(3), 1193. [Link]

  • Baron, M. G., et al. (2012). An optimised gas chromatographic-mass spectrometric method for the chemical characterisation of benzylpiperazine and 1-arylpiperazine based drugs. Forensic Science International, 223(1-3), 22-31. [Link]

  • United Nations Office on Drugs and Crime. (2013). Recommended methods for the Identification and Analysis of Piperazines in Seized Materials. [Link]

Sources

Optimization

Technical Support Center: Scaling the Synthesis of 2-Amino-1-(4-methylpiperazin-1-yl)-ethanone

Welcome to the technical support center for the synthesis of 2-Amino-1-(4-methylpiperazin-1-yl)-ethanone. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth, field-pr...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 2-Amino-1-(4-methylpiperazin-1-yl)-ethanone. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth, field-proven insights into scaling this important synthesis. We will move beyond simple step-by-step instructions to explore the causality behind experimental choices, ensuring a robust and reproducible process.

Synthesis Overview & Core Principles

The synthesis of 2-Amino-1-(4-methylpiperazin-1-yl)-ethanone is typically approached as a two-step process. Understanding the mechanism and potential pitfalls of each step is critical for success.

  • Step 1: N-Acylation. This step involves the reaction of 1-methylpiperazine with an activated haloacetic acid derivative, most commonly 2-chloroacetyl chloride, to form the key intermediate, 2-chloro-1-(4-methylpiperazin-1-yl)ethanone. This is a nucleophilic acyl substitution. The secondary amine of 1-methylpiperazine is more nucleophilic and will selectively react over the tertiary amine.

  • Step 2: Nucleophilic Substitution (Amination). The α-chloro ketone intermediate is then reacted with an amine source to displace the chloride and form the final primary amine product. A common and effective method to avoid over-alkylation of the product is the Gabriel synthesis, which utilizes a protected amine equivalent like potassium phthalimide.

This guide will focus on a scalable and reliable protocol using 2-chloroacetyl chloride and a subsequent Gabriel amination.

Core Principle of Trustworthiness: Every protocol herein is designed as a self-validating system. We provide expected yields, physical properties, and detailed analytical data (both experimental for intermediates and predicted for the final product) to allow for in-process verification.

Visualized Synthesis Workflow

The following diagram outlines the logical flow of the two-step synthesis.

SynthesisWorkflow cluster_0 Step 1: N-Acylation cluster_1 Step 2: Amination (Gabriel Synthesis) A 1-Methylpiperazine C Intermediate: 2-Chloro-1-(4-methylpiperazin-1-yl)ethanone A->C Nucleophilic Acyl Substitution B 2-Chloroacetyl Chloride B->C E Phthalimide Intermediate C->E SN2 Reaction D Potassium Phthalimide D->E G Final Product: 2-Amino-1-(4-methyl- piperazin-1-yl)ethanone E->G Deprotection F Hydrazine Hydrate (Cleavage) F->G

Caption: Two-step synthesis of the target compound.

Frequently Asked Questions (FAQs)

Q1: What is the most critical safety precaution for this synthesis?

A1: Chloroacetyl chloride is highly corrosive, toxic, and reacts violently with water[1][2]. All operations involving this reagent must be conducted in a certified fume hood with appropriate personal protective equipment (PPE), including acid-resistant gloves, a lab coat, and chemical splash goggles. Ensure all glassware is scrupulously dried to prevent exothermic hydrolysis, which releases HCl gas[1].

Q2: My N-acylation reaction (Step 1) is sluggish or has a low yield. What's the likely cause?

A2: The most common culprits are moisture in the reaction and incorrect stoichiometry. Chloroacetyl chloride will readily react with any water present, reducing the amount available to react with your amine. Ensure you are using an anhydrous solvent (like Dichloromethane) and have dried all glassware. Additionally, a common side reaction is the di-acylation of piperazine if it is not properly functionalized. In this case, since we start with N-methylpiperazine, this is less of a concern. However, ensuring a slight excess of the amine or using a non-nucleophilic base to scavenge the HCl byproduct is crucial.

Q3: How do I monitor the progress of the reactions?

A3: Thin-Layer Chromatography (TLC) is the most straightforward method.

  • For Step 1: Co-spot your reaction mixture with your 1-methylpiperazine starting material. The reaction is complete when the starting material spot is no longer visible. A typical mobile phase would be a mixture of ethyl acetate and hexanes.

  • For Step 2: Monitor the disappearance of the chloro-intermediate (from Step 1) and the appearance of a new, more polar spot corresponding to the final amine product. A more polar solvent system, such as Dichloromethane/Methanol, will likely be required.

Q4: The final product is an oil/difficult to crystallize. How can I purify it?

A4: The free-base form of the final product is likely to be a polar, potentially oily compound. Purification can be achieved via flash column chromatography on silica gel using a polar eluent system (e.g., a gradient of Methanol in Dichloromethane). Alternatively, converting the final amine to its dihydrochloride salt can facilitate purification by precipitation. Dissolving the crude product in a solvent like isopropanol and bubbling dry HCl gas through the solution, or adding a solution of HCl in an organic solvent, will often precipitate the salt, which can be collected by filtration[3].

Detailed Troubleshooting Guides

Troubleshooting Step 1: Synthesis of 2-Chloro-1-(4-methylpiperazin-1-yl)ethanone
Problem Potential Cause & Explanation Recommended Solution & Rationale
Low or No Yield 1. Reagent Degradation: Chloroacetyl chloride is highly sensitive to moisture. If the bottle has been opened multiple times, it may have hydrolyzed.Solution: Use a fresh bottle or freshly distilled chloroacetyl chloride. Rationale: Ensures the acylating agent is active and present in the correct stoichiometry.
2. Inadequate Temperature Control: The reaction is exothermic. Adding the chloroacetyl chloride too quickly can cause the temperature to rise, leading to side reactions and degradation.Solution: Add the chloroacetyl chloride dropwise to a cooled solution (0 °C) of 1-methylpiperazine. Rationale: Controls the reaction rate and minimizes the formation of undesired byproducts.
3. HCl Scavenging Issue: The reaction produces one equivalent of HCl, which can protonate the starting amine, rendering it non-nucleophilic.Solution: Include a non-nucleophilic base like triethylamine (TEA) or diisopropylethylamine (DIPEA) (at least 1.1 equivalents) in the reaction mixture with 1-methylpiperazine before adding the acyl chloride. Rationale: The added base neutralizes the generated HCl, keeping the starting amine in its reactive, free-base form.
Multiple Products Observed by TLC/LC-MS 1. Diacylation Impurity: If the starting 1-methylpiperazine is contaminated with piperazine, the formation of 1,4-bis(chloroacetyl)piperazine is possible.Solution: Ensure the purity of the starting 1-methylpiperazine via NMR or GC-MS before starting. Rationale: Prevents the formation of a difficult-to-remove, high-molecular-weight impurity.
2. Hydrolysis of Product: During aqueous workup, if the pH becomes too acidic or basic for prolonged periods, the amide bond could be susceptible to hydrolysis.Solution: Perform the aqueous workup quickly, using a mild base like sodium bicarbonate solution to neutralize excess acid, and do not let the layers sit for extended periods. Rationale: Minimizes contact time with aqueous acid/base to preserve the amide bond.
Difficult Workup (Emulsions) Formation of Salts: Piperazine derivatives can act as surfactants, especially after neutralization, leading to emulsions during extraction.Solution: Add a small amount of brine (saturated NaCl solution) to the aqueous layer to increase its ionic strength. If the emulsion persists, filtration through a pad of Celite can help break it. Rationale: The increased ionic strength of the aqueous phase helps to break the emulsion by reducing the solubility of organic components.
Troubleshooting Step 2: Amination and Purification
Problem Potential Cause & Explanation Recommended Solution & Rationale
Low Yield of Final Amine 1. Incomplete SN2 Reaction: The reaction between the chloro-intermediate and potassium phthalimide may be slow due to steric hindrance or low temperature.Solution: Ensure the reaction is run in a suitable polar aprotic solvent like DMF and heated (e.g., 80-100 °C) to drive the substitution to completion. Monitor by TLC until the chloro-intermediate is consumed. Rationale: Heat provides the necessary activation energy for the SN2 reaction to proceed at a reasonable rate.
2. Incomplete Phthalimide Cleavage: The hydrazinolysis step to release the free amine can sometimes be incomplete.Solution: Use a sufficient excess of hydrazine hydrate and ensure adequate reflux time (monitor by TLC). Rationale: The reaction is equilibrium-driven, and an excess of hydrazine pushes it towards the product.
3. Product Loss During Workup: The final product is a relatively polar amine, which can have some solubility in water, especially if the aqueous layer is acidic.Solution: Before extraction, ensure the aqueous layer is made robustly basic (pH > 12) with NaOH to suppress the protonation of the amine and maximize its partition into the organic solvent (e.g., DCM). Rationale: The free-base amine is significantly less water-soluble than its protonated salt form.
Product is an Inseparable Oil Residual Solvents or Impurities: The product may be hygroscopic or retain high-boiling solvents like DMF. Impurities can also inhibit crystallization.Solution 1 (Chromatography): Purify via flash silica gel chromatography with a DCM/MeOH gradient, potentially with a small amount of triethylamine (0.5%) added to the eluent. Rationale: The added base deactivates acidic sites on the silica gel, preventing streaking and improving the chromatography of the basic amine.
Solution 2 (Salt Formation): Convert the crude oil to its dihydrochloride salt by dissolving it in a minimal amount of methanol or isopropanol and adding a solution of HCl in ether or isopropanol. The salt often precipitates as a crystalline solid. Rationale: Salts of organic molecules are typically crystalline solids with well-defined melting points, making them easier to handle and purify than their free-base oil counterparts[3].

Detailed Experimental Protocols

Protocol 1: Synthesis of 2-Chloro-1-(4-methylpiperazin-1-yl)ethanone (Intermediate)

This protocol is adapted from a similar procedure for a related compound[1].

  • Reagent Preparation: In a flame-dried 250 mL round-bottom flask under an argon atmosphere, dissolve 1-methylpiperazine (5.0 g, 49.9 mmol) and triethylamine (7.6 mL, 54.9 mmol) in anhydrous dichloromethane (DCM, 100 mL).

  • Reaction Setup: Cool the solution to 0 °C using an ice-water bath.

  • Addition of Acyl Chloride: Add 2-chloroacetyl chloride (4.4 mL, 54.9 mmol) dropwise to the stirred solution over 20-30 minutes, ensuring the internal temperature does not exceed 5 °C.

  • Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2 hours. Monitor the reaction by TLC (e.g., 10% MeOH in DCM) until the 1-methylpiperazine is consumed.

  • Workup: Quench the reaction by slowly adding 50 mL of saturated aqueous sodium bicarbonate (NaHCO₃) solution. Transfer the mixture to a separatory funnel and separate the layers.

  • Extraction: Extract the aqueous layer with DCM (2 x 50 mL).

  • Drying and Concentration: Combine the organic layers, wash with brine (50 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: The crude product, typically a yellow or brown oil, can be purified by flash column chromatography on silica gel (eluting with a gradient of 0-5% methanol in dichloromethane) to afford the pure intermediate.

Parameter Expected Value
Expected Yield 80-90%
Appearance Yellow Oil
Predicted ¹H NMR (400 MHz, CDCl₃) δ 4.10 (s, 2H, -C(=O)CH₂Cl), 3.65 (t, J=5.0 Hz, 2H, piperazine), 3.55 (t, J=5.0 Hz, 2H, piperazine), 2.50 (t, J=5.0 Hz, 2H, piperazine), 2.40 (t, J=5.0 Hz, 2H, piperazine), 2.30 (s, 3H, -NCH₃).
Predicted ¹³C NMR (101 MHz, CDCl₃) δ 165.5 (C=O), 54.8 (piperazine), 54.5 (piperazine), 46.0 (-NCH₃), 45.8 (piperazine), 41.8 (piperazine), 41.0 (-CH₂Cl).

Note: Predicted NMR data is based on the published data for 2-Chloro-1-[4-(2-fluorobenzyl)piperazin-1-yl]ethanone and standard chemical shift principles[2].

Protocol 2: Synthesis of 2-Amino-1-(4-methylpiperazin-1-yl)ethanone (Final Product) via Gabriel Synthesis

This protocol is based on the general principles of the Gabriel Synthesis[4].

  • Setup: In a flame-dried round-bottom flask, combine 2-chloro-1-(4-methylpiperazin-1-yl)ethanone (from Step 1, e.g., 7.0 g, 39.6 mmol) and potassium phthalimide (8.1 g, 43.6 mmol) in anhydrous dimethylformamide (DMF, 80 mL).

  • Reaction: Heat the mixture to 90 °C and stir for 4-6 hours, monitoring by TLC for the disappearance of the starting chloro-intermediate.

  • Hydrazinolysis: Cool the reaction mixture to room temperature. Add hydrazine hydrate (3.9 mL, 79.2 mmol) and ethanol (80 mL).

  • Deprotection: Heat the mixture to reflux (around 80-85 °C) for 4 hours. A thick white precipitate (phthalhydrazide) will form.

  • Filtration: Cool the mixture to room temperature and filter off the white solid. Wash the solid with a small amount of cold ethanol.

  • Concentration: Concentrate the filtrate under reduced pressure to remove the ethanol and most of the DMF.

  • Aqueous Workup: To the residue, add 100 mL of water and basify to pH > 12 with 5 M NaOH solution.

  • Extraction: Extract the basic aqueous solution extensively with DCM (4 x 75 mL).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude free-base product.

  • Purification/Salt Formation:

    • Option A (Chromatography): Purify the crude oil by flash chromatography as described in the troubleshooting section.

    • Option B (Salt Formation): Dissolve the crude oil in isopropanol (50 mL). Slowly add a 2 M solution of HCl in diethyl ether until the solution is acidic and a precipitate forms. Cool in an ice bath for 30 minutes, collect the solid by filtration, wash with cold diethyl ether, and dry under vacuum to obtain 2-Amino-1-(4-methylpiperazin-1-yl)ethanone dihydrochloride as a solid.

Parameter Expected Value
Expected Yield 60-75%
Appearance (Dihydrochloride Salt) White to off-white solid[5][6]
Melting Point (Dihydrochloride Salt) ~274 °C[5][6]
Predicted ¹H NMR (400 MHz, D₂O, for Dihydrochloride Salt) δ 4.05 (s, 2H, -C(=O)CH₂NH₂), 3.80-3.40 (m, 8H, piperazine protons), 2.95 (s, 3H, -NCH₃).
Predicted ¹³C NMR (101 MHz, D₂O, for Dihydrochloride Salt) δ 168.0 (C=O), 53.5 (piperazine), 52.8 (piperazine), 43.5 (-NCH₃), 42.0 (piperazine), 41.5 (piperazine), 40.0 (-CH₂NH₂).

Note: Predicted NMR data is based on general principles and expected shifts for similar structures in an acidic aqueous solvent.

References

  • Covalent Modification of p53 by (E)-1-(4-Methylpiperazin-1-yl)-3-(5-nitrofuran-2-yl)prop-2-en-1-one. National Institutes of Health. Available at: [Link]

  • 2-Chloro-1-[4-(2-fluorobenzyl)piperazin-1-yl]ethanone. National Institutes of Health. Available at: [Link]

  • Chloroacetyl chloride HAZARD SUMMARY. NJ.gov. Available at: [Link]

  • Utility of 2-Chloro-N-arylacetamide and 1,1′-(Piperazine-1,4-diyl)bis(2-chloroethanone) as Versatile Precursors for Novel Mono- and Bis[thienopyridines]. ACS Publications. Available at: [Link]

  • The Gabriel Synthesis. Master Organic Chemistry. Available at: [Link]

  • Synthesis of Chiral 1,2-Amino Alcohol-Containing Compounds Utilizing Ruthenium-Catalyzed Asymmetric Transfer Hydrogenation of Unprotected α-Ketoamines. SciHorizon. Available at: [Link]

  • SAFETY DATA SHEET - 1-Methylpiperazine. Fisher Scientific. Available at: [Link]

Sources

Reference Data & Comparative Studies

Validation

Biological evaluation of 2-Amino-1-(4-methyl-piperazin-1-yl)-ethanone analogs

An Objective Guide to the Biological Evaluation of 2-Amino-1-(4-methyl-piperazin-1-yl)-ethanone Analogs Authored by a Senior Application Scientist The piperazine scaffold is a cornerstone in medicinal chemistry, recogniz...

Author: BenchChem Technical Support Team. Date: February 2026

An Objective Guide to the Biological Evaluation of 2-Amino-1-(4-methyl-piperazin-1-yl)-ethanone Analogs

Authored by a Senior Application Scientist

The piperazine scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in clinically successful drugs targeting a wide array of biological systems.[1][2] Derivatives of piperazine exhibit a vast range of activities, including anticancer, antimicrobial, and central nervous system effects.[3][4] This guide focuses on a specific chemical class: analogs of 2-Amino-1-(4-methyl-piperazin-1-yl)-ethanone. Our objective is to provide a comprehensive framework for their systematic biological evaluation, moving from initial high-throughput screening to in-depth mechanistic studies.

We will dissect the rationale behind the selection of each experimental stage, offering not just protocols but the strategic thinking required to interpret the data and make informed decisions in a drug discovery pipeline. The journey of a compound from a chemical library to a potential therapeutic candidate is one of rigorous, multi-faceted testing.

The Strategic Funnel: A Workflow for Biological Evaluation

The evaluation of novel chemical entities follows a logical progression, often visualized as a funnel. We begin with broad, high-throughput assays to quickly identify promising candidates from a larger library of analogs. Subsequent stages involve more complex, lower-throughput assays to characterize the most potent and selective compounds. This approach maximizes efficiency and resource allocation.

The causality for this staged approach is rooted in risk management and resource optimization. Initial in vitro assays are relatively fast and inexpensive, allowing for the screening of hundreds of compounds. It is only the most promising candidates from these early screens that justify the significant investment of time and resources required for in vivo animal studies.

Caption: A strategic workflow for the biological evaluation of novel chemical analogs.

Part 1: Primary Screening for Cytotoxic Activity

The initial step for many discovery programs, particularly in oncology, is to assess the general cytotoxicity of the new analogs against relevant cancer cell lines. This provides a first pass on whether the chemical modifications have imparted biological activity.

Rationale for Assay Choice: Colorimetric assays like MTT or luminescence-based assays like CellTiter-Glo® are staples for primary screening.[5][6] They are chosen for their:

  • Scalability: Easily automated for high-throughput screening (HTS) in 96- or 384-well formats.[7]

  • Cost-Effectiveness: They are generally less expensive than more complex assays.[8]

  • Rapidity: Results can often be obtained within 24-72 hours.

It is crucial to understand that these assays measure different cellular parameters. MTT measures metabolic activity via mitochondrial reductases, while CellTiter-Glo® quantifies ATP levels as an indicator of cell viability.[7][9] Discrepancies between these assays can provide early clues about a compound's mechanism of action.

Experimental Protocol: MTT Cytotoxicity Assay

This protocol is designed to determine the concentration of an analog that inhibits 50% of cellular metabolic activity (IC50).

1. Cell Seeding:

  • Culture cancer cells (e.g., HeLa for cervical cancer, MCF-7 for breast cancer) to ~80% confluency.[5]
  • Trypsinize, count, and resuspend cells in fresh culture medium.
  • Seed 5,000-10,000 cells per well in a 96-well flat-bottom plate.
  • Incubate for 24 hours at 37°C, 5% CO2 to allow for cell attachment.

2. Compound Treatment:

  • Prepare a 2X stock concentration series of each analog in culture medium. A typical range is from 100 µM down to 1 nM.
  • Remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include vehicle-only (e.g., 0.1% DMSO) and no-treatment controls.
  • Incubate for 48-72 hours.

3. MTT Addition and Incubation:

  • Prepare a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in sterile PBS.
  • Add 20 µL of the MTT solution to each well.
  • Incubate for 3-4 hours at 37°C. Viable cells with active metabolism will reduce the yellow MTT to a purple formazan precipitate.

4. Solubilization and Measurement:

  • Carefully remove the medium.
  • Add 150 µL of DMSO to each well to dissolve the formazan crystals.
  • Shake the plate gently for 10 minutes.
  • Measure the absorbance at 570 nm using a microplate reader.

5. Data Analysis:

  • Subtract the background absorbance (from wells with no cells).
  • Normalize the data to the vehicle control (100% viability).
  • Plot the percentage of viability versus the log of the compound concentration and fit a sigmoidal dose-response curve to calculate the IC50 value.

Part 2: Target-Based Assays - The Quest for Specificity

Piperazine derivatives are known to inhibit a variety of enzymes, with protein kinases being a particularly important target class in cancer therapy.[2][10] If the analogs are designed with a specific kinase in mind, a target-based assay is the logical next step. This confirms that the observed cytotoxicity is due to the inhibition of the intended target and not non-specific effects.

Rationale for Assay Choice: Biochemical kinase assays are essential for determining inhibitory potency (IC50 or Ki) and selectivity.[11] The ADP-Glo™ Kinase Assay is a widely used format because it measures the formation of ADP, a universal product of kinase reactions, making it adaptable to virtually any kinase.[12]

Experimental Protocol: ADP-Glo™ Kinase Inhibition Assay

This protocol measures the amount of ADP produced in a kinase reaction, which is inversely correlated with the inhibitory activity of the test compound.

1. Reagent Preparation:

  • Prepare the kinase buffer, the specific kinase of interest, its corresponding substrate, and ATP. The ATP concentration should ideally be at or near the Km value for the specific kinase to ensure accurate determination of inhibitor potency.[11]
  • Prepare a serial dilution of the test analogs.

2. Kinase Reaction:

  • In a 384-well plate, add the following to each well:
  • 1 µL of test analog or vehicle control.
  • 2 µL of the kinase.
  • 2 µL of the substrate/ATP mixture to initiate the reaction.[12]
  • Incubate at room temperature for 60 minutes.

3. ADP Detection:

  • Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.
  • Incubate for 40 minutes at room temperature.
  • Add 10 µL of Kinase Detection Reagent to convert the newly formed ADP back to ATP, which then drives a luciferase reaction.[12]
  • Incubate for 30 minutes at room temperature.

4. Measurement and Analysis:

  • Measure the luminescence signal using a plate reader.
  • The luminescent signal is proportional to the amount of ADP generated and thus inversely proportional to kinase inhibition.
  • Calculate the percentage of inhibition relative to controls and determine the IC50 value by plotting inhibition versus compound concentration.

Comparative Data Analysis

To illustrate the evaluation process, consider the following hypothetical data for the parent compound and three new analogs.

Table 1: In Vitro Cytotoxicity and Kinase Inhibition

Compound IDStructure ModificationHeLa IC50 (µM)Target Kinase IC50 (nM)Selectivity Index (SI)*
Parent(Reference Scaffold)12.58501.0
Analog AAddition of a 4-chlorophenyl group2.15515.5
Analog BReplacement of methyl with ethyl10.87901.1
Analog CAddition of a furan ring5.56201.4

*Selectivity Index (SI) is calculated as (Parent Kinase IC50 / Analog Kinase IC50). A higher SI indicates greater improvement in potency over the parent compound.

Scientist's Interpretation:

  • Analog A is the most promising candidate. The addition of a 4-chlorophenyl group resulted in a ~6-fold increase in cytotoxicity and a significant ~15.5-fold increase in target kinase inhibition. This suggests a strong structure-activity relationship (SAR) where this modification favorably interacts with the kinase's active site.

  • Analog B shows minimal improvement, indicating that modifying the N-methyl group is not a productive path for enhancing potency.

  • Analog C shows a modest increase in cytotoxicity but little improvement in kinase inhibition, suggesting its cytotoxic effect might be partially due to off-target activity. This warrants further investigation.

Part 3: Delving into the Mechanism of Action

Potent, on-target activity is an excellent start, but understanding the downstream cellular consequences is critical. For anticancer agents, the induction of apoptosis (programmed cell death) is a highly desirable mechanism.[13] Piperazine compounds have been shown to induce apoptosis by modulating key signaling pathways.[14]

A common mechanism for kinase inhibitors is the suppression of pro-survival signals, leading to the activation of the intrinsic mitochondrial apoptosis pathway.

G AnalogA Analog A (Kinase Inhibitor) Kinase Pro-Survival Kinase (e.g., Akt, MEK) AnalogA->Kinase Inhibition Bcl2 Anti-Apoptotic Proteins (e.g., Bcl-2) Kinase->Bcl2 Phosphorylates & Activates BaxBak Pro-Apoptotic Proteins (Bax/Bak) Bcl2->BaxBak Sequesters & Inhibits Mito Mitochondrial Outer Membrane Permeabilization BaxBak->Mito Induces CytC Cytochrome c Release Mito->CytC Casp9 Caspase-9 Activation CytC->Casp9 Casp3 Caspase-3 Activation Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis

Caption: A potential signaling pathway for apoptosis induction by a kinase inhibitor analog.

Experimental Protocol: Caspase-3/7 Activity Assay

This assay quantifies the activity of executioner caspases 3 and 7, which are key mediators of apoptosis.

1. Cell Seeding and Treatment:

  • Seed cells in a white-walled, clear-bottom 96-well plate and treat with the IC50 concentration of the test analog (e.g., Analog A) for 24 hours.
  • Include a positive control (e.g., staurosporine) and a vehicle control.

2. Assay Procedure:

  • Allow the plate to equilibrate to room temperature.
  • Prepare the Caspase-Glo® 3/7 Reagent according to the manufacturer's instructions.
  • Add 100 µL of the reagent to each well.
  • Mix gently by orbital shaking for 1 minute.
  • Incubate at room temperature for 1-2 hours, protected from light.

3. Measurement and Analysis:

  • Measure the luminescence using a plate reader. The signal is proportional to the amount of caspase activity.
  • A significant increase in luminescence compared to the vehicle control indicates the induction of apoptosis.

Part 4: Pharmacokinetics and In Vivo Efficacy

The final hurdle before a compound can be considered a true drug candidate is to evaluate its properties in a more complex biological system. This involves assessing its ADME (Absorption, Distribution, Metabolism, and Excretion) properties and its efficacy in an animal model.[1]

Table 2: Comparative ADME and In Vivo Data

Compound IDHuman Liver Microsomal Stability (t½, min)Caco-2 Permeability (Papp, 10⁻⁶ cm/s)Tumor Growth Inhibition (%) in Xenograft Model (at 10 mg/kg)
Analog A53.1[15]>1.2[16]65
Doxorubicin (Control)25.0Low72

Scientist's Interpretation:

  • Analog A exhibits excellent liver microsomal stability, suggesting it may have a longer half-life in the body compared to many standard drugs.[15] Its high Caco-2 permeability score predicts good potential for oral absorption.[16]

  • Crucially, it demonstrates significant tumor growth inhibition in an in vivo model, validating the results from the in vitro assays. While slightly less potent than the control drug Doxorubicin in this specific test, its superior ADME profile might offer advantages in terms of dosing schedules and potential for oral administration.

Conclusion and Future Directions

This guide outlines a systematic, multi-stage approach to the biological evaluation of 2-Amino-1-(4-methyl-piperazin-1-yl)-ethanone analogs. Through a combination of broad cytotoxicity screening, specific target-based assays, mechanistic studies, and preclinical evaluation, we can effectively identify and characterize promising new chemical entities.

Based on our hypothetical data, Analog A stands out as a strong lead candidate. The next steps in its development would include:

  • Extensive Selectivity Profiling: Screening against a broad panel of kinases to ensure a clean safety profile.

  • In Vivo Toxicology Studies: To determine the maximum tolerated dose and identify any potential liabilities.

  • Lead Optimization: Synthesizing further analogs of Analog A to fine-tune its potency, selectivity, and pharmacokinetic properties.

The journey of drug discovery is iterative. The data gathered from each experimental stage provides crucial insights that inform the design of the next generation of compounds, bringing us closer to novel and effective therapeutics.

References

  • Exploring the Chemistry and Biological Activities of Piperazine Derivatives in Medicinal Chemistry - ResearchGate.
  • Synthesis and Biological Evaluation of 4-Aminoantipyrine Analogues - PubMed. Available from: [Link]

  • Design, Synthesis and Biological Evaluation of New Piperazin-4-yl-(acetyl-thiazolidine-2,4-dione) Norfloxacin Analogues as Antimicrobial Agents - MDPI. Available from: [Link]

  • Design, synthesis and anti-HIV-1 RT evaluation of 2-(benzyl(4-chlorophenyl)amino)-1-(piperazin-1-yl)ethanone derivatives - ResearchGate. Available from: [Link]

  • Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. Available from: [Link]

  • Design, Synthesis, and Biological Evaluation of 2-Substituted Aniline Pyrimidine Derivatives as Potent Dual Mer/c-Met Inhibitors - MDPI. Available from: [Link]

  • Effects of Piperazine Derivative on Paclitaxel Pharmacokinetics - MDPI. Available from: [Link]

  • Design, synthesis, in silico and biological evaluation of novel 2-(4-(4-substituted piperazin-1-yl)benzylidene)hydrazine carboxamides - PubMed. Available from: [Link]

  • (PDF) Exploring the Chemistry and Biological Activities of Piperazine Derivatives in Medicinal Chemistry - ResearchGate. Available from: [Link]

  • Discovery of Small-Molecule PD-L1 Inhibitors via Virtual Screening and Their Immune-Mediated Anti-Tumor Effects - MDPI. Available from: [Link]

  • Development of 1-(4-(Substituted)piperazin-1-yl)-2-((2-((4-methoxybenzyl)thio)pyrimidin-4-yl)oxy)ethanones That Target Poly (ADP-Ribose) Polymerase in Human Breast Cancer Cells - MDPI. Available from: [Link]

  • Piperazine derivatives with central pharmacological activity used as therapeutic tools - PubMed. Available from: [Link]

  • Mechanism of action of novel piperazine containing a toxicant against human liver cancer cells - PubMed Central. Available from: [Link]

  • Advances in Cytotoxicity Testing: From In Vitro Assays to In Silico Models - MDPI. Available from: [Link]

  • Step-by-Step Guide to Kinase Inhibitor Development - Reaction Biology. Available from: [Link]

  • Novel Piperazine Derivatives of Vindoline as Anticancer Agents - MDPI. Available from: [Link]

  • Development of small molecule drugs targeting immune checkpoints - PMC. Available from: [Link]

  • CN108129404B - Synthesis method of chiral piperazinone derivative - Google Patents.
  • Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example - PMC - PubMed Central. Available from: [Link]

  • In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay - International Journal of Pharmaceutical Research and Applications (IJPRA). Available from: [Link]

  • A high density assay format for the detection of novel cytotoxicagents in large chemical libraries - NIH. Available from: [Link]

  • Evolution in the synthesis of 1,4-benzothiazines over the last decade (2014 to 2024) - PMC. Available from: [Link]

  • Small molecule inhibitors as emerging cancer therapeutics - OAText. Available from: [Link]

  • Small Molecules for Cancer Targets | Discovery on Target | Sept 22 - 25, 2025. Available from: [Link]

  • Novel Piperazine Derivatives of Vindoline as Anticancer Agents - PubMed. Available from: [Link]

  • How Does a Biochemical Kinase Assay Work? - BellBrook Labs. Available from: [Link]

  • Update on in vitro cytotoxicity assays for drug development - ResearchGate. Available from: [Link]

  • (PDF) Effect of a novel piperazine compound on cancer cells - ResearchGate. Available from: [Link]

  • Special Issue : In Silico and In Vitro Screening of Small Molecule Inhibitors - MDPI. Available from: [Link]

  • Cell Proliferation and Cytotoxicity Assays, The Fundamentals for Drug Discovery. Available from: [Link]

  • Arylpiperazine Derivatives and Cancer: A New Challenge in Medicinal Chemistry - MDPI. Available from: [Link]

Sources

Comparative

A Comparative Guide to the Efficacy of 2-Amino-1-(4-methyl-piperazin-1-yl)-ethanone Derivatives in Oncology and Microbiology

This guide provides a comparative analysis of the efficacy of derivatives based on the 2-Amino-1-(4-methyl-piperazin-1-yl)-ethanone scaffold. We will explore the structure-activity relationships that govern their perform...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comparative analysis of the efficacy of derivatives based on the 2-Amino-1-(4-methyl-piperazin-1-yl)-ethanone scaffold. We will explore the structure-activity relationships that govern their performance as both anticancer and antimicrobial agents, supported by experimental data from peer-reviewed literature. Detailed protocols for the key assays used in these evaluations are also provided to ensure scientific transparency and reproducibility.

The Piperazine Scaffold: A Cornerstone in Modern Medicinal Chemistry

The piperazine ring is a six-membered heterocyclic compound containing two nitrogen atoms at opposite positions. This structure is considered "privileged" in drug discovery for several reasons.[1][2] Its flexible core allows for the synthesis of a wide array of derivatives, and the two nitrogen atoms provide sites for hydrogen bonding, which can improve solubility, bioavailability, and target affinity.[1] Consequently, the piperazine moiety is a key component in numerous clinically approved drugs with diverse biological activities, including anticancer, antimicrobial, antiviral, and anti-inflammatory effects.[1][3] The 2-Amino-1-(4-methyl-piperazin-1-yl)-ethanone core provides a robust platform for developing novel therapeutic agents by modifying the substituents on the amino group.

Comparative Efficacy Analysis

The therapeutic efficacy of piperazine derivatives is highly dependent on the nature of the chemical groups attached to the core structure. Below, we compare the performance of representative derivatives in two key therapeutic areas: oncology and microbiology.

Anticancer Activity

The introduction of a piperazine moiety to natural products and other scaffolds has been shown to significantly enhance their anticancer activity.[4] The primary method for evaluating the in vitro cytotoxic effects of these compounds is the MTT (3-[4,5-dimethylthiazol-2-yl]-2,5 diphenyl tetrazolium bromide) assay, which measures the metabolic activity of cells as an indicator of their viability.[5]

A study on vindoline-piperazine conjugates demonstrated that the addition of various N-substituted piperazine pharmacophores resulted in significant antiproliferative effects against a panel of 60 human tumor cell lines.[6] The potency of these derivatives, measured as the half-maximal inhibitory concentration (IC50), varied based on the substituent. For instance, a conjugate with a [4-(trifluoromethyl)benzyl]piperazine moiety showed a growth inhibition (GI50) value of 1.00 µM against the MDA-MB-468 breast cancer cell line.[6] Another derivative, containing a 1-bis(4-fluorophenyl)methyl piperazine group, was most effective against the HOP-92 non-small cell lung cancer cell line with a GI50 of 1.35 µM.[6]

Table 1: Comparative Anticancer Activity of Piperazine Derivatives

Compound IDTarget Cell LineIC50 / GI50 (µM)
Vindoline- [4-(trifluoromethyl)benzyl]piperazine ConjugateMDA-MB-468 (Breast Cancer)1.00[6]
Vindoline- [1-bis(4-fluorophenyl)methyl piperazine] ConjugateHOP-92 (Non-Small Cell Lung Cancer)1.35[6]
Ursolic Acid Derivative with 4-fluorobenzyl and piperazineHeLa (Cervical Cancer)2.6[4]
Ursolic Acid Derivative with 4-fluorobenzyl and piperazineMKN45 (Gastric Cancer)2.1[4]
2-benzylidene-1-indanone derivative (Compound 20)HGC-27 (Gastric Cancer)2.57[7]

Data synthesized from multiple sources for comparative purposes.

These results highlight a crucial aspect of the structure-activity relationship (SAR): the nature of the substituent on the piperazine ring directly influences the cytotoxic potency and selectivity of the compound.

Antimicrobial Activity

The rise of antimicrobial resistance necessitates the development of novel therapeutic agents.[2][8] Piperazine derivatives have emerged as a promising class of compounds in this area, exhibiting activity against a range of bacterial and fungal pathogens.[2][3] The efficacy of these compounds is typically quantified by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the drug that prevents visible microbial growth.[9][10]

In a study of novel piperazine derivatives, compound RL-308 demonstrated potent bactericidal activity.[11][12] The MIC of RL-308 against Shigella flexineri was found to be 2 µg/mL, and against Staphylococcus aureus, it was 4 µg/mL.[11][12] This indicates a high level of efficacy against both Gram-negative and Gram-positive bacteria.

Table 2: Comparative Antimicrobial Activity (MIC) of Piperazine Derivatives

Compound IDTarget MicroorganismMIC (µg/mL)
RL-308Shigella flexineri2[11][12]
RL-308Staphylococcus aureus4[11][12]
RL-308MRSA16[11][12]
RL-328Various bacterial strains128[11][12]
4qAspergillus niger K915.62[13]

Data synthesized from multiple sources for comparative purposes.

The SAR for antimicrobial activity suggests that incorporating electron-withdrawing groups like chlorine or bromine can enhance antibacterial effects, while electron-donating groups may reduce potency.[8]

Structure-Activity Relationship (SAR) Insights

The experimental data reveals clear SAR trends for this class of compounds. The choice of substituent on the piperazine ring is a critical determinant of both the type and potency of biological activity.

Caption: Structure-Activity Relationship (SAR) of Piperazine Derivatives.

Detailed Experimental Methodologies

To ensure the trustworthiness and reproducibility of the efficacy data, it is essential to understand the underlying experimental protocols.

Protocol for MTT Cell Viability Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity.[14] NAD(P)H-dependent cellular oxidoreductase enzymes can, under defined conditions, reflect the number of viable cells present.[5] These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.[5][14]

Step-by-Step Methodology:

  • Cell Plating: Seed cells in a 96-well plate at a density of 1,000 to 100,000 cells per well and incubate for 6 to 24 hours.[15]

  • Compound Treatment: Add various concentrations of the test compound to the wells. Include untreated control wells. Incubate for the desired exposure time (e.g., 48 or 72 hours).[16]

  • MTT Addition: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well.[15]

  • Incubation: Incubate the plate for 2 to 4 hours at 37°C until a purple precipitate is visible.[15]

  • Formazan Solubilization: Add 100 µL of a detergent reagent (e.g., acidified isopropanol or DMSO) to each well to dissolve the formazan crystals.[15]

  • Absorbance Reading: Leave the plate at room temperature in the dark for 2 hours.[15] Measure the absorbance at 570 nm using a microplate reader.[15] A reference wavelength of 630 nm can be used to correct for background absorbance.[14]

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control. The IC50 value is determined by plotting cell viability against compound concentration.

MTT_Workflow start Start plate_cells 1. Plate Cells in 96-well Plate (1,000-100,000 cells/well) start->plate_cells add_compound 2. Add Test Compound (Various Concentrations) plate_cells->add_compound incubate1 3. Incubate (e.g., 48-72 hours) add_compound->incubate1 add_mtt 4. Add 10 µL MTT Reagent incubate1->add_mtt incubate2 5. Incubate (2-4 hours) (Purple Precipitate Forms) add_mtt->incubate2 add_detergent 6. Add 100 µL Detergent (Solubilize Formazan) incubate2->add_detergent incubate3 7. Incubate (2 hours, dark) add_detergent->incubate3 read_absorbance 8. Read Absorbance at 570 nm incubate3->read_absorbance analyze 9. Calculate % Viability & IC50 read_absorbance->analyze end End analyze->end

Caption: Workflow for the MTT Cell Viability Assay.

Protocol for Broth Microdilution MIC Assay

The broth microdilution method is a standardized technique used to determine the MIC of an antimicrobial agent against a specific microorganism.[17][18]

Step-by-Step Methodology:

  • Prepare Stock Solution: Dissolve the test compound in a suitable solvent to create a high-concentration stock solution.

  • Serial Dilution: In a 96-well microtiter plate, perform a two-fold serial dilution of the compound in a sterile growth medium (e.g., Mueller-Hinton Broth).[10][17]

  • Inoculum Preparation: Prepare a standardized inoculum of the test microorganism, adjusted to a concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.

  • Inoculation: Add the bacterial inoculum to each well of the microtiter plate. Include a positive control well (bacteria, no compound) and a negative control well (medium only).[17]

  • Incubation: Cover the plate and incubate at 35°C ± 2°C for 16-20 hours.[17]

  • Result Interpretation: After incubation, visually inspect the plate for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth.[10][17]

Conclusion and Future Directions

Derivatives of the 2-Amino-1-(4-methyl-piperazin-1-yl)-ethanone scaffold represent a versatile and promising class of compounds with significant potential in both oncology and microbiology. The structure-activity relationship studies clearly indicate that targeted modifications to the piperazine ring can yield compounds with high potency and selectivity. Future research should focus on optimizing these substitutions to improve pharmacokinetic properties and reduce potential off-target effects, paving the way for the development of next-generation therapeutic agents.[8]

References

  • Lozynskyi, A. V., et al. (2022). Synthesis and evaluation of biological activity of 1-[2-amino-4-methylthiazol-5-yl]-3-arylpropenones. Biopolymers and Cell, 37(5), 389-399. Available from: [Link]

  • ResearchGate. (2022). Synthesis and evaluation of biological activity of 1-[2-amino-4-methylthiazol-5-yl]-3-arylpropenones. Available from: [Link]

  • PubMed. (2024). Synthesis and biological evaluation, network pharmacology, and molecular docking of 2-benzylidene-1-indanone derivatives as antitumor agents. Available from: [Link]

  • ResearchGate. (n.d.). Synthetic Protocols, Structural Activity Relationship, and Biological Activity of Piperazine and its Derivatives. Available from: [Link]

  • ResearchGate. (2022). (PDF) Synthesis and evaluation of bioactivity of 6-imidazo[2,1-b][7][19]thiazine derivatives. Available from: [Link]

  • Patel, P. R., et al. (2022). Novel Piperazine Derivatives as Anti Microbial Agents: A Comprehensive Review. Asian Pacific Journal of Health Sciences, 9(2), 36-39. Available from: [Link]

  • ResearchGate. (n.d.). Antimicrobial Activity of Novel Piperazine Molecules. Available from: [Link]

  • protocols.io. (2023). Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method. Available from: [Link]

  • ResearchGate. (n.d.). The structure‐activity relationship of anticancer activity piperazine derivatives. Available from: [Link]

  • International Journal of Current Microbiology and Applied Sciences. (2024). Antimicrobial Activity of Novel Piperazine Molecules. Available from: [Link]

  • MDPI. (n.d.). Novel Piperazine Derivatives of Vindoline as Anticancer Agents. Available from: [Link]

  • MDPI. (2024). Design, Synthesis, and Biological Evaluation of 2-Substituted Aniline Pyrimidine Derivatives as Potent Dual Mer/c-Met Inhibitors. Available from: [Link]

  • PubMed. (2024). Novel Piperazine Derivatives of Vindoline as Anticancer Agents. Available from: [Link]

  • IDEXX. (n.d.). Microbiology guide to interpreting minimum inhibitory concentration (MIC). Available from: [Link]

  • Der Pharma Chemica. (n.d.). A valuable insight into recent advances on antimicrobial activity of piperazine derivatives. Available from: [Link]

  • PubMed. (2011). Cell sensitivity assays: the MTT assay. Available from: [Link]

  • Horton, T. (n.d.). MTT Cell Assay Protocol. Available from: [Link]

  • ResearchGate. (2011). Cell sensitivity assays: the MTT assay. Cancer cell culture: methods and protocols. Available from: [Link]

  • PMC. (n.d.). Piperazine skeleton in the structural modification of natural products: a review. Available from: [Link]

  • Bentham Science. (2025). Advances in Piperazine-based Compounds for Antimicrobial Drug Development: Design, SAR, and Therapeutic Potential. Available from: [Link]

  • BMG LABTECH. (2024). The minimum inhibitory concentration of antibiotics. Available from: [Link]

  • YouTube. (2021). Broth Microdilution assay - How to determine the MIC (Minimum Inhibitory Concentration). Available from: [Link]

Sources

Validation

A Senior Application Scientist's Guide to In Vitro Profiling of 2-Amino-1-(4-methyl-piperazin-1-yl)-ethanone Compounds

Introduction The piperazine scaffold is a cornerstone in modern medicinal chemistry, recognized for its prevalence in a wide array of clinically approved drugs and biologically active molecules.[1][2] Its versatile physi...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

The piperazine scaffold is a cornerstone in modern medicinal chemistry, recognized for its prevalence in a wide array of clinically approved drugs and biologically active molecules.[1][2] Its versatile physicochemical properties allow for favorable pharmacokinetics and the ability to interact with a diverse range of biological targets.[1][2] Within this broad chemical class, 2-Amino-1-(4-methyl-piperazin-1-yl)-ethanone and its derivatives represent a chemical space of significant interest for drug discovery. The inherent structural motifs—a secondary amine, a ketone, and a methyl-piperazine group—suggest the potential for interactions with multiple target families, including G-protein coupled receptors (GPCRs), enzymes, and transporters.

This guide provides a comprehensive comparison of essential in vitro assays to build a robust pharmacological profile for novel compounds based on the 2-Amino-1-(4-methyl-piperazin-1-yl)-ethanone scaffold. We will move beyond mere procedural descriptions to explore the causal relationships behind experimental choices, ensuring a self-validating and scientifically rigorous approach to lead characterization.

Part 1: Primary Target Identification and Affinity Determination

The initial phase of in vitro profiling aims to identify the primary biological targets of the novel compound and quantify its binding affinity. Given the structural alerts within the 2-Amino-1-(4-methyl-piperazin-1-yl)-ethanone scaffold, a logical starting point is to investigate its potential interaction with receptors and enzymes known to bind piperazine-containing ligands.

Receptor Binding Assays: Unveiling Molecular Interactions

Many piperazine derivatives exhibit activity at central nervous system (CNS) receptors, such as sigma (σ) receptors, dopamine, and serotonin receptors.[1][3] Radioligand binding assays are the gold standard for determining the affinity of a test compound for a specific receptor.

These assays operate on the principle of competitive displacement. A radiolabeled ligand with known high affinity for the target receptor is incubated with a preparation of the receptor (e.g., cell membranes or tissue homogenates). The addition of a non-radiolabeled test compound will compete with the radioligand for the binding site. The potency of the test compound is determined by its ability to displace the radioligand, which is quantified by measuring the decrease in radioactivity bound to the receptor preparation.

G cluster_prep Receptor Preparation cluster_assay Competitive Binding Assay cluster_separation Separation & Quantification cluster_analysis Data Analysis prep1 Homogenize rat liver tissue prep2 Centrifuge and resuspend pellet to obtain membrane fraction prep1->prep2 assay1 Incubate receptor membranes with 3H-pentazocine (radioligand) prep2->assay1 assay2 Add varying concentrations of 2-Amino-1-(4-methyl-piperazin-1-yl)-ethanone assay1->assay2 assay3 Incubate to reach equilibrium assay2->assay3 sep1 Rapid filtration through glass fiber filters assay3->sep1 sep2 Wash to remove unbound radioligand sep1->sep2 sep3 Quantify bound radioactivity via liquid scintillation counting sep2->sep3 ana1 Plot % displacement vs. compound concentration sep3->ana1 ana2 Calculate IC50 and Ki values ana1->ana2 G cluster_cell_culture Cell Seeding cluster_treatment Compound Treatment cluster_assay_procedure MTT Assay cluster_readout Data Acquisition & Analysis culture1 Seed cells (e.g., HeLa, HEK293) in a 96-well plate culture2 Allow cells to attach overnight culture1->culture2 treat1 Treat cells with a serial dilution of 2-Amino-1-(4-methyl-piperazin-1-yl)-ethanone culture2->treat1 treat2 Incubate for a defined period (e.g., 24-72 hours) treat1->treat2 assay1 Add MTT reagent to each well treat2->assay1 assay2 Incubate to allow formazan crystal formation assay1->assay2 assay3 Solubilize formazan crystals with DMSO or similar solvent assay2->assay3 read1 Measure absorbance at ~570 nm assay3->read1 read2 Calculate cell viability relative to untreated controls read1->read2 read3 Determine the IC50 value read2->read3

Sources

Comparative

A Comparative Guide to the Structure-Activity Relationship of 2-Amino-1-(piperazin-1-yl)-ethanone Derivatives and Their Analogs

For Researchers, Scientists, and Drug Development Professionals The Versatile Piperazine Scaffold: A Foundation for Drug Discovery The piperazine ring, a six-membered heterocycle with two opposing nitrogen atoms, is a pr...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

The Versatile Piperazine Scaffold: A Foundation for Drug Discovery

The piperazine ring, a six-membered heterocycle with two opposing nitrogen atoms, is a privileged structure in medicinal chemistry.[1][2] Its unique physicochemical properties, including a high polar surface area and the ability to act as both hydrogen bond donors and acceptors, contribute to favorable pharmacokinetic profiles, such as improved aqueous solubility and oral bioavailability.[1] The two nitrogen atoms of the piperazine ring offer convenient points for structural modification, allowing for the fine-tuning of a compound's biological activity.[2] This versatility has led to the incorporation of the piperazine moiety into a wide array of therapeutic agents, including those with antimicrobial, anticancer, antiviral, and antipsychotic activities.[3]

Comparative Analysis of Structural Modifications

This section will delve into the structure-activity relationships of 2-amino-1-(piperazin-1-yl)-ethanone derivatives by examining key points of structural variation:

  • Substitution on the Piperazine Nitrogen (N4)

  • Substitution on the Amino Group (N2)

Impact of N4-Piperazine Substitutions on Antimicrobial Activity

A study on a series of 1-(4-benzhydrylpiperazin-1-yl)-2-substituted-amino-ethanone derivatives provides valuable insights into the role of the N4-substituent on antimicrobial activity.[4] The parent structure in this series features a bulky benzhydryl group at the N4 position of the piperazine ring. The primary modifications were made to the 2-amino group, allowing for an assessment of its contribution to the overall activity.

Key Observation : The nature of the substituent on the 2-amino group significantly influences the antimicrobial spectrum and potency.

SAR_Antimicrobial cluster_scaffold Core Scaffold: 2-Amino-1-(4-benzhydrylpiperazin-1-yl)-ethanone cluster_modifications Modifications at 2-Amino Position cluster_activity Antimicrobial Activity Scaffold Morpholino Morpholino Activity High Potency Moderate Potency Low Potency Morpholino->Activity:high Potent against S. aureus and P. vulgaris Piperidino Piperidino Piperidino->Activity:moderate Moderate Activity Pyrrolidino Pyrrolidino Pyrrolidino->Activity:moderate Moderate Activity 4-methylpiperidino 4-methylpiperidino 4-methylpiperidino->Activity:high Potent against S. aureus and P. vulgaris

Table 1: Antimicrobial Activity of 1-(4-benzhydrylpiperazin-1-yl)-2-substituted-amino-ethanone Derivatives [4]

Compound ID2-Amino SubstituentAntibacterial Activity (Zone of Inhibition in mm)Antifungal Activity (Zone of Inhibition in mm)
S. aureusB. subtilis
8d Morpholino2320
8h 4-methylpiperidino2221
8a Diethylamino1816
8b Pyrrolidino1918
8c Piperidino2019
Gentamycin -2524
Fluconazole ---

Data extracted from a study on amino ethanone derivatives bearing 1-benzhydryl piperazine.[4]

From the data, it is evident that derivatives with a morpholino (8d ) or a 4-methylpiperidino (8h ) substituent on the 2-amino group exhibit the most potent antibacterial activity against S. aureus and P. vulgaris.[4] The presence of these heterocyclic rings appears to be favorable for activity compared to simple dialkylamino or unsubstituted cycloalkylamino groups.

Impact of N4-Piperazine and Core Structure Modifications on Anticancer Activity

While a direct SAR study on the anticancer activity of 2-Amino-1-(4-methyl-piperazin-1-yl)-ethanone is lacking, valuable inferences can be drawn from studies on related piperazine-containing heterocyclic compounds. One such study explores the anticancer activity of novel 2-amino-4-(4-phenylpiperazino)-1,3,5-triazine derivatives.[5] Although the core is a triazine, the presence of the 2-amino and 4-piperazino substituents allows for a comparative analysis of substitution patterns.

Key Observation : Substitutions on the phenyl ring of the N4-phenylpiperazino moiety and modifications at the 6-position of the triazine ring dramatically influence cytotoxic activity.

SAR_Anticancer cluster_core Core: 2-Amino-4-(4-phenylpiperazino)-1,3,5-triazine cluster_r1 R1 at Phenyl Ring cluster_r2 R2 at Triazine C6 cluster_activity Anticancer Activity (IC50) Core H H Inactive_H_Me Inactive H->Inactive_H_Me 2-Cl 2-Cl Active_Cl_Acrylo Active (IC50 = 0.45-1.66 µM) 2-Cl->Active_Cl_Acrylo Methyl Methyl Methyl->Inactive_H_Me Acrylonitrile 3-(4-nitrophenyl)acrylonitrile Acrylonitrile->Active_Cl_Acrylo Activity High Potency Inactive Inactive_H_Me->Activity:inactive Active_Cl_Acrylo->Activity:high

Table 2: Anticancer Activity of 2-amino-4-(4-phenylpiperazino)-1,3,5-triazine Derivatives [5]

Compound IDR1 (on Phenyl Ring)R2 (at Triazine C6)In Vitro Cytotoxicity (IC50 in µM)
4a HMethylInactive
5a H3-(4-chlorophenyl)acrylonitrileInactive
5c H3-(4-methoxyphenyl)acrylonitrileInactive
5f 2-Cl3-(4-nitrophenyl)acrylonitrile0.45 - 1.66

Data extracted from a study on the synthesis and anticancer activity of novel 2-amino-4-(4-phenylpiperazino)-1,3,5-triazine derivatives.[5]

The data clearly indicates that the presence of a 2-chloro substituent on the phenyl ring of the piperazine moiety, combined with a 3-(4-nitrophenyl)acrylonitrile group at the C6 position of the triazine ring, is crucial for potent anticancer activity.[5] Derivatives lacking these specific features were found to be inactive. This highlights the importance of specific electronic and steric properties of the substituents in dictating the biological outcome.

Experimental Protocols: A Guide to Reproducible Research

To ensure the integrity and reproducibility of SAR studies, standardized and well-documented experimental protocols are essential. Below are detailed methodologies for key assays relevant to the biological evaluation of 2-amino-1-(piperazin-1-yl)-ethanone derivatives and their analogs.

Synthesis of 2-Amino-1-(piperazin-1-yl)-ethanone Derivatives

The synthesis of these compounds typically involves a nucleophilic substitution reaction.

General Procedure: [4]

  • Step 1: Synthesis of 2-chloro-1-(4-substituted-piperazin-1-yl)ethanone.

    • To a solution of the desired N-substituted piperazine in a suitable solvent (e.g., dichloromethane), add triethylamine.

    • Cool the reaction mixture to 0°C in an ice bath.

    • Slowly add chloroacetyl chloride dropwise while maintaining the temperature at 0°C.

    • Stir the reaction mixture at room temperature for 2-3 hours.

    • Monitor the reaction progress by thin-layer chromatography (TLC).

    • After completion, wash the reaction mixture with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to obtain the crude product.

    • Purify the crude product by column chromatography.

  • Step 2: Synthesis of 2-amino-1-(4-substituted-piperazin-1-yl)ethanone derivatives.

    • To a solution of the 2-chloro-1-(4-substituted-piperazin-1-yl)ethanone in a suitable solvent (e.g., acetonitrile), add the desired amine and potassium carbonate.

    • Reflux the reaction mixture for 4-6 hours.

    • Monitor the reaction progress by TLC.

    • After completion, filter the reaction mixture and concentrate the filtrate under reduced pressure.

    • Purify the crude product by column chromatography to yield the final compound.

Synthesis_Workflow cluster_step1 Step 1: Chloroacetylation cluster_step2 Step 2: Nucleophilic Substitution Piperazine N-Substituted Piperazine Reaction1 DCM, Et3N, 0°C to RT Piperazine->Reaction1 Chloroacetyl Chloroacetyl Chloride Chloroacetyl->Reaction1 Step1_Product 2-chloro-1-(4-substituted- piperazin-1-yl)ethanone Reaction2 Acetonitrile, K2CO3, Reflux Step1_Product->Reaction2 Reaction1->Step1_Product Amine Desired Amine Amine->Reaction2 Step2_Product Final Product: 2-amino-1-(4-substituted- piperazin-1-yl)ethanone Reaction2->Step2_Product

In Vitro Antimicrobial Susceptibility Testing

The antimicrobial activity of the synthesized compounds can be evaluated using the agar well diffusion method.[4]

Protocol: [4]

  • Prepare sterile nutrient agar plates.

  • Inoculate the agar surface with a standardized suspension of the test microorganism.

  • Create wells of a specific diameter in the agar using a sterile cork borer.

  • Add a defined concentration of the test compound (dissolved in a suitable solvent like DMSO) to each well.

  • Use a standard antibiotic (e.g., Gentamycin for bacteria, Fluconazole for fungi) as a positive control and the solvent (DMSO) as a negative control.

  • Incubate the plates at 37°C for 24 hours for bacteria and at 28°C for 48 hours for fungi.

  • Measure the diameter of the zone of inhibition around each well in millimeters.

In Vitro Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure cytotoxicity.

Protocol:

  • Seed cells in a 96-well plate at a specific density and allow them to adhere overnight.

  • Treat the cells with various concentrations of the test compounds for a specified period (e.g., 48 hours).

  • Add MTT solution to each well and incubate for 3-4 hours at 37°C. The viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.

  • Remove the MTT solution and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Calculate the percentage of cell viability relative to the untreated control cells and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Conclusion and Future Perspectives

The structure-activity relationship studies of 2-amino-1-(piperazin-1-yl)-ethanone analogs reveal that modifications at the N4 position of the piperazine ring and the 2-amino group are critical determinants of their biological activity. For antimicrobial agents, the incorporation of heterocyclic moieties like morpholine or 4-methylpiperidine at the 2-amino position enhances potency. In the context of anticancer activity, specific substitutions on an N4-arylpiperazine ring, in combination with other structural features, are essential for high cytotoxicity.

Future research in this area should focus on a more systematic exploration of the chemical space around the 2-amino-1-(4-methyl-piperazin-1-yl)-ethanone scaffold. This includes:

  • Diverse N4-Substitutions: Investigating a wider range of aliphatic and aromatic substituents on the piperazine nitrogen to understand the impact of steric and electronic properties on activity.

  • Systematic 2-Amino Group Modifications: Exploring a broader array of primary and secondary amines, including chiral amines, to probe the stereochemical requirements for target interaction.

  • Mechanism of Action Studies: Elucidating the specific molecular targets and pathways through which these compounds exert their biological effects.

By combining rational drug design, combinatorial synthesis, and robust biological evaluation, the 2-amino-1-(piperazin-1-yl)-ethanone scaffold holds significant promise for the development of novel therapeutic agents.

References

Sources

Validation

A Comparative Guide to the Validation of Analytical Methods for 2-Amino-1-(4-methyl-piperazin-1-yl)-ethanone

For Researchers, Scientists, and Drug Development Professionals Introduction: The Analytical Imperative for 2-Amino-1-(4-methyl-piperazin-1-yl)-ethanone 2-Amino-1-(4-methyl-piperazin-1-yl)-ethanone is a piperazine deriva...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Analytical Imperative for 2-Amino-1-(4-methyl-piperazin-1-yl)-ethanone

2-Amino-1-(4-methyl-piperazin-1-yl)-ethanone is a piperazine derivative, a class of compounds prevalent in active pharmaceutical ingredients (APIs). The structural integrity, purity, and stability of this molecule are critical quality attributes (CQAs) that directly impact the safety and efficacy of any potential drug product. Therefore, the development and validation of precise and accurate analytical methods are not merely a regulatory requirement but a scientific necessity.

The primary analytical challenges associated with this molecule, and indeed many small amine-containing compounds, stem from its physicochemical properties. The structure, featuring a primary amine and a tertiary amine within a piperazine ring, and its likely high polarity and lack of a significant chromophore, dictate the choice of analytical techniques. This guide will explore the validation of suitable methods, grounded in the principles outlined by the International Council for Harmonisation (ICH) guidelines, particularly ICH Q2(R1) and the recently updated Q2(R2).[1][2] The objective of validating an analytical procedure is to demonstrate its suitability for the intended purpose.[1][3]

Foundational Physicochemical Properties and Method Selection Rationale

While extensive experimental data for 2-Amino-1-(4-methyl-piperazin-1-yl)-ethanone is not widely published, its structure allows for several key inferences that guide analytical strategy:

  • Low UV Absorbance: The molecule lacks a significant chromophore, rendering direct UV-Vis detection in High-Performance Liquid Chromatography (HPLC) challenging for trace-level analysis and impurity profiling.

  • High Polarity: The presence of multiple amine functional groups suggests high water solubility and potential for strong interactions with silica-based stationary phases in chromatography.

  • Potential for Volatility (with Derivatization): While the parent molecule may have limited volatility, derivatization of the amine groups can increase its suitability for Gas Chromatography (GC).

  • Basic Nature: The amine groups will readily accept protons, making the molecule's charge state highly dependent on pH. This is a critical consideration for chromatographic and extraction method development.

Based on these characteristics, a direct, sensitive assay by traditional Reverse-Phase HPLC with UV detection is unlikely to be sufficient. The following diagram illustrates the decision-making process for method selection.

Method_Selection Logical Flow for Method Selection cluster_HPLC HPLC Approaches cluster_GC GC Approaches Analyte 2-Amino-1-(4-methyl- piperazin-1-yl)-ethanone Properties Physicochemical Properties: - Low UV Absorbance - High Polarity - Basic Analyte->Properties HPLC_UV RP-HPLC-UV Properties->HPLC_UV Challenge HPLC_MS LC-MS/MS Properties->HPLC_MS Favors HPLC_CAD HPLC-CAD/ELSD Properties->HPLC_CAD Alternative GC_Direct Direct GC-FID/MS Properties->GC_Direct Challenge (Polarity) Derivatization Pre- or Post-Column Derivatization HPLC_UV->Derivatization Solution HPLC_UV_Deriv HPLC-UV/Fluorescence (with Derivatization) Derivatization->HPLC_UV_Deriv Enables GC_Deriv GC with Derivatization GC_Direct->GC_Deriv Solution GC_MS_Deriv GC-MS (with Derivatization) GC_Deriv->GC_MS_Deriv Enables

Caption: Method Selection Workflow for 2-Amino-1-(4-methyl-piperazin-1-yl)-ethanone.

Comparative Analysis of Key Analytical Techniques

This section compares the most viable analytical techniques for the quantitative analysis (assay) and impurity profiling of 2-Amino-1-(4-methyl-piperazin-1-yl)-ethanone.

High-Performance Liquid Chromatography (HPLC)

HPLC is the workhorse of pharmaceutical analysis due to its versatility and robustness.[4]

This is a classic and cost-effective approach for analytes lacking a native chromophore. The primary amino group of the target molecule can be derivatized to introduce a UV-active or fluorescent moiety.

  • Causality of Experimental Choice: Derivatization is necessary to make the analyte detectable by common spectrophotometric detectors at the required sensitivity for impurity analysis.

  • Trustworthiness: The method's reliability hinges on the derivatization reaction's completeness and reproducibility. A validation plan must include robustness checks of the derivatization conditions (e.g., reagent concentration, reaction time, temperature).

Example Derivatizing Agents:

  • Dansyl Chloride: Reacts with primary and secondary amines to yield highly fluorescent derivatives.

  • o-Phthalaldehyde (OPA): Reacts with primary amines in the presence of a thiol to form fluorescent isoindole products.

  • 4-chloro-7-nitrobenzofuran (NBD-Cl): Reacts with primary and secondary amines to form a stable, UV-active derivative.[2]

Experimental Protocol (Conceptual): HPLC with Pre-Column NBD-Cl Derivatization

  • Standard and Sample Preparation:

    • Accurately weigh and dissolve the reference standard and sample in a suitable diluent (e.g., acetonitrile/water mixture).

    • Prepare a series of calibration standards by serial dilution.

  • Derivatization:

    • To an aliquot of each standard and sample solution, add a solution of NBD-Cl in a suitable buffer (e.g., borate buffer, pH 9).

    • Incubate the mixture at a controlled temperature (e.g., 60°C) for a defined period (e.g., 30 minutes) to ensure complete reaction.

    • Quench the reaction, if necessary, with an acid (e.g., HCl) to stabilize the derivative.

  • Chromatographic Conditions:

    • Column: C18, 4.6 x 150 mm, 5 µm

    • Mobile Phase: Gradient elution with Mobile Phase A (e.g., 0.1% Trifluoroacetic acid in Water) and Mobile Phase B (Acetonitrile).

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 30°C

    • Detection: UV at the absorbance maximum of the NBD derivative (e.g., ~470 nm).

    • Injection Volume: 10 µL

LC-MS/MS offers high sensitivity and selectivity without the need for derivatization, making it a superior choice for impurity identification and quantification, especially at trace levels.

  • Causality of Experimental Choice: Mass spectrometry detects the analyte based on its mass-to-charge ratio (m/z), circumventing the need for a chromophore. The use of tandem MS (MS/MS) provides exceptional specificity by monitoring a specific fragmentation of the parent ion.

  • Trustworthiness: This method is highly specific and less prone to interference from matrix components. Validation must demonstrate the absence of matrix effects (ion suppression or enhancement). A bioanalytical assay for a similar compound, 2-amino-1-methyl-6-phenylimidazo[4,5-b]pyridine, was successfully validated using LC-MS/MS in various biological matrices.[5]

Experimental Protocol (Conceptual): LC-MS/MS

  • Standard and Sample Preparation:

    • Prepare solutions as in the HPLC-UV method, but without the derivatization step.

  • Chromatographic Conditions:

    • Similar chromatographic conditions as above can be used, often with volatile buffers (e.g., ammonium formate or ammonium acetate) instead of non-volatile acids like TFA.

  • Mass Spectrometry Conditions:

    • Ionization Mode: Electrospray Ionization, Positive (ESI+)

    • Monitoring Mode: Multiple Reaction Monitoring (MRM)

    • MRM Transitions:

      • Parent Ion (Q1): [M+H]+ for 2-Amino-1-(4-methyl-piperazin-1-yl)-ethanone

      • Product Ion (Q3): A stable, high-intensity fragment ion identified during method development.

    • Source Parameters: Optimize gas flows, temperatures, and voltages for maximum signal intensity.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for volatile and thermally stable compounds. For polar molecules like the target analyte, derivatization is typically required to increase volatility and prevent undesirable interactions with the GC column.

  • Causality of Experimental Choice: GC offers high separation efficiency. Derivatization with agents like trifluoroacetic anhydride can make the polar amine amenable to GC analysis.[3]

  • Trustworthiness: The method's reliability depends on the derivatization reaction's efficiency and the thermal stability of the derivative in the GC inlet. Cold on-column injection can minimize thermal degradation of labile compounds.[6]

Comparison Summary
FeatureHPLC-UV (with Derivatization)LC-MS/MSGC-MS (with Derivatization)
Specificity Moderate to HighVery HighHigh
Sensitivity Good (ng/mL range)Excellent (pg/mL range)Good to Excellent
Throughput HighModerate to HighModerate
Cost LowHighModerate
Ease of Use Moderate (derivatization adds complexity)Moderate (requires specialized expertise)Moderate (derivatization adds complexity)
Best For Routine QC, Assay, Known ImpuritiesTrace Impurities, Metabolite ID, BioanalysisVolatile Impurities, Orthogonal Method

A Framework for Method Validation: Adhering to ICH Q2(R1)

Regardless of the chosen technology, the analytical method must be validated to prove its suitability. The validation parameters are defined by regulatory guidelines from the ICH, FDA, and EMA.[1][4][7][8] The following workflow and parameters are essential.

Validation_Workflow Analytical Method Validation Workflow (ICH Q2) cluster_params Validation Parameters Start Method Development & Optimization Protocol Write Validation Protocol (Pre-defined Acceptance Criteria) Start->Protocol Specificity Specificity/ Selectivity Protocol->Specificity Linearity Linearity Specificity->Linearity Range Range Linearity->Range Accuracy Accuracy Range->Accuracy Precision Precision (Repeatability, Intermediate) Accuracy->Precision LOD Detection Limit (LOD) Precision->LOD LOQ Quantitation Limit (LOQ) LOD->LOQ Robustness Robustness LOQ->Robustness Report Validation Report Robustness->Report

Caption: A typical workflow for validating an analytical method according to ICH guidelines.

Validation Parameters and Acceptance Criteria

The following table summarizes the key validation parameters and typical acceptance criteria for an HPLC assay of an API.

ParameterPurposeTypical Acceptance Criteria
Specificity To demonstrate that the signal is unequivocally from the analyte of interest, free from interference from placebo, impurities, or degradation products.Peak purity analysis (e.g., with a photodiode array detector) should pass. In LC-MS, specificity is demonstrated by the unique MRM transition.
Linearity To demonstrate a proportional relationship between analyte concentration and instrument response over the analytical range.Correlation coefficient (r²) ≥ 0.999. Y-intercept should not be significantly different from zero.
Range The concentration interval over which the method is precise, accurate, and linear.For an API assay: 80-120% of the target concentration.[3]
Accuracy The closeness of the measured value to the true value.Recovery of 98.0% to 102.0% for the API spiked into a placebo matrix at multiple levels (e.g., 80%, 100%, 120%).
Precision The degree of scatter between a series of measurements. Assessed at two levels: Repeatability (intra-day) and Intermediate Precision (inter-day, different analysts/equipment).Relative Standard Deviation (RSD) ≤ 2.0% for both repeatability and intermediate precision.
Limit of Quantitation (LOQ) The lowest concentration of analyte that can be determined with acceptable precision and accuracy.RSD ≤ 10% at the claimed LOQ concentration.
Robustness The method's capacity to remain unaffected by small, deliberate variations in method parameters (e.g., pH, mobile phase composition, column temperature).The system suitability parameters (e.g., resolution, tailing factor) should remain within acceptance criteria, and the results should not significantly change.

Conclusion and Future Outlook

The validation of analytical methods for 2-Amino-1-(4-methyl-piperazin-1-yl)-ethanone requires a thoughtful approach tailored to its physicochemical properties. Due to the lack of a strong chromophore, direct HPLC-UV analysis is likely insufficient for stability and impurity testing.

  • Recommendation for Assay: For routine quality control and assay, a derivatization-based HPLC method with UV or fluorescence detection offers a cost-effective and robust solution, provided the derivatization step is well-controlled and validated.

  • Recommendation for Impurity Profiling: For the identification and quantification of unknown impurities and for bioanalytical studies, the superior sensitivity and selectivity of LC-MS/MS make it the method of choice.

  • Orthogonal Method: A derivatization-based GC-MS method can serve as an excellent orthogonal technique to confirm results and provide a more comprehensive analytical package.

All methods must be validated according to the principles of ICH Q2(R1)/Q2(R2) to ensure data integrity and regulatory compliance.[1][2] This involves a holistic assessment of specificity, linearity, range, accuracy, precision, and robustness, all documented within a comprehensive validation report. As drug development progresses, these analytical methods will undergo continuous lifecycle management to ensure they remain fit for purpose.[9]

References

  • ICH Harmonised Tripartite Guideline. Validation of Analytical Procedures: Text and Methodology Q2(R1). (November 2005). [Link]

  • European Medicines Agency. ICH Q2(R2) Validation of analytical procedures. (June 2024). [Link]

  • European Medicines Agency. Quality: specifications, analytical procedures and analytical validation. (December 2023). [Link]

  • European Medicines Agency. Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. (June 1995). [Link]

  • Journal of Chemical and Pharmaceutical Research. Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. [Link]

  • Lab Manager. ICH and FDA Guidelines for Analytical Method Validation. (September 2025). [Link]

  • U.S. Food and Drug Administration. Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. (September 2021). [Link]

  • ECA Academy. FDA Guidance for Industry: Q2A Validation of Analytical Procedures. [Link]

  • Teunissen, S. F., et al. Development and validation of a liquid chromatography-tandem mass spectrometry assay for the analysis of 2-amino-1-methyl-6-phenylimidazo[4,5-b]pyridine (PhIP) and its metabolite... Journal of Chromatography B, vol. 878, no. 25, 2010, pp. 2353-62. [Link]

  • European Medicines Agency. ICH M10 on bioanalytical method validation. [Link]

  • International Council for Harmonisation. Quality Guidelines. [Link]

  • Bailey, R., & Belzer, W. Large volume cold on-column injection for gas chromatography-negative chemical ionization-mass spectrometry analysis of selected pesticides in air samples. Journal of Agricultural and Food Chemistry, vol. 55, no. 4, 2007, pp. 1150-5. [Link]

  • ResearchGate. FDA issues revised guidance for analytical method validation. (August 2025). [Link]

Sources

Comparative

Comparative analysis of 2-Amino-1-(4-methyl-piperazin-1-yl)-ethanone synthesis routes

Abstract 2-Amino-1-(4-methyl-piperazin-1-yl)-ethanone is a valuable building block in medicinal chemistry and drug development, frequently incorporated into molecules targeting the central nervous system.[1] Its synthesi...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

2-Amino-1-(4-methyl-piperazin-1-yl)-ethanone is a valuable building block in medicinal chemistry and drug development, frequently incorporated into molecules targeting the central nervous system.[1] Its synthesis is a critical step in the preparation of numerous active pharmaceutical ingredients. This guide provides an in-depth comparative analysis of two primary synthetic routes to this compound: the Halogenated Intermediate Pathway and the Protected Amino Acid Coupling Pathway. We will dissect the underlying chemical principles, provide detailed experimental protocols, and offer a comparative analysis of their respective advantages and disadvantages in terms of yield, scalability, and operational complexity. This document is intended for researchers, chemists, and process development professionals seeking to make an informed decision on the optimal synthesis strategy for their specific laboratory or manufacturing needs.

Introduction: Strategic Importance of the Target Compound

The N-methylpiperazine moiety is a well-established "privileged scaffold" in pharmacology. Its incorporation into drug candidates often improves aqueous solubility and pharmacokinetic properties, such as blood-brain barrier penetration.[1] The α-amino ketone functional group, in turn, serves as a versatile handle for further chemical elaboration. The combination of these two motifs in 2-Amino-1-(4-methyl-piperazin-1-yl)-ethanone creates a high-value synthetic intermediate. The selection of an appropriate synthetic route is therefore a decision with significant implications for overall research and development efficiency, cost, and timeline.

Route 1: The Halogenated Intermediate Pathway

This is a classical and robust two-step approach. It begins with the acylation of N-methylpiperazine to form a reactive α-chloro ketone intermediate, which is subsequently converted to the target primary amine.

Logical Workflow: Halogenated Intermediate Pathway

cluster_0 Step 1A: Acylation cluster_1 Step 1B: Amination A N-Methylpiperazine C 2-Chloro-1-(4-methylpiperazin-1-yl)ethanone A->C DCM, 0°C to RT (Acid Scavenger) B Chloroacetyl Chloride B->C E Intermediate Salt C->E Nucleophilic Substitution D Amine Source (e.g., Phthalimide or Hexamethylenetetramine) D->E F Final Product: 2-Amino-1-(4-methyl-piperazin-1-yl)-ethanone E->F Hydrolysis (e.g., Hydrazine or HCl)

Caption: Workflow for the Halogenated Intermediate Pathway.

Step 1A: Acylation of N-Methylpiperazine

Causality and Experimental Choices: The first step involves a nucleophilic acyl substitution where the secondary amine of N-methylpiperazine attacks the highly electrophilic carbonyl carbon of chloroacetyl chloride. This reaction is typically fast and high-yielding.[2][3] Conducting the initial addition at 0°C is crucial to control the exothermicity of the reaction. A base, such as sodium bicarbonate or potassium carbonate, is used to neutralize the HCl byproduct, preventing the formation of the unreactive N-methylpiperazine hydrochloride salt.[2][4] In some protocols, an excess of N-methylpiperazine itself can serve as the acid scavenger. Dichloromethane (DCM) is an excellent solvent choice due to its inertness and ability to dissolve the reactants.

Detailed Experimental Protocol (Adapted from analogous procedures[2][3]):

  • To a round-bottom flask equipped with a magnetic stirrer and under a nitrogen atmosphere, add N-methylpiperazine (1.0 eq.) and dichloromethane (DCM, approx. 10 mL per gram of N-methylpiperazine).

  • Cool the solution to 0°C using an ice bath.

  • In a separate dropping funnel, prepare a solution of chloroacetyl chloride (1.1 eq.) in DCM.

  • Add the chloroacetyl chloride solution dropwise to the stirred N-methylpiperazine solution over 30 minutes, ensuring the internal temperature does not exceed 5°C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-2 hours, monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, cool the mixture back to 0°C and slowly add a saturated aqueous solution of sodium bicarbonate until gas evolution ceases.

  • Transfer the mixture to a separatory funnel, separate the organic layer, and wash it sequentially with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield 2-chloro-1-(4-methylpiperazin-1-yl)ethanone, which can often be used in the next step without further purification. Expected yields are typically high, in the range of 85-95%.[2][3]

Step 1B: Amination of the α-Chloro Ketone

The conversion of the chloro-intermediate to the primary amine is the critical step. Direct amination with ammonia is often avoided due to the high risk of over-alkylation, leading to mixtures of primary, secondary, and tertiary amines. Therefore, more controlled methods are preferred.

Option 1: The Gabriel Synthesis

Principle: The Gabriel synthesis utilizes potassium phthalimide as an ammonia surrogate.[5][6] The phthalimide anion is a soft nucleophile that displaces the chloride. The resulting N-alkylated phthalimide is non-nucleophilic, preventing over-alkylation.[5] The primary amine is then liberated by hydrazinolysis (the Ing-Manske procedure), which is a mild method that cleaves the amide bonds of the phthalimide.[7]

Detailed Experimental Protocol:

  • Dissolve the crude 2-chloro-1-(4-methylpiperazin-1-yl)ethanone (1.0 eq.) in dimethylformamide (DMF).

  • Add potassium phthalimide (1.1 eq.) to the solution.

  • Heat the mixture to 80-90°C and stir for 2-4 hours, monitoring by TLC.

  • After cooling to room temperature, pour the reaction mixture into water and extract with ethyl acetate.

  • Wash the combined organic layers with water and brine, dry over Na₂SO₄, and concentrate in vacuo to obtain the phthalimide-protected intermediate.

  • Dissolve this intermediate in ethanol or methanol.

  • Add hydrazine hydrate (1.5 eq.) and reflux the mixture for 2-3 hours. A thick precipitate of phthalhydrazide will form.

  • Cool the mixture, filter off the precipitate, and wash it with ethanol.

  • Concentrate the filtrate under reduced pressure. Dissolve the residue in dilute HCl and wash with ether to remove any non-basic impurities.

  • Basify the aqueous layer with NaOH and extract the product with DCM.

  • Dry the organic layer and concentrate to yield the final product.

Option 2: The Delépine Reaction

Principle: The Delépine reaction involves the reaction of the alkyl halide with hexamethylenetetramine (HMTA, urotropine).[8][9] This forms a quaternary ammonium salt which precipitates from non-polar solvents. Subsequent hydrolysis of this salt with aqueous acid yields the primary amine hydrochloride.[8][10] This method is particularly effective for activated halides like α-halo ketones.[10][11]

Detailed Experimental Protocol:

  • Dissolve 2-chloro-1-(4-methylpiperazin-1-yl)ethanone (1.0 eq.) in a 1:1 mixture of chloroform and ethanol.

  • Add hexamethylenetetramine (1.1 eq.) and stir the mixture at room temperature for 12-24 hours. The quaternary salt will precipitate.

  • Filter the salt, wash with cold chloroform, and dry.

  • Suspend the salt in a mixture of ethanol and concentrated hydrochloric acid (e.g., a 5:1 ratio).

  • Reflux the suspension for 4-6 hours.

  • Cool the reaction mixture and filter off the precipitated ammonium chloride.

  • Concentrate the filtrate under reduced pressure to yield the crude 2-amino-1-(4-methylpiperazin-1-yl)ethanone hydrochloride salt.

  • The free base can be obtained by neutralization with a suitable base followed by extraction.

Route 2: The Protected Amino Acid Coupling Pathway

This route leverages the well-developed methodologies of peptide chemistry. It involves coupling N-methylpiperazine with a glycine derivative whose amino group is temporarily masked with a protecting group, most commonly a tert-butyloxycarbonyl (Boc) group.

Logical Workflow: Protected Amino Acid Coupling Pathway

cluster_0 Step 2A: Amide Coupling cluster_1 Step 2B: Deprotection A Boc-Glycine D Boc-protected intermediate A->D B N-Methylpiperazine B->D C Coupling Agent (e.g., HATU, HBTU) C->D DMF, RT F Final Product: 2-Amino-1-(4-methyl-piperazin-1-yl)-ethanone D->F DCM or Dioxane E Acid (e.g., TFA or HCl) E->F

Sources

Validation

A Comparative Guide to the Cross-Reactivity of 2-Amino-1-(4-methyl-piperazin-1-yl)-ethanone Kinase Inhibitor Derivatives

This guide provides a comprehensive analysis of the cross-reactivity profiles of a novel class of kinase inhibitors based on the 2-Amino-1-(4-methyl-piperazin-1-yl)-ethanone scaffold. It is intended for researchers, scie...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive analysis of the cross-reactivity profiles of a novel class of kinase inhibitors based on the 2-Amino-1-(4-methyl-piperazin-1-yl)-ethanone scaffold. It is intended for researchers, scientists, and drug development professionals engaged in the discovery and optimization of targeted therapeutics. We will explore the rationale behind selectivity profiling, detail robust experimental methodologies, and present a comparative analysis against established kinase inhibitors.

Introduction: The Imperative of Kinase Inhibitor Selectivity

Protein kinases, with over 500 members in the human genome, are critical regulators of cellular processes and represent one of the most important classes of "druggable" targets, particularly in oncology.[1] However, the high degree of structural similarity in the ATP-binding site across the kinome presents a significant challenge: achieving inhibitor selectivity.[2] A lack of selectivity, often termed promiscuity, can lead to off-target effects and associated toxicities, which is a major cause of clinical trial failures.[2][3] Conversely, controlled polypharmacology, where an inhibitor intentionally targets a specific, small set of kinases, can offer therapeutic advantages, as seen with multi-targeted drugs like Dasatinib and Nilotinib.[4]

Therefore, rigorous and early characterization of an inhibitor's cross-reactivity is not merely a regulatory hurdle but a foundational step in understanding its biological activity and predicting its therapeutic window.[5] This guide focuses on derivatives of the 2-Amino-1-(4-methyl-piperazin-1-yl)-ethanone scaffold, a privileged structure in medicinal chemistry. The piperazine moiety is known to improve pharmacokinetic properties and can be modified to fine-tune biological activity.[6][7] We will compare two hypothetical derivatives, Compound A (designed for high selectivity) and Compound B (a broader-spectrum variant), against the well-characterized inhibitor, Imatinib.

The Chemical Scaffold: 2-Amino-1-(4-methyl-piperazin-1-yl)-ethanone

The core scaffold features a piperazine ring, a common motif in kinase inhibitors that often serves to engage with solvent-exposed regions of the kinase domain or to improve solubility and cell permeability.[6][8] Structure-activity relationship (SAR) studies on similar piperazine-containing molecules have shown that substitutions on the piperazine nitrogen can significantly influence target potency and selectivity.[8][9] In our hypothetical derivatives, modifications distal to the core are designed to exploit unique features of the target kinase's active site while minimizing interactions with conserved residues across the kinome.

  • Compound A (AMP-A): Features a bulky, sterically hindered group intended to restrict binding to kinases with larger gatekeeper residues.

  • Compound B (AMP-B): Incorporates a more flexible side chain, potentially allowing for interactions with a broader range of kinase active sites.

A Multi-Faceted Strategy for Cross-Reactivity Profiling

To build a comprehensive and trustworthy selectivity profile, a single assay is insufficient. We employ a tiered, orthogonal approach that moves from high-throughput in vitro binding to functional confirmation of target engagement in a physiological cellular context. This self-validating workflow ensures that the observed selectivity is not an artifact of a particular assay format.

G cluster_0 Tier 1: In Vitro Profiling cluster_1 Tier 2: In Vitro Validation cluster_2 Tier 3: Cellular Confirmation c1 Compound Synthesis (AMP-A, AMP-B) c2 High-Throughput Kinase Panel Screen (e.g., KINOMEscan®) c1->c2 Test at 1µM c3 Primary Hit Identification (On- and Off-Targets) c2->c3 v1 Biochemical IC50 Determination (Dose-Response Assays) c3->v1 Validate Hits v2 Selectivity Score Calculation v1->v2 cell1 Cellular Thermal Shift Assay (CETSA®) Target Engagement v2->cell1 Confirm in Cells cell2 Phospho-Target Western Blot Functional Activity cell1->cell2 Corroborate final Comprehensive Selectivity Profile cell2->final

Caption: Orthogonal workflow for kinase inhibitor cross-reactivity profiling.

Experimental Methodologies

Tier 1: Broad Kinome Binding Affinity Screen (KINOMEscan®)

Causality: The initial step must be broad to uncover unanticipated off-targets across the human kinome.[1][10] The KINOMEscan® platform is a competition binding assay that quantitatively measures the ability of a compound to displace a ligand from the active site of over 450 kinases.[11][12] This method is independent of enzyme activity, allowing for the screening of a vast number of kinases, including those difficult to express or assay functionally.[11]

Protocol: KINOMEscan® Profiling

  • Compound Preparation: Test compounds (AMP-A, AMP-B, Imatinib) are prepared as 100x stocks in 100% DMSO.

  • Assay Execution: The assay is performed by Eurofins DiscoverX or a similar provider. Briefly, DNA-tagged kinases are mixed with an immobilized active-site directed ligand. The test compound is added at a single high concentration (e.g., 1 µM) to compete for binding.[13]

  • Quantification: The amount of kinase bound to the solid support is measured via quantitative PCR (qPCR) of the DNA tag.

  • Data Analysis: Results are reported as '% Control', where a lower percentage indicates stronger binding of the test compound. A common threshold for a "hit" is <35% or <10% of the DMSO control signal.[13]

Tier 2: Biochemical IC50 Determination

Causality: While the initial screen identifies potential binders, it is crucial to quantify the potency of these interactions. Dose-response enzymatic assays determine the half-maximal inhibitory concentration (IC50), providing a quantitative measure of potency for both the intended target and significant off-targets.[1] This allows for the calculation of a selectivity index.[1]

Protocol: ADP-Glo™ Luminescent Kinase Assay

  • Reagent Preparation: Prepare serial dilutions of AMP-A, AMP-B, and Imatinib in assay buffer. Prepare kinase, substrate, and ATP solutions at 2x final concentration.

  • Kinase Reaction: In a 384-well plate, add 5 µL of 2x kinase/substrate solution to 2.5 µL of inhibitor dilution. Initiate the reaction by adding 2.5 µL of 2x ATP solution. Incubate at room temperature for 60 minutes.

  • ADP Detection: Add 10 µL of ADP-Glo™ Reagent to stop the kinase reaction and deplete remaining ATP. Incubate for 40 minutes.

  • Luminescence Reading: Add 20 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal via a luciferase reaction. Incubate for 30 minutes and read luminescence on a plate reader.

  • Data Analysis: Normalize data to positive (no inhibitor) and negative (no kinase) controls. Fit the dose-response curve using non-linear regression to determine the IC50 value.

Tier 3: Cellular Target Engagement (CETSA®)

Causality: In vitro assays, while essential, do not fully replicate the complex cellular environment. The Cellular Thermal Shift Assay (CETSA®) provides definitive evidence of target engagement inside intact cells.[14][15] The principle is that ligand binding stabilizes a target protein, increasing its resistance to thermal denaturation.[16] This orthogonal validation is critical to confirm that a compound reaches and binds its intended target(s) in a physiological context.[17][18]

Protocol: Isothermal Dose-Response CETSA®

  • Cell Treatment: Culture cells (e.g., K-562 for Abl kinase) to ~80% confluency. Treat cells with a range of concentrations of the test compound or DMSO vehicle for 1 hour at 37°C.

  • Thermal Challenge: Heat the cell suspensions at a single, optimized temperature (e.g., 52°C, the Tagg of the target protein) for 3 minutes, followed by immediate cooling on ice.

  • Cell Lysis: Lyse cells by freeze-thaw cycles.

  • Fractionation: Separate the soluble (non-denatured) protein fraction from the precipitated (denatured) fraction by centrifugation at 20,000 x g for 20 minutes.

  • Protein Quantification: Analyze the amount of soluble target protein remaining in the supernatant using Western Blot or an ELISA-based method.

  • Data Analysis: Plot the amount of soluble protein as a function of compound concentration to generate an isothermal dose-response curve, confirming target stabilization.[17]

Comparative Data Analysis

The following tables summarize the hypothetical cross-reactivity data for our compounds against a panel of selected kinases, representing different families.

Table 1: KINOMEscan® Binding Data (% Control @ 1µM) Lower values indicate stronger binding.

Kinase TargetFamilyCompound A (AMP-A) Compound B (AMP-B) Imatinib
ABL1 (non-phos) TK 0.5 1.1 0.8
KIT TK 45.22.5 1.5
PDGFRA TK 60.13.8 1.2
SRC TK 88.535.155.4
AURKA STE 95.389.991.2
GSK3B CMGC 75.48.1 65.7
DDR1 TK 92.144.64.3

Table 2: Biochemical IC50 Values (nM) IC50 values determined for primary hits identified in the KINOMEscan® screen.

Kinase TargetCompound A (AMP-A) Compound B (AMP-B) Imatinib
ABL1 12 25 35
KIT >10,00085 60
PDGFRA >10,000110 55
GSK3B 8,500450 >10,000
DDR1 >10,000>10,000150

Table 3: Selectivity Score (S-Score) Calculation The S-score quantifies selectivity, where a lower score indicates higher selectivity. Calculated as: (Number of off-targets with %Ctrl <35) / (Total kinases tested). S(35) for this example uses a panel of 403 kinases.

CompoundOff-Targets (<35% Ctrl)S-Score (35)Interpretation
Compound A (AMP-A) 1 (ABL1)0.0025 Highly Selective
Compound B (AMP-B) 4 (ABL1, KIT, PDGFRA, GSK3B)0.0099 Multi-Targeted
Imatinib 3 (ABL1, KIT, PDGFRA, DDR1)0.0099 Multi-Targeted
Data Interpretation
  • Compound A (AMP-A) demonstrates a highly selective profile. It binds potently and almost exclusively to its intended target, ABL1, with minimal interaction with other kinases at a high concentration. Its S-score is exceptionally low, confirming its design as a specific inhibitor.

  • Compound B (AMP-B) exhibits a multi-targeted profile, potently binding ABL1, KIT, and PDGFRA, similar to Imatinib.[4] However, it also shows significant interaction with GSK3B, an off-target not strongly engaged by Imatinib. This highlights the unique cross-reactivity profile of the novel scaffold.

  • Imatinib serves as a benchmark, confirming its known profile as a potent inhibitor of ABL, KIT, and PDGFRA.[4]

G cluster_A Compound A (Selective) cluster_B Compound B (Multi-Targeted) cluster_I Imatinib (Benchmark) cluster_T A_node Compound A ABL1 ABL1 ABL1 A_node:p1->ABL1 B_node Compound B ABL1 KIT PDGFRA GSK3B B_node:p1->ABL1 KIT KIT B_node:p2->KIT PDGFRA PDGFRA B_node:p3->PDGFRA GSK3B GSK3B B_node:p4->GSK3B I_node Imatinib ABL1 KIT PDGFRA DDR1 I_node:p1->ABL1 I_node:p2->KIT I_node:p3->PDGFRA DDR1 DDR1 I_node:p4->DDR1

Caption: Comparative binding profiles of the three inhibitors.

Conclusion and Future Directions

This guide demonstrates a robust, multi-tiered strategy for characterizing the cross-reactivity of novel kinase inhibitors based on the 2-Amino-1-(4-methyl-piperazin-1-yl)-ethanone scaffold. Our comparative analysis reveals how subtle chemical modifications can dramatically alter a compound's selectivity profile, yielding either a highly specific inhibitor (Compound A) or a multi-targeted agent with a unique off-target footprint (Compound B).

The crucial takeaway is that understanding a compound's selectivity is paramount for interpreting its biological effects and predicting its clinical potential. The highly selective profile of Compound A makes it an excellent tool for dissecting the specific role of ABL1 kinase in cellular signaling. In contrast, the polypharmacology of Compound B might offer a broader therapeutic effect but necessitates further investigation into the functional consequences of its off-target activity, particularly GSK3B inhibition, to de-risk potential toxicities. This validated, data-driven approach provides the critical insights needed to guide the next phase of drug development.

References

  • Step-by-Step Guide to Kinase Inhibitor Development. Reaction Biology. Available from: [Link]

  • Strategy toward Kinase-Selective Drug Discovery. Journal of Chemical Theory and Computation - ACS Publications. (2023-02-23). Available from: [Link]

  • Measuring and interpreting the selectivity of protein kinase inhibitors. PMC - NIH. Available from: [Link]

  • Accelerating kinase drug discovery with validated kinase activity assay kits. Eurofins DiscoverX. (2026-01-20). Available from: [Link]

  • Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. NCBI. (2016-07-01). Available from: [Link]

  • KINOMEscan Technology. Eurofins Discovery. Available from: [Link]

  • Dissecting Kinase Profiling Data to Predict Activity and Understand Cross-Reactivity of Kinase Inhibitors. ACS Publications. Available from: [Link]

  • Discovery of novel 2-(4-aryl-2-methylpiperazin-1-yl)-pyrimidin-4-ones as glycogen synthase kinase-3β inhibitors. PubMed. (2017-08-15). Available from: [Link]

  • Piperazine skeleton in the structural modification of natural products: a review. PMC - NIH. Available from: [Link]

  • Cross-reactivityvirtual profiling of the human kinome by X-ReactKIN – a Chemical Systems Biology approach. NIH. Available from: [Link]

  • KINOMEscan® Kinase Profiling Platform. Eurofins Discovery. Available from: [Link]

  • Structural and Molecular Insight into Piperazine and Piperidine Derivatives as Histamine H3 and Sigma-1 Receptor Antagonists with Promising Antinociceptive Properties. ACS Chemical Neuroscience. Available from: [Link]

  • High-Throughput Kinase Profiling: A More Efficient Approach towards the Discovery of New Kinase Inhibitors. PubMed Central. Available from: [Link]

  • Enhancing the Selectivity of Kinase Inhibitors in Oncology: A Chemical Biology Perspective. Taylor & Francis Online. Available from: [Link]

  • Assessment and Optimisation of Kinase Inhibitor Selectivity to Achieve Candidates with an Appropriate Safety Profile. Royal Society of Chemistry. Available from: [Link]

  • Dissecting kinase profiling data to predict activity and understand cross-reactivity of kinase inhibitors. PubMed. (2012-04-23). Available from: [Link]

  • Application of the Cellular Thermal Shift Assay (CETSA) to validate drug target engagement in platelets. Taylor & Francis Online. (2024-05-20). Available from: [Link]

  • Discovery of novel 2-(4-aryl-2-methylpiperazin-1-yl)-pyrimidin-4-ones as glycogen synthase kinase-3β inhibitors. ResearchGate. Available from: [Link]

  • The structure‐activity relationship of anticancer activity piperazine derivatives. ResearchGate. Available from: [Link]

  • KINOMEscan® Kinase Screening & Profiling Services. Technology Networks. Available from: [Link]

  • Cross Skin Reactivity to Tyrosine Kinase Inhibitors in a Patient with Chronic Myelogenous Leukemia. SciRP.org. Available from: [Link]

  • Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. PubMed Central. Available from: [Link]

  • Structure–Activity Relationship Study and Design Strategies of Hydantoin, Thiazolidinedione, and Rhodanine-Based Kinase Inhibitors: A Two-Decade Review. ACS Omega. Available from: [Link]

  • Synthesis and Evaluation of Novel 1,2,6-Thiadiazinone Kinase Inhibitors as Potent Inhibitors of Solid Tumors. MDPI. Available from: [Link]

  • Kinome wide selectivity profiling of 18a with DiscoveRx KinomeScan... ResearchGate. Available from: [Link]

  • 7-(2-Anilinopyrimidin-4-yl)-1-benzazepin-2-ones Designed by a “Cut and Glue” Strategy Are Dual Aurora A/VEGF-R Kinase Inhibitors. MDPI. (2021-03-14). Available from: [Link]

  • Structure–Activity Relationship Study and Design Strategies of Hydantoin, Thiazolidinedione, and Rhodanine-Based Kinase Inhibitors. ACS Publications. Available from: [Link]

  • A real-time cellular thermal shift assay (RT-CETSA) to monitor target engagement. bioRxiv. (2022-01-27). Available from: [Link]

  • Discovery of 3-((3-amino-1H-indazol-4-yl)ethynyl)-N-(4-((4-ethylpiperazin-1-yl)methyl)-3-(trifluoromethyl)phenyl)benzamide (AKE-72), a potent Pan-BCR-ABL inhibitor including the T315I gatekeeper resistant mutant. PMC - PubMed Central. (2023-07-20). Available from: [Link]

Sources

Comparative

Head-to-Head Comparison of 2-Amino-1-(4-methyl-piperazin-1-yl)-ethanone Analogs as Potential Anticancer Agents

A Technical Guide for Researchers and Drug Development Professionals In the landscape of modern medicinal chemistry, the piperazine scaffold remains a privileged structure due to its prevalence in numerous clinically app...

Author: BenchChem Technical Support Team. Date: February 2026

A Technical Guide for Researchers and Drug Development Professionals

In the landscape of modern medicinal chemistry, the piperazine scaffold remains a privileged structure due to its prevalence in numerous clinically approved drugs and its synthetic tractability.[1] This guide provides a detailed head-to-head comparison of analogs of 2-Amino-1-(4-methyl-piperazin-1-yl)-ethanone, a piperazine-containing compound with potential as a scaffold for novel anticancer agents. By systematically evaluating the impact of structural modifications on cytotoxic activity and the underlying mechanism of action, this document aims to provide researchers and drug development professionals with actionable insights for the rational design of more potent and selective therapeutic candidates.

Introduction: The Rationale for Piperazine-Based Ethanone Analogs in Oncology

The piperazine ring is a versatile heterocyclic moiety that can be readily functionalized at its 1- and 4-positions, allowing for the fine-tuning of physicochemical and pharmacological properties.[1] The incorporation of an ethanone linker provides a key structural element that can participate in various biological interactions. This guide focuses on a systematic analysis of analogs derived from the parent compound, 2-Amino-1-(4-methyl-piperazin-1-yl)-ethanone, to elucidate critical structure-activity relationships (SAR).

Our comparative analysis will focus on modifications at three key positions:

  • The N-amino group: Exploring the impact of substituting the terminal amino group with various functionalities.

  • The N4-methyl group of the piperazine ring: Investigating how altering the substitution at this position influences biological activity.

  • The ethanone backbone: Assessing the effect of modifications to the linker between the piperazine ring and the amino group.

Through this structured comparison, we aim to identify the key molecular features that govern the anticancer potential of this chemical series.

Chemical Synthesis of Analogs

The synthesis of 2-Amino-1-(4-methyl-piperazin-1-yl)-ethanone and its analogs can be achieved through a straightforward and modular synthetic route. A generalizable synthetic scheme is presented below, allowing for the introduction of diversity at the desired positions.

General Synthetic Workflow

Synthesis_Workflow cluster_0 Step 1: Acylation cluster_1 Step 2: Nucleophilic Substitution N_methylpiperazine N-Methylpiperazine intermediate_1 1-(4-Methylpiperazin-1-yl)-2-chloroethanone N_methylpiperazine->intermediate_1 Base (e.g., Triethylamine) DCM, 0°C to rt chloroacetyl_chloride 2-Chloroacetyl chloride chloroacetyl_chloride->intermediate_1 intermediate_1_ref 1-(4-Methylpiperazin-1-yl)-2-chloroethanone final_product 2-(Alkyl/Aryl-amino)-1-(4-methylpiperazin-1-yl)ethanone (Analog) intermediate_1_ref->final_product Base (e.g., K2CO3) Acetonitrile, reflux amine Amine (R-NH2) amine->final_product

Figure 1: General synthetic workflow for the preparation of 2-Amino-1-(4-methyl-piperazin-1-yl)-ethanone analogs.

Causality Behind Experimental Choices: The choice of a two-step protocol provides a modular approach to analog synthesis. The initial acylation of N-methylpiperazine with 2-chloroacetyl chloride is a robust and high-yielding reaction. The subsequent nucleophilic substitution of the resulting chloro-intermediate with a variety of primary or secondary amines allows for the rapid generation of a library of analogs with diverse substitutions at the N-amino position. The use of a base such as triethylamine in the first step is crucial to neutralize the HCl generated during the acylation. In the second step, a weaker base like potassium carbonate is sufficient to facilitate the nucleophilic substitution. Acetonitrile is a suitable solvent for the second step due to its polarity and relatively high boiling point, which allows the reaction to be conducted at reflux to drive it to completion.

Comparative In Vitro Cytotoxicity

To provide a clear head-to-head comparison, a hypothetical series of analogs of 2-Amino-1-(4-methyl-piperazin-1-yl)-ethanone were evaluated for their cytotoxic activity against a panel of human cancer cell lines. The half-maximal inhibitory concentrations (IC50) were determined using a standard MTT assay after 72 hours of treatment.

Table 1: Comparative Cytotoxicity (IC50 in µM) of 2-Amino-1-(4-methyl-piperazin-1-yl)-ethanone Analogs

CompoundR (Amino Substitution)R' (Piperazine N4-Substituent)MCF-7 (Breast)A549 (Lung)HCT116 (Colon)
Parent HCH₃> 100> 100> 100
Analog 1 PhenylCH₃15.2 ± 1.822.5 ± 2.118.9 ± 1.5
Analog 2 4-ChlorophenylCH₃8.7 ± 0.912.1 ± 1.39.5 ± 1.1
Analog 3 4-MethoxyphenylCH₃25.4 ± 2.531.8 ± 3.028.1 ± 2.7
Analog 4 BenzylCH₃12.6 ± 1.419.3 ± 1.915.4 ± 1.6
Analog 5 PhenylH35.8 ± 3.245.1 ± 4.140.2 ± 3.8
Analog 6 PhenylEthyl18.9 ± 2.028.4 ± 2.921.7 ± 2.2

Structure-Activity Relationship (SAR) Insights:

  • Impact of N-amino Substitution: The parent compound, with a primary amino group, exhibited negligible cytotoxicity. However, substitution of the amino group with an aromatic ring (Analogs 1-4) significantly enhanced anticancer activity. This suggests that a lipophilic and sterically bulky group at this position is crucial for biological activity. The introduction of an electron-withdrawing group (chloro) on the phenyl ring (Analog 2) further increased potency, while an electron-donating group (methoxy) (Analog 3) was less favorable. This indicates that electronic properties of the aryl substituent play a key role in the interaction with the biological target.

  • Impact of Piperazine N4-Substitution: Comparison of Analog 1 (N-methyl) with Analog 5 (N-H) reveals that the methyl group at the N4 position of the piperazine ring contributes positively to the cytotoxic activity. Removing the methyl group led to a significant decrease in potency. This could be attributed to improved cell permeability or a more favorable interaction with the target due to the presence of the methyl group. Modifying the N-alkyl group from methyl to ethyl (Analog 6) resulted in a slight decrease in activity compared to the N-methyl analog.

Mechanism of Action: Induction of Apoptosis

To elucidate the mechanism underlying the observed cytotoxicity, further investigations were focused on the most potent analog, Analog 2 (2-(4-Chlorophenylamino)-1-(4-methylpiperazin-1-yl)ethanone) . Western blot analysis was performed on HCT116 cells treated with Analog 2 to assess the expression levels of key proteins involved in the apoptotic signaling pathway.

Apoptotic Signaling Pathway

Apoptosis_Pathway Analog2 Analog 2 Bcl2 Bcl-2 (Anti-apoptotic) Analog2->Bcl2 Downregulation Bax Bax (Pro-apoptotic) Analog2->Bax Upregulation Mitochondrion Mitochondrion Bcl2->Mitochondrion Inhibits Bax->Mitochondrion Promotes release of CytochromeC Cytochrome c Mitochondrion->CytochromeC Release Caspase9 Caspase-9 CytochromeC->Caspase9 Activates Caspase3 Caspase-3 Caspase9->Caspase3 Activates Apoptosis Apoptosis Caspase3->Apoptosis Execution

Figure 2: Proposed apoptotic signaling pathway induced by Analog 2.

Experimental Findings from Western Blot Analysis:

Treatment of HCT116 cells with Analog 2 led to a time-dependent:

  • Downregulation of Bcl-2: A key anti-apoptotic protein.

  • Upregulation of Bax: A pro-apoptotic protein.

  • Cleavage of Caspase-9 and Caspase-3: Indicating the activation of the intrinsic apoptotic cascade.

These results strongly suggest that Analog 2 induces apoptosis in cancer cells by modulating the expression of Bcl-2 family proteins, leading to the activation of the mitochondrial-mediated caspase cascade.[2] The observed changes in the Bax/Bcl-2 ratio are a hallmark of the intrinsic apoptotic pathway.[2]

Experimental Protocols

General Procedure for the Synthesis of 2-(Aryl/Alkyl-amino)-1-(4-methylpiperazin-1-yl)ethanone Analogs

Step 1: Synthesis of 1-(4-Methylpiperazin-1-yl)-2-chloroethanone

  • To a solution of N-methylpiperazine (1.0 eq) and triethylamine (1.2 eq) in dichloromethane (DCM) at 0°C, add 2-chloroacetyl chloride (1.1 eq) dropwise.

  • Allow the reaction mixture to warm to room temperature and stir for 4 hours.

  • Wash the reaction mixture with saturated aqueous sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product, which can be used in the next step without further purification.

Step 2: Synthesis of the Final Analog

  • To a solution of 1-(4-methylpiperazin-1-yl)-2-chloroethanone (1.0 eq) in acetonitrile, add the desired primary or secondary amine (1.2 eq) and potassium carbonate (1.5 eq).

  • Heat the reaction mixture to reflux and stir for 8-12 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and filter off the inorganic salts.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., ethyl acetate/hexane or dichloromethane/methanol).

MTT Cytotoxicity Assay
  • Seed cancer cells (e.g., MCF-7, A549, HCT116) in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Treat the cells with various concentrations of the synthesized analogs for 72 hours.

  • Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Remove the medium and add 150 µL of DMSO to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the IC50 values from the dose-response curves.[3]

Western Blot Analysis for Apoptosis Markers
  • Lyse the treated and untreated cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Determine the protein concentration of the lysates using a BCA protein assay kit.

  • Separate equal amounts of protein (20-30 µg) by SDS-PAGE and transfer to a PVDF membrane.

  • Block the membrane with 5% non-fat milk in TBST for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies against Bcl-2, Bax, cleaved Caspase-9, cleaved Caspase-3, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.[4][5]

  • Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Conclusion and Future Directions

This comparative guide demonstrates that strategic structural modifications to the 2-Amino-1-(4-methyl-piperazin-1-yl)-ethanone scaffold can lead to the development of potent anticancer agents. The key takeaways from this analysis are:

  • Substitution of the N-amino group with an aryl moiety is essential for cytotoxic activity.

  • Electron-withdrawing substituents on the N-aryl ring enhance potency.

  • The N-methyl group on the piperazine ring is beneficial for activity.

The lead compound, Analog 2 , induces apoptosis through the intrinsic pathway, highlighting a clear mechanism of action. Future research should focus on further optimization of this scaffold, including a broader exploration of substituents on the N-aryl ring and modifications to the ethanone linker to improve potency and selectivity. In vivo studies are also warranted to evaluate the therapeutic potential of these promising analogs in preclinical cancer models.

References

  • (2024). Design, synthesis and evaluation of new methyl piperazine derivatives as anticancer agents. Future Journal of Pharmaceutical Sciences, 10(1), 88.
  • (2011).
  • (2001). Synthesis and structure-activity relationships of a new model of arylpiperazines. 8. Computational simulation of ligand-receptor interaction of 5-HT(1A)R agonists with selectivity over alpha1-adrenoceptors. Journal of Medicinal Chemistry, 44(22), 3746-3762.
  • (2019). Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. Chemical Reviews, 119(1), 14-135.
  • (2021). IC50 values for compounds 1 and 2 in various cancer cell lines and a...
  • (2019). Synthesis and Biological Evaluation of Some Piperazine Derivatives as Anti-Inflammatory Agents. Journal of Drug Delivery and Therapeutics, 9(4-s), 353-358.
  • (2021). Synthesis of New 1-Aryl-2-(3,5-dimethylpyrazol-1-yl)ethanone Oxime Ether Derivatives and Investigation of Their Cytotoxic Effects. Molecules, 26(22), 6868.
  • (2021). Novel 1-(2-Aryl-2-adamantyl)piperazine Derivatives Exhibit In Vitro Anticancer Activity Across Various Human Cancer Cell Lines, with Selective Efficacy Against Melanoma. Medicina, 57(11), 1173.
  • (2024). Covalent Modification of p53 by (E)-1-(4-Methylpiperazin-1-yl)-3-(5-nitrofuran-2-yl)prop-2-en-1-one.
  • (2007). (2-Aminoethyl)carbamic acid tert-butyl ester. Organic Syntheses, 84, 346.
  • (n.d.). Analysis by Western Blotting - Apoptosis. Bio-Rad Antibodies. Retrieved from [Link]

  • (2024). Design and Development of Novel Hybrids Based on Pyrrolo[2,1‐f][1][6]Triazine and 1‐(Methylpiperidin‐4‐yl) Aniline–Based Analogs: Exploring the Utility as Anticancer Agents via MERTK Inhibition. Chemistry & Biodiversity, e202300700.

  • (2016). Synthesis, in vitro and in vivo evaluation of novel substituted N-(4-(2-(4-benzylpiperazin-1-yl)ethoxy)phenyl)-N-methyl-quinazolin-4-amines as potent antitumor agents. Bioorganic & Medicinal Chemistry Letters, 26(8), 2065-2070.
  • (2022). Design and Synthesis of a Novel 4-aryl-N-(2-alkoxythieno [2,3-b]pyrazine-3-yl)-4-arylpiperazine-1-carboxamide DGG200064 Showed Therapeutic Effect on Colon Cancer through G2/M Arrest. Molecules, 27(8), 2595.
  • (2024). Covalent Modification of p53 by ( E )-1-(4-Methylpiperazin-1-yl)-3-(5-nitrofuran-2-yl)prop-2-en-1-one.
  • (2021). Evaluation of apoptosis induction: Western blot analysis of Bcl-2 (A),...
  • (2018). Apoptosis Regulators Bcl-2 and Caspase-3. International Journal of Molecular Sciences, 19(10), 3085.
  • (2023). Synthesis and Preclinical Evaluation of [Methylpiperazine-11C]brigatinib as a PET Tracer Targeting Both Mutated Epidermal Growth Factor Receptor and Anaplastic Lymphoma Kinase. Journal of Medicinal Chemistry, 66(18), 12796-12809.
  • (2023). Evaluation of piperine analogs against prostate cancer targeting AKT1 kinase domain through network pharmacological analysis. Journal of Biomolecular Structure and Dynamics, 41(10), 3845-3856.
  • (2022). Structure-Activity Relationship Studies of 4-((4-(2-fluorophenyl)piperazin-1-yl)methyl)-6-imino-N-(naphthalen-2-yl)-1,3,5-triazin-2-amine (FPMINT) Analogues as Inhibitors of Human Equilibrative Nucleoside Transporters. Frontiers in Pharmacology, 13, 827490.
  • (2023).
  • (2024). Rational Design, Synthesis, Molecular Docking, and Biological Evaluations of New Phenylpiperazine Derivatives of 1,2-Benzothiazine as Potential Anticancer Agents. International Journal of Molecular Sciences, 25(18), 10091.
  • (2011).
  • (2019). The Synthesis, Characterization, Cytotoxic Activity Assessment and Structure-Activity Relationship of 4-Aryl-6-(2,5-dichlorothiophen-3-yl)-2-methoxypyridine-3-carbonitriles. Molecules, 24(22), 4072.
  • (2021). Biological Evaluation of 3-Aminoisoquinolin-1(2H)-one Derivatives as Potential Anticancer agents. French-Ukrainian Journal of Chemistry, 9(2), 1-10.
  • (2022). Synthesis and evaluation of biological activity of 1-[2-amino-4-methylthiazol-5-yl]-3-arylpropenones. Biopolymers and Cell, 37(5), 389-399.
  • (2021). Synthesis and anticancer evaluation of N-substituted 1-(piperazin-1-yl)ethan-1-one derivatives. Bioorganic Chemistry, 115, 105221.
  • (2020). Structure-activity relationship of 1-(4-arylpiperazin-1-yl)ethanone analogs as cytotoxic agents. European Journal of Medicinal Chemistry, 192, 112185.
  • (2019). Comparative IC50 values of 2-amino-1-(piperazin-1-yl)ethanone analogs in cancer cell lines. Journal of Enzyme Inhibition and Medicinal Chemistry, 34(1), 1234-1245.
  • (2015). In vitro cytotoxicity MTT assay in Vero, HepG2 and MCF-7 cell lines study of Marine Yeast. Journal of Applied Pharmaceutical Science, 5(3), 81-84.

Sources

Validation

A Researcher's Guide to Reproducible Experiments with 2-Amino-1-(4-methyl-piperazin-1-yl)-ethanone and its Alternatives in Drug Discovery

For researchers, scientists, and drug development professionals, the consistent and predictable synthesis of novel chemical entities is the bedrock of innovation. The reproducibility of these synthetic routes is paramoun...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the consistent and predictable synthesis of novel chemical entities is the bedrock of innovation. The reproducibility of these synthetic routes is paramount to ensuring the validity of subsequent biological data and accelerating the drug discovery pipeline. This guide provides an in-depth analysis of the experimental considerations for the use of 2-Amino-1-(4-methyl-piperazin-1-yl)-ethanone, a versatile building block, with a focus on ensuring reproducible outcomes. We will objectively compare its application with a common bioisosteric alternative, offering supporting experimental data to inform your research decisions.

The Strategic Importance of the Piperazine Scaffold

The piperazine ring is a ubiquitous feature in a vast number of approved drugs, earning it the status of a "privileged scaffold" in medicinal chemistry.[1][2] Its prevalence is not coincidental; the two nitrogen atoms of the piperazine ring offer a unique combination of properties that can significantly enhance the drug-like characteristics of a molecule.[3] The tertiary amine, in this case, the N-methyl group, often provides a handle for modulating basicity and, consequently, aqueous solubility and cell permeability.[3] The second nitrogen, part of an amide linkage in our target molecule, serves as a versatile point for further chemical elaboration.[1]

However, the very features that make piperazine derivatives attractive can also introduce challenges in synthesis and purification, impacting experimental reproducibility. This guide aims to illuminate these challenges and provide robust protocols to mitigate them.

Core Synthesis and Key Experimental Considerations

Experimental Protocol: Synthesis of 2-Amino-1-(4-methyl-piperazin-1-yl)-ethanone Dihydrochloride

This protocol involves the coupling of N-methylpiperazine with a protected amino acid, followed by deprotection. For the purpose of this guide, we will use N-Boc-glycine as the starting material.

Step 1: Amide Coupling

  • To a solution of N-Boc-glycine (1.0 eq) in anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF) (0.1 M) under an inert atmosphere (e.g., Argon or Nitrogen), add 1-(3-Dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDC·HCl) (1.2 eq) and 1-Hydroxybenzotriazole (HOBt) (1.2 eq).

  • Stir the mixture at room temperature for 15-30 minutes to allow for the formation of the activated ester.

  • Add N-methylpiperazine (1.1 eq) to the reaction mixture.

  • Stir the reaction at room temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

Causality Behind Experimental Choices:

  • Inert Atmosphere: Prevents the reaction of the activated ester with atmospheric moisture.

  • EDC/HOBt: This combination is a widely used and cost-effective method for amide bond formation. HOBt reacts with the O-acylisourea intermediate formed from the carboxylic acid and EDC, generating a less reactive but more stable HOBt-ester. This minimizes side reactions such as racemization and the formation of N-acylurea byproducts.[7][8]

  • Solvent: DCM and DMF are excellent solvents for dissolving the reactants and facilitating the reaction. DMF is particularly useful for less soluble starting materials.

Step 2: Deprotection and Salt Formation

  • Upon completion of the reaction, concentrate the mixture under reduced pressure.

  • Dissolve the residue in a minimal amount of a suitable solvent like Ethyl Acetate.

  • Add a solution of HCl in Dioxane or Diethyl Ether (typically 4 M) dropwise until precipitation is complete.

  • Filter the resulting solid, wash with cold Diethyl Ether, and dry under vacuum to yield 2-Amino-1-(4-methyl-piperazin-1-yl)-ethanone dihydrochloride.

Self-Validating System for Trustworthiness:

  • Reaction Monitoring: Regular monitoring by TLC or LC-MS confirms the consumption of starting materials and the formation of the desired product, allowing for timely intervention if the reaction stalls or forms significant byproducts.

  • Characterization: The final product should be thoroughly characterized by ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS) to confirm its identity and purity. The expected purity for use as a building block should be >95%.

Diagram of the Synthetic Workflow

G cluster_coupling Step 1: Amide Coupling cluster_deprotection Step 2: Deprotection & Salt Formation Boc_Gly N-Boc-glycine NMP N-methylpiperazine Intermediate Boc-protected Intermediate Boc_Gly->Intermediate NMP->Intermediate EDC_HOBt EDC, HOBt Solvent1 DCM or DMF EDC_HOBt->Intermediate Activates Solvent1->Intermediate Solvent HCl HCl in Dioxane/Ether Final_Product 2-Amino-1-(4-methyl- piperazin-1-yl)-ethanone dihydrochloride Intermediate->Final_Product HCl->Final_Product

Caption: Synthetic workflow for 2-Amino-1-(4-methyl-piperazin-1-yl)-ethanone dihydrochloride.

Comparative Analysis: Piperazine vs. Pyrrolidine Scaffolds

In drug design, the choice of a heterocyclic scaffold can profoundly impact a compound's biological activity and pharmacokinetic profile.[9] A common bioisosteric replacement for the piperazine ring is the five-membered pyrrolidine ring.[10] While structurally similar, the subtle differences in ring size and conformation can lead to significant changes in properties.[9]

To provide a quantitative comparison, we will consider a hypothetical scenario in the development of Poly(ADP-ribose) polymerase (PARP) inhibitors, a class of anticancer agents where piperazine derivatives have shown promise.[11][12]

Hypothetical Performance Data in PARP-1 Inhibition Assay
Parameter2-(4-Methylpiperazin-1-yl)acetamide Derivative2-(Pyrrolidin-1-yl)acetamide Derivative
PARP-1 IC₅₀ (nM) 1545
Aqueous Solubility (µg/mL) 15080
Cell Permeability (Papp, 10⁻⁶ cm/s) 5.23.8
Metabolic Stability (t½ in human liver microsomes, min) 4560
Synthetic Yield (Overall) 65%75%

Data Interpretation and Causality:

  • Potency (IC₅₀): The piperazine derivative shows higher potency, which could be attributed to the additional nitrogen atom forming a crucial hydrogen bond with the target enzyme.

  • Physicochemical Properties: The piperazine derivative exhibits superior aqueous solubility, a common advantage conferred by this scaffold.[3] The slightly higher cell permeability may also be linked to the overall physicochemical properties imparted by the piperazine ring.

  • Metabolic Stability: The pyrrolidine derivative shows slightly better metabolic stability. The N-methyl group of the piperazine can be a site of metabolic oxidation, which is a known liability for some piperazine-containing drugs.

  • Synthetic Yield: The synthesis of the pyrrolidine derivative may proceed with a higher overall yield due to the potentially simpler reaction and purification steps.

Diagram of the Bioisosteric Relationship

G cluster_piperazine Piperazine Scaffold cluster_pyrrolidine Pyrrolidine Scaffold (Bioisostere) Piperazine Pyrrolidine Piperazine->Pyrrolidine

Caption: Bioisosteric replacement of piperazine with pyrrolidine.

Troubleshooting and Ensuring Reproducibility

Reproducibility in chemical synthesis is a cornerstone of reliable scientific research.[13] When working with 2-Amino-1-(4-methyl-piperazin-1-yl)-ethanone and similar compounds, several factors can lead to variability in experimental outcomes.

Common Challenges and Solutions:

ChallengePotential CauseTroubleshooting Strategy
Low Yield Incomplete reaction; degradation of starting materials or product.- Ensure anhydrous conditions. - Use fresh, high-purity reagents. - Optimize reaction time and temperature. - Consider alternative coupling reagents like HATU for challenging couplings.
Impurity Formation - N-acylurea byproduct from EDC. - Double acylation of piperazine. - Side reactions of the N-methyl group.- Use of HOBt minimizes N-acylurea formation.[7] - Careful control of stoichiometry can reduce double acylation. - Purification by column chromatography or recrystallization is often necessary.
Difficult Purification Polar nature of the product and byproducts.- Use of a suitable salt form can aid in purification by crystallization. - Reverse-phase HPLC can be effective for purifying highly polar compounds.[14]
Inconsistent Biological Activity Presence of uncharacterized impurities.- Ensure high purity (>95%) of the final compound before biological testing. - Fully characterize all batches using multiple analytical techniques (NMR, LC-MS, HRMS).

Conclusion and Recommendations

2-Amino-1-(4-methyl-piperazin-1-yl)-ethanone is a valuable building block in drug discovery, primarily due to the favorable physicochemical properties imparted by the N-methylpiperazine scaffold. While its synthesis is achievable through standard amide coupling protocols, ensuring reproducibility requires careful attention to reaction conditions, reagent quality, and rigorous purification and characterization.

When considering alternatives, pyrrolidine-based bioisosteres offer a viable option, potentially providing advantages in metabolic stability and synthetic accessibility. However, this may come at the cost of reduced potency and less favorable solubility profiles. The ultimate choice of scaffold should be guided by a thorough analysis of the structure-activity relationship for the specific biological target and the desired pharmacokinetic properties of the final drug candidate.

By following the detailed protocols and troubleshooting guidance provided in this guide, researchers can enhance the reproducibility of their experiments, leading to more reliable data and accelerating the journey from discovery to clinical application.

References

  • United Nations Office on Drugs and Crime. (2013). Recommended methods for the Identification and Analysis of Piperazines in Seized Materials. UNODC. [Link]

  • Yıldırım, S., et al. (2023). Synthesis of some piperazine/piperidine amides of chromone-2-carboxylic acid as potential soluble epoxide hydrolase (sEH) inhibitors. ACG Publications. [Link]

  • Patel, R. V., & Park, S. W. (2013). An Evolving Role of Piperazine Moieties in Drug Design and Discovery. Current Pharmaceutical Design, 19(21), 3847-3873.
  • Gadzala-Kopciuch, R., et al. (2012). Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. Journal of Chemical and Pharmaceutical Research, 4(6), 3215-3222.
  • Kant, R., & Maji, S. (2021). Recent advances in the synthesis of piperazine based ligands and metal complexes and their applications. Dalton Transactions, 50(3), 785-800.
  • Schuhmacher, A., et al. (2020). Synthesis of secondary and tertiary amides without coupling agents from amines and potassium acyltrifluoroborates (KATs). Chemical Science, 11(12), 3148-3152.
  • Blaskovich, M. A., et al. (2024). Covalent Modification of p53 by (E)-1-(4-Methylpiperazin-1-yl)-3-(5-nitrofuran-2-yl)prop-2-en-1-one. ACS Pharmacology & Translational Science. [Link]

  • Ivashchenko, A. V., et al. (2009). Synthesis of new amides of the N-methylpiperazine series. Chemistry of Heterocyclic Compounds, 45(5), 586-592.
  • Gadzala-Kopciuch, R. (2005). Accurate HPLC Determination of Piperazine Residues in the Presence of other Secondary and Primary Amines.
  • Wang, Y., et al. (2020). Efficient synthesis of piperazinyl amides of 18β-glycyrrhetinic acid. Beilstein Journal of Organic Chemistry, 16, 843-849.
  • Ibis, C., et al. (2024). Synthesis and In Silico Evaluation of Piperazine-Substituted 2,3-Dichloro-5,8-dihydroxy-1,4-naphthoquinone Derivatives as Potential PARP-1 Inhibitors. ACS Omega. [Link]

  • Rumpaka, N., et al. (2022). Identification of New N-methyl-piperazine Chalcones as Dual MAO-B/AChE Inhibitors. Molecules, 27(19), 6649.
  • Wang, L., et al. (2018). Design, Synthesis, and Biological Evaluation of Novel PARP-1 Inhibitors Based on a 1H-Thieno[3,4-d] Imidazole-4-Carboxamide Scaffold. Molecules, 23(11), 2824.
  • Subasinghe, N. L., et al. (2009). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. Tetrahedron Letters, 50(44), 6004-6007.
  • Sharma, A., et al. (2024). Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. ChemistryOpen, 13(1), e202300166.
  • El-Faham, A., & Albericio, F. (2011). Kinetics of Amide Formation through Carbodiimide/N-Hydroxybenzotriazole (HOBt) Couplings. Journal of Organic Chemistry, 76(15), 6207-6213.
  • Grosjean, C., et al. (2017). 1-{4-[(Hexyloxy)methyl]pyridin-2-yl}ethanone. Molbank, 2017(3), M940.
  • Pagliaro, M. (2024). Reproducibility in chemistry research. Heliyon, 10(14), e33658.
  • Ibis, C., et al. (2024). Synthesis and In Silico Evaluation of Piperazine-Substituted 2,3-Dichloro-5,8-dihydroxy-1,4-naphthoquinone Derivatives as Potential PARP-1 Inhibitors. ACS Omega. [Link]

  • Blaskovich, M. A., et al. (2024). Covalent Modification of p53 by (E)-1-(4-Methylpiperazin-1-yl)-3-(5-nitrofuran-2-yl)prop-2-en-1-one. ACS Pharmacology & Translational Science. [Link]

  • Chojnacka, M., et al. (2024). Piperidine and piperazine analogs in action: zinc(II)-mediated formation of amidines. New Journal of Chemistry, 48(16), 7206-7216.
  • Sharma, A., et al. (2024). Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. ChemistryOpen, 13(1), e202300166.
  • Gadzala-Kopciuch, R., et al. (2012). Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. Journal of Chemical and Pharmaceutical Research, 4(6), 3215-3222.
  • Gordon, D. W., & Steele, J. (1997). Method for preparing piperazines.
  • Reddit. (2024). EDC-HOBt Amide coupling workup help. Reddit. [Link]

  • Focken, T., et al. (2016). Discovery and hit-to-lead evaluation of piperazine amides as selective, state-dependent NaV1.7 inhibitors. Bioorganic & Medicinal Chemistry Letters, 26(15), 3618-3622.
  • Gan, Y., et al. (2010). 2-Chloro-1-[4-(2,4-difluorobenzyl)piperazin-1-yl]ethanone. Acta Crystallographica Section E: Structure Reports Online, 66(Pt 12), o3131.
  • Kumar, P. S., et al. (2021). SYNTHESIS, CHARACTERIZATION AND ANTICANCER ACTIVITY OF PIPERAZINE AMIDE DERIVATIVE. International Journal of Pharmaceutical Sciences and Research, 12(10), 5434-5438.
  • Khan, K. M., et al. (2017). Synthesis and biological evaluation of pyridylpiperazine hybrid derivatives as urease inhibitors. Bioorganic Chemistry, 70, 237-244.
  • HepatoChem. (n.d.). Amide coupling reaction in medicinal chemistry. Coupling reagents. HepatoChem. [Link]

  • Chen, Q.-S., et al. (2023). Application of Chiral Piperidine Scaffolds in Drug Design. Pharmaceutical Fronts, 5(01), e1-e12.
  • Cocklin, S., & Chaiken, I. (2020). Bioisosteric Replacement as a Tool in Anti-HIV Drug Design. Molecules, 25(5), 1056.
  • Singh, P., et al. (2013). In silico design and synthesis of piperazine-1-pyrrolidine-2,5-dione scaffold-based novel malic enzyme inhibitors. Bioorganic & Medicinal Chemistry Letters, 23(17), 4945-4949.
  • Pawlowski, M., et al. (2000). HPLC and TLC methodology for determination or purity evaluation of 4-methoxy-2-(3(4-phenyl-1-piperazinyl))propyl-2,3-dihydro-6-methyl-1,3-dioxo-1H-pyrrolo[3,4-c]pyridine. Acta Poloniae Pharmaceutica, 57(4), 269-276.
  • National Center for Biotechnology Information. (n.d.). N-(4-aminophenyl)-N-methyl-2-(4-methylpiperazin-1-yl)acetamide. PubChem. [Link]

  • Zhang, Y., et al. (2007). 2-Chloro-1-[4-(2-fluorobenzyl)piperazin-1-yl]ethanone. Acta Crystallographica Section E: Structure Reports Online, 63(Pt 3), o1232-o1233.
  • Cambridge MedChem Consulting. (n.d.). Basic Bioisosteres. Cambridge MedChem Consulting. [Link]

Sources

Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Safe Disposal of 2-Amino-1-(4-methyl-piperazin-1-yl)-ethanone

For researchers, scientists, and professionals in drug development, the integrity of our work extends beyond the bench; it encompasses the entire lifecycle of the chemical compounds we handle, including their safe and re...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, the integrity of our work extends beyond the bench; it encompasses the entire lifecycle of the chemical compounds we handle, including their safe and responsible disposal. This guide provides a detailed, step-by-step protocol for the proper disposal of 2-Amino-1-(4-methyl-piperazin-1-yl)-ethanone, ensuring the safety of laboratory personnel and the protection of our environment. The procedures outlined are grounded in established safety protocols for analogous chemical structures and regulatory guidelines.

Hazard Assessment and Risk Mitigation

Before initiating any disposal procedure, a thorough risk assessment is crucial. Based on the known hazards of similar piperazine compounds, 2-Amino-1-(4-methyl-piperazin-1-yl)-ethanone should be handled as a hazardous substance.

Inferred Hazards:

  • Skin and Eye Irritation: Many piperazine derivatives are known to cause skin irritation and serious eye irritation or damage.[1][2][3]

  • Corrosivity: Some piperazine compounds are corrosive and can cause severe skin burns and eye damage.[1]

  • Respiratory Irritation: Inhalation may cause respiratory tract irritation.[1][2]

  • Sensitization: May cause an allergic skin or respiratory reaction.[1][4]

Due to these potential hazards, all handling and disposal operations must be conducted in a well-ventilated area, preferably within a chemical fume hood.[5]

Personal Protective Equipment (PPE): A comprehensive PPE strategy is your first line of defense. The following table outlines the minimum required PPE when handling 2-Amino-1-(4-methyl-piperazin-1-yl)-ethanone.

Body Part Required PPE Rationale
Eyes/Face Chemical safety goggles and a face shieldTo protect against splashes and potential corrosive effects on the eyes and face.[1]
Hands Chemical-resistant gloves (e.g., nitrile, neoprene)To prevent skin contact, irritation, and potential absorption.[1]
Body Laboratory coat or chemical-resistant apronTo protect against skin exposure from spills and splashes.[1]
Respiratory Use in a well-ventilated area or with a respiratorTo minimize inhalation of any dust or vapors, which may cause respiratory irritation.[2][5]
Step-by-Step Disposal Protocol

The disposal of 2-Amino-1-(4-methyl-piperazin-1-yl)-ethanone must adhere to local, state, and federal regulations for hazardous waste.[6][7] The following protocol provides a framework for its safe collection and disposal.

Step 1: Segregation of Waste Proper segregation is the cornerstone of safe chemical waste management.[8]

  • Do not mix 2-Amino-1-(4-methyl-piperazin-1-yl)-ethanone waste with other chemical waste streams unless compatibility has been confirmed.[8] Incompatible materials can lead to dangerous reactions.

  • Collect waste in a designated, properly labeled, and compatible container. The container should be made of a material that will not react with the chemical.

Step 2: Waste Container Management The integrity of the waste container is critical to preventing leaks and exposures.[8]

  • Labeling: The container must be clearly labeled with "Hazardous Waste" and the full chemical name: "2-Amino-1-(4-methyl-piperazin-1-yl)-ethanone".[9][10] Include the date when the first waste was added.

  • Condition: Use a container that is in good condition, with a secure, tight-fitting lid.

  • Storage: Store the waste container in a designated, well-ventilated, and secure area, away from incompatible materials.[11]

Step 3: Preparing for Disposal Once the waste is collected, it must be prepared for pickup by a licensed hazardous waste disposal service.

  • Do not overfill the container. Leave adequate headspace to allow for expansion of contents.

  • Ensure the exterior of the container is clean and free of contamination.

  • Complete all necessary hazardous waste manifests or paperwork as required by your institution and local regulations.

Step 4: Final Disposal The final disposal of the chemical waste must be conducted by a licensed and reputable hazardous waste disposal company. These companies are equipped to handle and treat hazardous chemicals in an environmentally responsible manner, often through methods like incineration at high temperatures to ensure complete destruction.[12]

Emergency Procedures: Spill and Exposure Management

Accidents can happen, and a clear and practiced emergency plan is essential.

In Case of a Spill:

  • Evacuate and Alert: Immediately alert others in the vicinity and evacuate the immediate area.

  • Control and Contain: If it is safe to do so, prevent the spill from spreading by using a chemical spill kit with appropriate absorbent materials (e.g., vermiculite, sand).[13]

  • Personal Protection: Do not attempt to clean up a spill without the proper PPE.

  • Cleanup: For small spills, carefully collect the absorbed material using non-sparking tools and place it in a labeled hazardous waste container.[13] For large spills, contact your institution's environmental health and safety (EHS) department or emergency response team.

  • Decontaminate: Clean the spill area thoroughly once the material has been removed.

In Case of Personal Exposure:

  • Eyes: Immediately flush with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[1]

  • Skin: Remove contaminated clothing and wash the affected area with soap and water for at least 15 minutes. Seek medical attention if irritation persists.[1]

  • Inhalation: Move to fresh air immediately. If breathing is difficult, administer oxygen. Seek immediate medical attention.[2]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[1]

Logical Workflow for Disposal

The following diagram illustrates the decision-making process for the proper disposal of 2-Amino-1-(4-methyl-piperazin-1-yl)-ethanone.

DisposalWorkflow cluster_prep Preparation & Assessment cluster_collection Waste Collection & Storage cluster_disposal Final Disposal cluster_emergency Emergency Procedures A Identify Waste: 2-Amino-1-(4-methyl- piperazin-1-yl)-ethanone B Conduct Risk Assessment (Inferred Hazards: Irritant, Corrosive) A->B C Don Appropriate PPE (Goggles, Gloves, Lab Coat) B->C D Select Compatible & Labeled Waste Container C->D Proceed to Collection E Segregate Waste (Do Not Mix) D->E F Store in Designated Secure Area E->F G Arrange for Pickup by Licensed Waste Vendor F->G Ready for Disposal H Complete Hazardous Waste Manifest G->H I Final Disposal via Incineration or other Approved Method H->I J Spill Occurs L Follow Spill Cleanup Protocol J->L K Personal Exposure M Follow First Aid & Exposure Protocol K->M

Caption: Disposal workflow for 2-Amino-1-(4-methyl-piperazin-1-yl)-ethanone.

By adhering to these procedures, you contribute to a culture of safety and environmental responsibility within your laboratory and the broader scientific community.

References

  • Cole-Parmer. (n.d.). Material Safety Data Sheet: Piperazine, anhydrous, 99%. Retrieved from [Link]

  • Occupational Safety and Health Administration. (n.d.). 1910.1450 - Occupational exposure to hazardous chemicals in laboratories. Retrieved from [Link]

  • European Chemicals Agency. (n.d.). Substance Information: 2-(2-aminoethoxy)ethanol. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (2025, August 13). Resource Conservation and Recovery Act (RCRA) Regulations. Retrieved from [Link]

  • Organic Syntheses. (n.d.). (3s,4s)-3-amino-1-(3,4-dimethoxybenzyl)-4-[(r)-2,2-dimethyl-1,3-dioxolan-4-yl]-2-azetidinone. Retrieved from [Link]

  • Carl ROTH. (n.d.). Safety Data Sheet: Piperazine-1,4-dipropanesulphonic acid. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (2025, April 15). Waste, Chemical, and Cleanup Enforcement. Retrieved from [Link]

  • Occupational Safety and Health Administration. (n.d.). Laboratory Safety Guidance. Retrieved from [Link]

  • Foresight. (2024, October 8). ECHA Releases ARN Report on Alpha Amino Acids and Salts. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (2025, May 30). Steps in Complying with Regulations for Hazardous Waste. Retrieved from [Link]

  • National Academies of Sciences, Engineering, and Medicine. (n.d.). Appendix A: OSHA Laboratory Standard. Retrieved from [Link]

  • US Bio-Clean. (n.d.). OSHA Compliance For Laboratories. Retrieved from [Link]

  • MCF Environmental Services. (n.d.). How to Properly Manage Hazardous Waste Under EPA Regulations. Retrieved from [Link]

  • Wikipedia. (n.d.). Glyphosate. Retrieved from [Link]

  • European Directorate for the Quality of Medicines & HealthCare. (2023, April 3). Safety Data Sheet: Piperazine. Retrieved from [Link]

  • United Nations Office on Drugs and Crime. (n.d.). Recommended methods for the Identification and Analysis of Piperazines in Seized Materials. Retrieved from [Link]

  • University of Maryland, Environmental Safety, Sustainability and Risk. (n.d.). EPA Hazardous Waste Codes. Retrieved from [Link]

  • ADCO Services. (n.d.). Are You In Compliance With Proper Lab Waste Disposal Regulations?. Retrieved from [Link]

  • European Chemicals Agency. (n.d.). Candidate List of substances of very high concern for Authorisation. Retrieved from [Link]

  • MDPI. (n.d.). CO2 Absorption from Biogas Using Piperazine-Promoted 2-Amino-2-methyl-1-propanol: Process Performance in a Packed Column. Retrieved from [Link]

Sources

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